(2R)-2-amino-2-(3-chlorophenyl)acetic acid
Description
BenchChem offers high-quality (2R)-2-amino-2-(3-chlorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-2-(3-chlorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-(3-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOUENCSVMAGSE-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363943 | |
| Record name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25698-37-7 | |
| Record name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2R)-2-amino-2-(3-chlorophenyl)acetic Acid: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic, chiral amino acid that serves as a critical building block in modern synthetic organic chemistry. Its unique structure, featuring a stereocenter directly attached to both an aromatic ring and an amino group, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. The precise (R)-configuration is paramount, as stereochemistry dictates biological activity. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust methodology for its enantioselective synthesis via enzymatic resolution, details analytical procedures for confirming chiral purity, and discusses its application and safe handling.
Molecular and Physicochemical Profile
Structure and Identifiers
The molecular structure consists of an acetic acid backbone with an amino group and a 3-chlorophenyl substituent at the alpha-carbon (C2). The "(2R)" designation specifies the absolute stereochemistry at this chiral center.
-
IUPAC Name: (2R)-2-amino-2-(3-chlorophenyl)acetic acid
-
Molecular Formula: C₈H₈ClNO₂[1]
-
Molecular Weight: 185.61 g/mol [1]
-
CAS Number: 25698-37-7[1]
-
Canonical SMILES: C1=CC(=CC(=C1)Cl)N
Physicochemical Data
The physicochemical properties are essential for designing synthetic protocols, purification strategies, and formulation studies. While experimental data for certain properties are not widely published, a combination of vendor-supplied information and computational predictions provides a reliable profile.
| Property | Value / Description | Source(s) |
| Appearance | White to off-white solid. | [2] |
| Melting Point | Data not consistently available. Melting points of related isomers like 2-chlorophenylacetic acid are in the 92-95 °C range.[3] The amino group and crystal packing will significantly influence this value. | N/A |
| pKa (Predicted) | ~1.5-2.5 (Carboxylic acid), ~9.0-10.0 (Ammonium). A predicted pKa for the highly related (2R)-2-amino-2-(3-bromo-2-chlorophenyl)acetic acid is 1.52.[4] Standard amino acid pKa values provide a reasonable estimate.[5] | [4][5] |
| Solubility | Expected to be soluble in aqueous acidic and basic solutions due to its amphoteric nature. Limited solubility in nonpolar organic solvents. | N/A |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1] |
| logP (Predicted) | 1.4244 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Spectroscopic and Analytical Characterization
Authenticating the structure and confirming the enantiomeric purity of (2R)-2-amino-2-(3-chlorophenyl)acetic acid are critical quality control steps.
Expected Spectroscopic Signature
-
¹H NMR:
-
Aromatic Protons (Ar-H): Four protons expected in the ~7.2-7.5 ppm region, exhibiting complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene ring.
-
Alpha-Proton (α-H): A singlet or doublet (if coupled to NH₂) around ~4.5-5.0 ppm. Its position is sensitive to solvent and pH.
-
Amine (NH₂) and Carboxylic Acid (OH) Protons: Broad singlets with variable chemical shifts, often exchanging with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): Expected in the ~170-175 ppm region.
-
Aromatic Carbons: Six signals expected between ~125-145 ppm. The carbon attached to the chlorine atom will be distinct.
-
Alpha-Carbon (α-C): A signal around ~55-60 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch (Amine): A moderate band around ~3000-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around ~1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the ~1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically ~700-800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion [M]⁺: A peak at m/z 185, accompanied by a characteristic [M+2]⁺ peak at m/z 187 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
-
Fragmentation: Expect loss of the carboxyl group (-45 Da) to yield a fragment at m/z 140.
-
Protocol: Chiral Purity Assessment by HPLC
Ensuring high enantiomeric excess (e.e.) is the primary analytical challenge. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.
Rationale for Method Selection: Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin, are exceptionally effective for separating underivatized amino acid enantiomers under reversed-phase conditions. These CSPs offer multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation, which are well-suited to the amphoteric nature of the analyte.
Step-by-Step Protocol:
-
Column: Astec® CHIROBIOTIC® T or similar teicoplanin-based CSP (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an organic modifier (methanol or acetonitrile) and an aqueous buffer. A typical starting point is 80:20 (v/v) Methanol / 10 mM Ammonium Acetate in water. The high organic content often enhances enantioselectivity for amino acids on this phase.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Ensure complete dissolution.
-
Injection Volume: 10 µL.
-
Analysis: Inject the racemic standard first to determine the retention times of both the (R)- and (S)-enantiomers. Subsequently, inject the sample to be tested. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
Caption: Chiral HPLC workflow for enantiomeric excess (e.e.) determination.
Synthesis and Stereochemical Control
Rationale for Enantioselective Synthesis
For pharmaceutical applications, obtaining a single enantiomer is almost always mandatory. The biological activity and metabolic fate of the (R)- and (S)-enantiomers can differ dramatically. Producing a racemic mixture necessitates a resolution step, where the unwanted enantiomer is either discarded or racemized and recycled. Enzymatic kinetic resolution is a highly efficient and environmentally benign method for achieving this separation. It leverages the high stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate.
Representative Protocol: Enzymatic Kinetic Resolution of a Precursor Ester
This protocol describes the resolution of the racemic methyl ester of the target amino acid. The enzyme will selectively hydrolyze the (S)-ester, leaving the desired (R)-ester unreacted and in high enantiomeric purity.
Step 1: Synthesis of Racemic Methyl 2-amino-2-(3-chlorophenyl)acetate The racemic amino acid is first prepared via a standard method like the Strecker synthesis, starting from 3-chlorobenzaldehyde. It is then esterified (e.g., using methanol and thionyl chloride) to yield the racemic methyl ester.
Step 2: Enzymatic Kinetic Resolution
-
Setup: In a temperature-controlled reaction vessel, suspend the racemic methyl 2-amino-2-(3-chlorophenyl)acetate (1.0 eq) in a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.5).
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica Lipase B (CAL-B, often sold as Novozym® 435) (e.g., 10% w/w relative to the substrate). Immobilization simplifies enzyme removal post-reaction.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize both the yield and the enantiomeric excess of the remaining (R)-ester.
-
Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Extraction: Acidify the filtrate to pH ~2 with 1M HCl. This protonates the newly formed (S)-acid. Extract the mixture with an organic solvent like ethyl acetate. The desired (R)-ester will remain in the organic phase, while the (S)-acid may be partitioned differently or remain in the aqueous phase. A carefully designed extraction protocol is key.
-
Purification: The organic layer, containing the enantiomerically enriched (R)-ester, is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography if necessary.
-
Final Hydrolysis: The purified (R)-ester is then hydrolyzed to the target (R)-acid using standard aqueous acid or base conditions, followed by neutralization to the isoelectric point to precipitate the final product.
Caption: Workflow for enantioselective synthesis via enzymatic kinetic resolution.
Applications in Pharmaceutical Development
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a prototypical non-natural amino acid, a class of compounds of immense interest in drug discovery. Its primary value lies in its use as a chiral building block .
-
Peptidomimetics: Incorporating non-natural amino acids like this one into peptide chains is a cornerstone of peptidomimetic design. The 3-chlorophenyl group provides a rigid, lipophilic side chain that can engage in specific binding interactions within a target protein's active site. The (R)-stereochemistry forces a specific spatial orientation, which can enhance binding affinity, improve metabolic stability (by resisting proteolysis), and modulate receptor selectivity compared to natural L-amino acids.
-
Scaffold for Small Molecules: Beyond peptides, the amino acid motif serves as a versatile handle for constructing more complex small-molecule drugs. The amino and carboxylic acid groups provide two points for synthetic elaboration, allowing for the creation of diverse chemical libraries for screening against various biological targets.
Safety, Handling, and Storage
Proper handling is crucial to ensure personnel safety and maintain the integrity of the compound. The following guidelines are based on GHS classifications for the racemic mixture.[7]
-
Hazard Identification:
-
Causes skin irritation (H315).
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Causes serious eye irritation (H319).
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May cause respiratory irritation (H335).
-
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid generating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term stability, storage at -20°C is recommended.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15879, 3-Chlorophenylacetic acid. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 290730, 2-Amino-2-(3-chlorophenyl)acetic acid. Retrieved from [Link]
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MDPI. (2020). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. Molecules, 25(21), 5185. Retrieved from [Link]
- Google Patents. (n.d.). US20130095535A1 - Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide.
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Springer Nature. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Communications Biology, 4, 1184. Retrieved from [Link]
-
ACS Division of Organic Chemistry. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Lead Sciences. (n.d.). (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. Retrieved from [Link]
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(2R)-2-amino-2-(3-chlorophenyl)acetic acid structural analysis
An In-depth Technical Guide to the Structural Analysis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
Authored by: A Senior Application Scientist
Introduction
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its specific stereochemistry and the presence of a chlorine atom on the phenyl ring impart unique properties that are leveraged in the design of bioactive molecules. The precise structural elucidation of this compound is paramount to ensure the efficacy, safety, and purity of the final products. This guide provides a comprehensive overview of the essential analytical techniques and methodologies for the thorough structural analysis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of (2R)-2-amino-2-(3-chlorophenyl)acetic acid is crucial for the selection and optimization of analytical methods. These properties dictate its solubility, stability, and chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [2][3] |
| Molecular Weight | 185.61 g/mol | [2][3][4] |
| CAS Number | 25698-37-7 | [3] |
| Appearance | Typically a white to off-white solid | [5] |
| Storage | Store at room temperature, sealed in a dry environment.[3] For long-term stability, storage at 2-8°C is recommended.[6][7] | |
| Purity | Commercially available with purity ≥97% | [3] |
Stereochemistry: The Core of its Identity
The defining structural feature of this molecule is the stereocenter at the alpha-carbon (C2), which results in two enantiomers: (2R) and (2S). The "R" configuration, as specified in the topic, is crucial for its intended biological activity in many applications. Verifying the enantiomeric purity is therefore a critical aspect of its analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone technique for separating and quantifying the enantiomers of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation.
Causality of Experimental Choices: The selection of a CSP is based on its ability to form transient diastereomeric complexes with the analyte enantiomers, leading to differential retention times. For amino acids, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based phases like CHIROBIOTIC T) or zwitterionic ion-exchangers are often effective.[8][9][10] The mobile phase composition is then optimized to enhance the enantioselectivity and improve peak shape.
Detailed Experimental Protocol: Chiral HPLC
-
Column Selection: A teicoplanin-based chiral stationary phase, such as a CHIROBIOTIC T2 column, is a suitable starting point.[9]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer. For amino acids, a polar ionic or polar organic mode is often employed.[9] A starting condition could be 80:20 (v/v) methanol/water with 0.1% formic acid.
-
Sample Preparation: Dissolve a precisely weighed amount of (2R)-2-amino-2-(3-chlorophenyl)acetic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm and 254 nm. The chlorophenyl group provides good UV absorbance.
-
-
Data Analysis: The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers using the formula: %ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Structural Confirmation and Purity Assessment
Beyond stereochemistry, a comprehensive structural analysis involves confirming the molecular structure and assessing the purity of the compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expert Insights: In ¹H NMR, the aromatic protons will appear as a complex multiplet pattern in the range of δ 7.0-7.5 ppm. The α-proton, adjacent to the chiral center, is expected to appear as a singlet or a doublet depending on the solvent and its exchange with deuterium. In ¹³C NMR, the carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above δ 170 ppm. The aromatic carbons will have distinct signals, with the carbon attached to the chlorine atom being significantly influenced.[5][11]
Expected NMR Data Summary
| Nucleus | Chemical Shift (δ) ppm (Expected Range) | Assignment |
| ¹H NMR | ~7.1 - 7.4 | Aromatic protons |
| ~5.0 | α-CH | |
| Variable (broad) | -NH₂ and -COOH | |
| ¹³C NMR | ~170 - 175 | C=O (Carboxyl) |
| ~130 - 140 | Aromatic carbons | |
| ~55 - 65 | α-C |
Note: Exact chemical shifts are dependent on the solvent and concentration.[5][11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Trustworthiness through Self-Validation: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 186.03. High-resolution mass spectrometry (HRMS) can provide the exact mass, which should be within a few ppm of the theoretical value (185.0243562 Da for the neutral molecule), confirming the elemental composition.[2][4]
Protocol for LC-MS Analysis
-
Chromatography: A standard reversed-phase C18 column can be used for purity analysis prior to MS detection. A simple gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically effective.
-
Mass Spectrometry Parameters (ESI+):
-
Ionization Mode: Electrospray Ionization (Positive)
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis: Look for the parent ion [M+H]⁺ at the expected m/z. Fragmentation data (MS/MS) can be acquired to further confirm the structure by observing losses of characteristic groups like H₂O, CO₂, and the chloro-phenyl moiety.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[12]
Authoritative Grounding: This technique requires growing a suitable single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map.[12] This map allows for the precise determination of atomic positions, bond lengths, and bond angles, providing definitive proof of the (R) configuration. While it is a powerful technique, it is contingent on the ability to produce high-quality crystals.
Overall Structural Analysis Workflow
Caption: A multi-technique approach for comprehensive structural analysis.
Conclusion
The structural analysis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid is a multi-faceted process that relies on the synergistic application of various analytical techniques. Chiral HPLC is essential for determining its enantiomeric purity, a critical parameter for its function as a chiral building block. NMR and mass spectrometry provide robust confirmation of its chemical structure and molecular weight. For absolute stereochemical assignment, X-ray crystallography remains the definitive method. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this vital chemical intermediate, thereby supporting the development of safe and effective end-products.
References
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PubChem. (n.d.). 2-Amino-2-(3-chlorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (r)-2-Amino-2-(4-chlorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Lead Sciences. (n.d.). (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 3-Chlorophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Experimental Part. Retrieved from [Link]
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Blow, D. (2002). X-ray crystallography. PMC. Retrieved from [Link]
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Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Cornerstone for Antithrombotic Therapies. Retrieved from [Link]
- Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
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Pietrzyk, A. J., Bujacz, A., Jaskolski, M., & Bujacz, G. (2013). Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. Biblioteka Nauki. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
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Gubitz, G., & Schmid, M. G. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43–88. Retrieved from [Link]
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Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
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MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]
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MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]
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SIELC Technologies. (n.d.). Chloroacetic acid. Retrieved from [Link]
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MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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GlpBio. (n.d.). (R)-2-Amino-2-(3-chlorophenyl)acetic acid. Retrieved from [Link]
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An In-depth Technical Guide to (2R)-2-amino-2-(3-chlorophenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
(2R)-2-amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic α-amino acid, stands as a crucial chiral building block in modern synthetic chemistry. Its structural architecture, featuring a stereocenter directly attached to a halogenated aromatic ring, makes it a valuable precursor for the synthesis of complex molecular targets, particularly in the pharmaceutical and agrochemical industries. The precise spatial arrangement of the amino group, dictated by the (R)-configuration, is often paramount for achieving the desired biological activity and stereoselectivity in subsequent synthetic transformations. This guide provides an in-depth exploration of its chemical identifiers, physicochemical properties, synthesis methodologies, analytical characterization, and its strategic application in research and development.
Core Identifiers and Chemical Structure
A precise understanding of a compound's identifiers is the foundation of all research, ensuring accuracy in procurement, documentation, and regulatory compliance.
Nomenclature and Registration
-
Systematic IUPAC Name : (2R)-2-amino-2-(3-chlorophenyl)acetic acid
-
Common Synonyms : (R)-3-Chlorophenylglycine, D-2-Amino-2-(3-chlorophenyl)acetic acid, Glycine, 2-(m-chlorophenyl)-,D-[1]
-
CAS Number :
Molecular Formula and Weight
-
Molecular Formula : C₈H₈ClNO₂[6]
-
Molecular Weight : 185.61 g/mol [6]
-
Monoisotopic Mass : 185.0243562 Da[6]
Structural Representations
-
SMILES : ClC1=CC(=O)N)=CC=C1[1]
-
InChI Key (for (2S)-enantiomer): MGOUENCSVMAGSE-ZETCQYMHSA-N[5]
-
Chemical Structure : The molecule consists of a central α-carbon, which is a stereocenter. This carbon is bonded to four different groups:
-
A hydrogen atom
-
An amino group (-NH₂)
-
A carboxylic acid group (-COOH)
-
A 3-chlorophenyl group
-
The "(2R)" designation specifies the absolute stereochemistry at this α-carbon according to the Cahn-Ingold-Prelog priority rules.
Physicochemical and Spectroscopic Properties
The physical and spectral data are critical for handling, storage, reaction setup, and quality control. While specific experimental data for the (2R)-enantiomer is sparse in public literature, the following table consolidates data from closely related analogs and computational predictions to provide a reliable profile.
Physicochemical Data Summary
| Property | Value / Information | Source / Comment |
| Appearance | White to off-white crystalline solid. | General observation for phenylglycine derivatives. |
| Melting Point | 145-150°C (for the related (R)-4-chlorophenyl isomer).[7] | The melting point for the 3-chloro isomer is expected to be in a similar range. |
| pKa Values | ~1.8 - 2.2 (Carboxylic Acid), ~9.0 - 9.5 (Ammonium) | Typical pKa values for phenylglycine derivatives.[8][9] |
| Solubility | Soluble in water and alcohol solvents; insoluble in non-polar solvents like hexane.[7] | Zwitterionic nature enhances solubility in polar protic solvents. |
| Storage | Store at 2-8°C, sealed, protected from light and moisture.[4] Some suppliers indicate room temperature storage is acceptable.[1] | For long-term stability, refrigerated and inert conditions are recommended. |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | Computationally derived property.[6] |
| LogP | -1.1 | Computationally derived property.[6] |
Expected Spectroscopic Data
The following data is projected based on the analysis of related structures, such as 3-chlorophenylacetic acid and (R)-2-amino-2-(4-chlorophenyl)acetic acid.
¹H NMR (Proton NMR) Spectroscopy Solvent: D₂O or DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.3 - 7.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~5.0 - 5.2 | Singlet | 1H | α-CH |
| Variable | Broad Singlet | 3H | -NH₃⁺ (in D₂O, this signal will exchange) |
Causality: The aromatic region will present as a complex multiplet due to the meta-substitution pattern. The α-proton is a sharp singlet, shifted downfield by the adjacent electron-withdrawing groups (phenyl, carboxyl, and amino).
¹³C NMR (Carbon NMR) Spectroscopy Solvent: D₂O or DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~170 - 175 | C=O (Carboxyl) |
| ~135 - 140 | Aromatic (C-Cl and C-CH) |
| ~125 - 132 | Aromatic (CH) |
| ~55 - 60 | α-C |
Causality: The carboxyl carbon is the most deshielded. The aromatic carbons show distinct signals, with the carbon bearing the chlorine atom being identifiable. The α-carbon signal appears in the typical range for α-amino acids.
Mass Spectrometry (MS) Technique: Electrospray Ionization (ESI)
| m/z Value | Adduct | Expected Observation |
|---|---|---|
| 186.03 | [M+H]⁺ | The protonated molecular ion, expected to be the base peak in positive mode. |
| 208.01 | [M+Na]⁺ | Common sodium adduct. |
| 140.04 | [M+H - HCOOH]⁺ | Loss of formic acid (46 Da) is a characteristic fragmentation pathway. |
Synthesis and Manufacturing
The generation of enantiomerically pure (2R)-2-amino-2-(3-chlorophenyl)acetic acid is a non-trivial synthetic challenge. The primary goal is to control the stereochemistry at the α-carbon. Two field-proven strategies dominate: Asymmetric Strecker Synthesis and Enzymatic Resolution .
Asymmetric Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[10] To achieve enantioselectivity, a chiral auxiliary is employed.
Caption: Chemoenzymatic resolution workflow.
-
Racemate Synthesis : Prepare racemic 2-amino-2-(3-chlorophenyl)acetic acid using a standard, non-asymmetric Strecker synthesis or another suitable method.
-
Derivatization : Protect the amino group of the racemic mixture, typically via acylation. For example, reacting the racemate with phenylacetyl chloride under Schotten-Baumann conditions yields racemic N-phenylacetyl-2-amino-2-(3-chlorophenyl)acetic acid.
-
Enzymatic Hydrolysis : The key step involves treating the N-acyl racemate with an immobilized enzyme, such as Penicillin G Acylase (PGA). [11]In an aqueous buffer, the enzyme will selectively hydrolyze the acyl group from one enantiomer (e.g., the S-enantiomer) while leaving the other untouched. [11][12]4. Separation : At the end of the reaction, the mixture contains the deprotected (S)-amino acid and the unreacted N-acyl-(R)-amino acid. These two compounds have different physicochemical properties (e.g., solubility at different pH values) and can be separated by extraction.
-
Deprotection : The isolated N-acyl-(R)-amino acid is then chemically hydrolyzed (e.g., with acid) to remove the acyl group and yield the final, enantiomerically pure (2R)-2-amino-2-(3-chlorophenyl)acetic acid. The unwanted (S)-enantiomer can be racemized and recycled. [11]
Analytical Quality Control
Ensuring the chemical purity and, most importantly, the enantiomeric excess (e.e.) of the final product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Chiral HPLC for Enantiomeric Excess (e.e.) Determination
Chiral HPLC utilizes a stationary phase that is itself chiral. This Chiral Stationary Phase (CSP) forms transient, diastereomeric complexes with the enantiomers of the analyte. [11]Because these diastereomeric complexes have different energies of interaction, one enantiomer is retained on the column longer than the other, resulting in their separation.
-
Column : Polysaccharide-based CSPs (e.g., Chiralpak series with cellulose or amylose derivatives) are highly effective for separating amino acid derivatives. [13]Ligand exchange columns are also commonly used for underivatized amino acids. [2]* Mobile Phase : A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typical for normal-phase chiral chromatography. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to improve peak shape. [13]* Detection : UV detection is standard, typically monitored at a wavelength where the phenyl ring absorbs (e.g., 220-254 nm).
-
Quantification : The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100
Caption: Standard workflow for e.e. determination by Chiral HPLC.
Reactivity and Applications in Drug Development
Chemical Reactivity and Handling in Synthesis
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a bifunctional molecule. Its reactivity is dominated by the nucleophilic amino group and the electrophilic carboxylic acid group.
-
Amine Group Reactivity : The -NH₂ group readily undergoes acylation, alkylation, and sulfonylation. In peptide synthesis, it is the site of amide bond formation.
-
Carboxylic Acid Group Reactivity : The -COOH group can be converted to esters, amides, or acid chlorides, or it can be reduced to an alcohol.
In multi-step syntheses, it is often necessary to temporarily block one functional group to allow selective reaction at the other. This is a cornerstone of modern organic synthesis. [14][15]
-
Amine Protection :
-
Boc (tert-butyloxycarbonyl) : Installed using Boc-anhydride. Stable to base and hydrogenolysis but cleaved under acidic conditions (e.g., TFA). [16] * Fmoc (9-fluorenylmethyloxycarbonyl) : Installed using Fmoc-Cl or Fmoc-OSu. Stable to acid but cleaved under mild basic conditions (e.g., piperidine). [16]* Carboxylic Acid Protection :
-
Methyl or Ethyl Esters : Formed under Fischer esterification conditions (alcohol, acid catalyst). Cleaved by saponification (base hydrolysis). [16] * Benzyl Esters : Installed similarly to alkyl esters. Offers the advantage of being removable under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C), which is orthogonal to many other protecting groups. [16][17]
-
Role in Drug Discovery and Development
Non-proteinogenic amino acids like (2R)-2-amino-2-(3-chlorophenyl)acetic acid are of high value in medicinal chemistry for several reasons:
-
Chiral Scaffolding : It provides a rigid, stereodefined scaffold to which other pharmacophoric elements can be attached. The specific (R)-configuration can ensure a precise three-dimensional orientation of substituents, which is often critical for binding to a biological target such as an enzyme or receptor.
-
Metabolic Stability : The presence of the chlorine atom on the phenyl ring can significantly alter the molecule's electronic properties and lipophilicity. Halogenation is a common strategy to block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's in vivo half-life.
-
Structural Mimicry : It can act as a constrained analog of natural amino acids like phenylalanine or tyrosine, potentially leading to antagonist or inhibitor activity.
-
Key Intermediate : Chiral chlorophenylglycine derivatives are known intermediates in the synthesis of major pharmaceuticals. For instance, the related (S)-2-amino-2-(2-chlorophenyl)acetic acid is a cornerstone intermediate for the blockbuster antiplatelet drug, clopidogrel. [18]This highlights the industrial importance of this class of molecules.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Hazard Identification : The hydrochloride salt is associated with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [19]* Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes.
-
Skin : Wash off with soap and plenty of water.
-
Inhalation : Move the person into fresh air.
-
Ingestion : Rinse mouth with water. Do not induce vomiting.
-
Seek medical attention if any symptoms persist.
Conclusion
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is more than just a chemical compound; it is an enabling tool for the creation of novel, stereochemically defined molecules with potential therapeutic value. Its synthesis requires careful control of stereochemistry, typically achieved through asymmetric Strecker reactions or enzymatic resolutions. Its purity is rigorously assessed by chiral HPLC. For researchers and drug development professionals, a thorough understanding of this molecule's properties, synthesis, and reactivity is essential for leveraging its full potential as a strategic building block in the design and synthesis of next-generation pharmaceuticals.
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- ChemicalBook. (n.d.). (2r)-2-amino-2-(3-bromo-2-chlorophenyl)acetic acid.
- Labsolu. (n.d.). (S)-2-Amino-2-(3-chlorophenyl)acetic acid.
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- ResearchGate. (2025). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
- Google Patents. (n.d.). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
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- SynArchive. (n.d.). Protecting Groups List.
- PubChemLite. (n.d.). N-(3-chlorophenyl)glycine (C8H8ClNO2).
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- Stolz, A., & Eppinger, C. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
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- ResearchGate. (n.d.). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid.
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An In-Depth Technical Guide to the Biological and Synthetic Profile of (2R)-2-amino-2-(3-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a chiral non-proteinogenic amino acid. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to critically apply this knowledge in their work.
Section 1: Introduction and Physicochemical Properties
(2R)-2-amino-2-(3-chlorophenyl)acetic acid, a derivative of glycine, is a crucial chiral building block in modern organic and medicinal chemistry.[1] Its significance lies in its application in asymmetric synthesis, enabling the creation of enantiomerically pure compounds for various applications, including pharmaceuticals and agrochemicals.[1] The presence of a chlorine atom on the phenyl ring at the meta position influences the molecule's electronic properties and can enhance metabolic stability and lipophilicity in derivative compounds.
Table 1: Physicochemical Properties of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [2] |
| Molecular Weight | 185.61 g/mol | [2] |
| CAS Number | 25698-37-7 | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not consistently reported | |
| Solubility | Sparingly soluble in water | [4] |
| XLogP3 | -1.1 | [2] |
Section 2: Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure (2R)-2-amino-2-(3-chlorophenyl)acetic acid is a critical process, as the biological activity of its downstream products is often stereospecific. The primary challenge lies in controlling the stereochemistry at the α-carbon.
Synthetic Pathways
The synthesis of the racemic mixture of 2-amino-2-(3-chlorophenyl)acetic acid can be achieved through various classical methods for amino acid synthesis, such as the Strecker synthesis or modifications thereof.
Enantiomeric Resolution: A Critical Step
Given that many synthetic routes yield a racemic mixture, the resolution of enantiomers is paramount. Enzymatic resolution has emerged as a highly efficient and environmentally friendly method.
Figure 1: A generalized workflow for the enzymatic resolution of racemic 2-amino-2-(3-chlorophenyl)acetic acid.
Protocol: Enzymatic Resolution of Racemic 2-amino-2-(3-chlorophenyl)acetic acid
-
N-Acetylation: The racemic amino acid is first converted to its N-acetyl derivative using a suitable acetylating agent (e.g., acetic anhydride) under basic conditions. This step is crucial as it provides a substrate for the stereoselective enzyme.
-
Enzymatic Hydrolysis: The racemic N-acetyl derivative is then subjected to enzymatic hydrolysis. An enzyme such as penicillin acylase is often employed due to its stereoselectivity. The enzyme specifically hydrolyzes the N-acetyl group from one enantiomer (in this case, the (2R)-enantiomer), leaving the other enantiomer (the (2S)-N-acetyl derivative) unreacted.
-
Separation: The resulting mixture contains the free (2R)-amino acid and the unreacted (2S)-N-acetyl amino acid. These two compounds have different physical properties (e.g., solubility, acidity) and can be separated using standard techniques like extraction or crystallization.
-
Racemization and Recycling (Optional): To improve the overall yield, the undesired (2S)-N-acetyl enantiomer can be racemized back to the racemic mixture and recycled into the resolution process.
Section 3: Biological Activity and Applications
While (2R)-2-amino-2-(3-chlorophenyl)acetic acid is primarily recognized as a chiral intermediate, understanding its potential intrinsic biological activity and the activities of its derivatives is crucial for drug development professionals.
Direct Biological Activity: An Area for Further Research
Currently, there is a lack of extensive public data on the direct pharmacological or toxicological effects of (2R)-2-amino-2-(3-chlorophenyl)acetic acid itself. Most available information categorizes it as a glycine derivative, with general statements about the ergogenic and physiological effects of amino acid derivatives.[4]
Role as a Precursor in Neurologically Active Compounds
The primary biological relevance of (2R)-2-amino-2-(3-chlorophenyl)acetic acid stems from its use in the synthesis of compounds targeting the central nervous system (CNS). Its incorporation into more complex molecules is suggestive of a pharmacophore that interacts with neurological targets. The 3-chlorophenyl moiety is a common feature in CNS-active drugs.
Inferred Biological Activity from Derivatives
The biological activity of compounds derived from (2R)-2-amino-2-(3-chlorophenyl)acetic acid provides valuable insights into its potential applications.
-
Antimicrobial and Antifungal Activity: Amide derivatives of structurally related chlorophenyl compounds have demonstrated significant antimicrobial and antifungal properties. For instance, various N-arylcinnamamides containing chloro-substituents have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacterial strains.[5][6][7] This suggests that amides derived from (2R)-2-amino-2-(3-chlorophenyl)acetic acid could be explored as potential anti-infective agents.
-
Potential GABA Receptor Modulation: Given its structural similarity to other amino acid neurotransmitters and its application in CNS drug discovery, there is a plausible, though not yet directly demonstrated, interaction with receptors such as the GABA receptors. The GABAergic system is a major inhibitory neurotransmitter system in the brain, and its modulation can lead to anxiolytic, anticonvulsant, and sedative effects. Further investigation into the interaction of (2R)-2-amino-2-(3-chlorophenyl)acetic acid and its simple derivatives with GABA receptors is a promising area of research.
Table 2: Investigated Biological Activities of Structurally Related Compounds
| Compound Class | Biological Activity | Potential Application | Source |
| N-arylcinnamamides (with chloro-substituents) | Antibacterial (including MRSA), Antimycobacterial | Infectious Diseases | [5][6][7] |
| Morpholino-2-acetic acid derivatives | GABA(B) receptor antagonism | Neurological Disorders | [8] |
| 3-Acylamino-2-aminopropionic acid derivatives | Partial agonism at the glycine site of the NMDA receptor | Neurological Disorders | [9] |
Section 4: Future Research Directions and Conclusion
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a valuable chiral synthon with significant potential in drug discovery. While its primary role to date has been as a building block for more complex molecules, the biological activities of its derivatives suggest that the core structure itself may possess untapped therapeutic potential.
Key areas for future investigation include:
-
Direct Pharmacological Profiling: A thorough in vitro and in vivo investigation of the direct biological effects of (2R)-2-amino-2-(3-chlorophenyl)acetic acid is warranted. This should include screening against a panel of CNS receptors, particularly GABA and glutamate receptors.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a focused library of simple derivatives (e.g., amides and esters) would help to elucidate the key structural features required for any observed biological activity.
-
Toxicological Assessment: A comprehensive toxicological profile is necessary to establish the safety of this compound and its derivatives for potential therapeutic use.
References
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Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences. 2022;23(6):3159. Available from: [Link]
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Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. Available from: [Link]
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Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. ResearchGate. Available from: [Link]
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(R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. Lead Sciences. Available from: [Link]
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Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. MDPI. Available from: [Link]
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Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available from: [Link]
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2-Amino-2-(3-chlorophenyl)acetic acid. PubChem. Available from: [Link]
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Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. PubMed. Available from: [Link]
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Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists. PubMed Central. Available from: [Link]
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Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. MDPI. Available from: [Link]
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A Technical Guide to (2R)-2-amino-2-(3-chlorophenyl)acetic Acid: Synthesis, Characterization, and Applications
This guide provides an in-depth technical review of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic, chiral amino acid. It serves as a critical building block in synthetic organic chemistry, particularly for the development of novel pharmaceuticals. We will explore its fundamental properties, delve into robust methodologies for its enantioselective synthesis, discuss its applications, and provide detailed protocols for its characterization.
Introduction and Strategic Importance
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a synthetic α-amino acid derivative distinguished by a chlorine atom at the meta-position of the phenyl ring and a specific (R)-stereoconfiguration at the α-carbon. In the landscape of drug discovery and development, the demand for enantiomerically pure intermediates is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects.
This compound's value lies in its role as a chiral building block.[1] Its structure offers a versatile scaffold for chemists to construct more complex, stereochemically defined molecules. By incorporating (2R)-2-amino-2-(3-chlorophenyl)acetic acid into synthetic pathways, researchers can efficiently produce enantioenriched target compounds, accelerating the development of new drugs and other biologically active agents.[1]
Physicochemical and Structural Properties
A precise understanding of a compound's properties is the foundation of all subsequent experimental work. The key identifiers and computed properties for (2R)-2-amino-2-(3-chlorophenyl)acetic acid are summarized below.
| Property | Value | Source |
| CAS Number | 25698-37-7 | [2] |
| Molecular Formula | C₈H₈ClNO₂ | [2][3] |
| Molecular Weight | 185.61 g/mol | [2][3] |
| IUPAC Name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | |
| Synonyms | D-2-(m-chlorophenyl)glycine, (R)-Amino-(3-chloro-phenyl)-acetic acid | [2] |
| SMILES | ClC1=CC(N)=CC=C1 | [2] |
| Physical Form | Powder | [4] |
| Storage | Store at room temperature, sealed in a dry environment | [2][5] |
Synthesis and Enantiomeric Resolution
The primary challenge in synthesizing (2R)-2-amino-2-(3-chlorophenyl)acetic acid is achieving high enantiomeric purity. While numerous methods exist for α-amino acid synthesis, they often yield a racemic mixture (an equal mix of R and S enantiomers). Therefore, a resolution step is critical. Enzymatic kinetic resolution is a preferred industrial method due to its high selectivity, mild reaction conditions, and environmental compatibility.
The Rationale for Enzymatic Kinetic Resolution
This technique leverages the stereospecificity of enzymes, which can selectively catalyze a reaction on one enantiomer in a racemic pair, leaving the other enantiomer untouched. For resolving amino acids, a common strategy involves first protecting the amine group (e.g., via N-acetylation) of the racemic mixture. An acylase or lipase enzyme is then introduced, which selectively hydrolyzes the acetyl group from one enantiomer (e.g., the S-enantiomer). This chemical modification creates a significant difference in the physical properties (like solubility) between the N-acetylated (R)-enantiomer and the free-amino (S)-enantiomer, allowing for their separation. The final step involves the deprotection (deacetylation) of the isolated N-acetylated (R)-enantiomer to yield the desired product.
General Workflow for Enantiomeric Resolution
The following diagram illustrates the logical flow of a typical enzymatic resolution process designed to isolate the (R)-enantiomer.
Caption: Workflow for the enzymatic resolution of (2R)-2-amino-2-(3-chlorophenyl)acetic acid.
Detailed Experimental Protocol: Enzymatic Resolution
This protocol is a self-validating system for obtaining the target compound. Each step includes checkpoints and expected outcomes.
Materials:
-
Racemic 2-amino-2-(3-chlorophenyl)acetic acid
-
Acetic anhydride
-
Sodium bicarbonate
-
Immobilized Penicillin G Acylase
-
Ethyl acetate
-
Hydrochloric acid (6M)
-
Sodium hydroxide (2M)
-
Deionized water
Protocol:
-
N-Acetylation of the Racemic Amino Acid: a. Suspend 100 g of racemic 2-amino-2-(3-chlorophenyl)acetic acid in 500 mL of deionized water. b. Cool the mixture to 5-10 °C in an ice bath. c. While stirring vigorously, add 60 mL of acetic anhydride dropwise. d. Simultaneously, add 2M sodium hydroxide solution as needed to maintain the pH between 8.0 and 8.5. e. After the addition is complete, allow the reaction to stir at room temperature for 2 hours. f. Acidify the solution to pH 2 with 6M HCl. The N-acetylated product will precipitate. g. Filter the precipitate, wash with cold water, and dry under vacuum to yield N-acetyl-(R,S)-2-amino-2-(3-chlorophenyl)acetic acid. Validation: Confirm structure via ¹H NMR.
-
Enzymatic Kinetic Resolution: a. Prepare a buffered solution at pH 7.5. b. Suspend 50 g of the N-acetylated racemic compound in 1 L of the buffer. c. Add 5 g of immobilized Penicillin G Acylase. d. Stir the mixture at 30 °C. Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (e.e.) of the remaining substrate via chiral HPLC. e. The reaction is complete when approximately 50% conversion is achieved (typically 12-24 hours), indicating that most of the S-enantiomer has been hydrolyzed.
-
Separation of Enantiomers: a. Filter off the immobilized enzyme for reuse. b. Cool the reaction mixture to 10 °C and acidify to pH 5.0 with 6M HCl. c. Extract the mixture three times with 500 mL portions of ethyl acetate. The desired N-acetyl-(R)-enantiomer will move to the organic phase, while the hydrolyzed (S)-amino acid will remain in the aqueous phase. d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude N-acetyl-(R)-2-amino-2-(3-chlorophenyl)acetic acid. Validation: Confirm high e.e. (>98%) via chiral HPLC.
-
Deprotection (Acid Hydrolysis): a. Reflux the crude N-acetyl-(R)-enantiomer in 250 mL of 6M HCl for 4 hours. b. Cool the solution and evaporate the solvent under reduced pressure. c. Re-dissolve the residue in a minimum amount of hot water and adjust the pH to the isoelectric point (approx. pH 6) with a suitable base to precipitate the final product. d. Filter the solid, wash with cold ethanol, and dry under vacuum to yield pure (2R)-2-amino-2-(3-chlorophenyl)acetic acid. Validation: Final confirmation of structure, purity, and e.e. via NMR and chiral HPLC.
Applications in Drug Development
Chiral amino acids like this one are foundational to modern medicine. Their incorporation into drug candidates is a key strategy for achieving target specificity and improving therapeutic indices.
Case Study: The Importance of Chiral Purity
While specific drugs derived from the (2R)-3-chloro isomer are proprietary or in early development, the critical role of this compound class can be illustrated by a close analogue. (S)-2-amino-2-(2-chlorophenyl)acetic acid is a key precursor in the synthesis of Clopidogrel, a widely used antiplatelet agent.[6] The therapeutic efficacy of Clopidogrel is intrinsically tied to its specific (S)-stereochemistry, highlighting why access to enantiomerically pure building blocks is non-negotiable in pharmaceutical manufacturing.[6]
Logical Pathway from Building Block to API
The diagram below outlines the strategic role of a chiral intermediate in the drug development pipeline.
Caption: The logical progression from a chiral building block to a therapeutic outcome.
Analytical Characterization
Rigorous analytical control is essential to verify the identity, purity, and stereochemical integrity of the final product.
| Parameter | Method | Typical Conditions & Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure and connectivity of the molecule. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase. Mobile Phase: Gradient of water/acetonitrile with 0.1% trifluoroacetic acid. Purpose: To determine chemical purity by separating the main compound from any synthetic impurities. |
| Enantiomeric Excess (e.e.) | Chiral HPLC | Column: Chiral stationary phase (e.g., cellulose or amylose-based). Mobile Phase: Isocratic mixture of hexane/isopropanol with a small amount of an acidic or basic modifier. Purpose: To separate and quantify the (R) and (S) enantiomers, ensuring the final product meets stereochemical purity requirements (typically >99% e.e.). |
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. Based on data for structurally similar compounds, (2R)-2-amino-2-(3-chlorophenyl)acetic acid should be handled with care.[4]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritant | GHS07 | Warning | H315: Causes skin irritation[4] |
| Eye Irritant | GHS07 | Warning | H319: Causes serious eye irritation[4] |
| Respiratory Irritant | GHS07 | Warning | H335: May cause respiratory irritation[4] |
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
References
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- 119565-00-3 | (S)-2-Amino-2-(3-chlorophenyl)acetic acid - A2B Chem.
- 25698-37-7 | (R)-2-Amino-2-(3-chlorophenyl)acetic acid | ChemScene.
- (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride - Lead Sciences.
- The Chemical Synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Cornerstone for Antithrombotic Therapies - NINGBO INNO PHARMCHEM CO.,LTD.
- (2R)-2-amino-2-(2-chlorophenyl)acetic acid - Sigma-Aldrich.
- US20130095535A1 - Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)
- EP0350811A2 - Enzymatic resolution process - Google P
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An In-depth Technical Guide to the Mechanism of Action of GABA-B Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors, play a crucial role in modulating neuronal excitability and synaptic transmission. While direct agonists of the GABA-B receptor have therapeutic potential, their clinical utility is often limited by side effects and the development of tolerance. Positive allosteric modulators (PAMs) of the GABA-B receptor represent a promising alternative therapeutic strategy. These molecules do not activate the receptor directly but rather enhance the effect of the endogenous ligand, GABA. This guide provides a comprehensive overview of the mechanism of action of GABA-B receptor PAMs, detailing their interaction with the receptor, the downstream signaling consequences, and the experimental methodologies used to characterize their activity. While the specific compound (2R)-2-amino-2-(3-chlorophenyl)acetic acid is identified as a glycine derivative, its direct action as a GABA-B PAM is not established in the current literature.[1][2] Therefore, this guide will focus on the well-characterized mechanisms of prototypical GABA-B PAMs to provide a foundational understanding for researchers in the field.
Introduction: The GABA-B Receptor System
The inhibitory effects of GABA in the central nervous system are mediated by two main classes of receptors: GABA-A and GABA-B.[3][4] GABA-A receptors are ligand-gated ion channels that mediate fast synaptic inhibition, while GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) responsible for slower and more prolonged inhibitory signaling.[3][5]
GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[5] The GABA-B1 subunit is responsible for binding the endogenous ligand GABA, while the GABA-B2 subunit is required for G-protein coupling and signaling. Functionally, GABA-B receptors are coupled to pertussis toxin-sensitive Gαi/o proteins.[6] Activation of these receptors leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors.[6]
The primary downstream effects of GABA-B receptor activation include:
-
Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: The Gβγ subunit directly activates GIRK channels, causing an efflux of potassium ions and hyperpolarization of the postsynaptic membrane.[6]
-
Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit also inhibits presynaptic VGCCs (N-type and P/Q-type), which reduces the influx of calcium and subsequently decreases the release of neurotransmitters.[6][7]
These actions collectively lead to a reduction in neuronal excitability and synaptic transmission, highlighting the importance of the GABA-B receptor system in maintaining the balance of excitation and inhibition in the brain.
The Concept of Positive Allosteric Modulation
Positive allosteric modulators (PAMs) are compounds that bind to a site on a receptor that is distinct from the orthosteric binding site of the endogenous ligand.[8] Unlike direct agonists, PAMs do not activate the receptor on their own. Instead, they enhance the affinity and/or efficacy of the endogenous agonist, in this case, GABA.[9] This modulatory action offers several potential therapeutic advantages over orthosteric agonists:
-
Spatio-temporal precision: The effect of a PAM is dependent on the presence of the endogenous ligand. This means that the enhancement of GABA-B receptor signaling will primarily occur in regions and at times of active GABAergic transmission, preserving the natural physiological patterns of neuronal activity.
-
Reduced side effects and tolerance: By potentiating the effect of endogenous GABA rather than causing persistent receptor activation, PAMs may have a lower propensity to induce receptor desensitization and tolerance.[10][11] This could lead to a better side-effect profile compared to direct agonists.[9][11]
Molecular Mechanism of Action of GABA-B Receptor PAMs
GABA-B receptor PAMs bind within the transmembrane domain of the GABA-B2 subunit. This binding induces a conformational change in the receptor complex that enhances the ability of GABA to bind to the GABA-B1 subunit and/or increases the efficiency of G-protein coupling upon GABA binding.
One of the most well-studied GABA-B PAMs is rac-BHFF.[9][12][13][14][15] Studies with this compound have demonstrated that it increases the potency and efficacy of GABA at the GABA-B receptor.[14] For instance, in GTPγ[35S] binding assays, rac-BHFF has been shown to increase the potency of GABA by over 15-fold.[13][14]
The downstream consequences of this positive allosteric modulation are an amplification of the canonical GABA-B receptor signaling pathways. This leads to a more robust inhibition of adenylyl cyclase, greater activation of GIRK channels, and more profound inhibition of presynaptic calcium channels.
Signaling Pathway of GABA-B Receptor Positive Allosteric Modulation
Figure 1. Signaling pathway of GABA-B receptor positive allosteric modulation.
Experimental Protocols for Characterizing GABA-B PAMs
A variety of in vitro and in vivo assays are employed to identify and characterize the mechanism of action of GABA-B receptor PAMs.
In Vitro Assays
4.1.1. Radioligand Binding Assays
-
Objective: To determine if a compound binds to the GABA-B receptor and to characterize its binding affinity.
-
Methodology:
-
Prepare cell membranes from a cell line expressing recombinant GABA-B receptors or from brain tissue.
-
Incubate the membranes with a radiolabeled GABA-B receptor antagonist, such as [3H]CGP54626.
-
Add increasing concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
4.1.2. GTPγ[35S] Binding Assay
-
Objective: To assess the functional activity of a compound at the GABA-B receptor by measuring G-protein activation.
-
Methodology:
-
Prepare cell membranes expressing GABA-B receptors.
-
Incubate the membranes with GDP and the non-hydrolyzable GTP analog, GTPγ[35S].
-
Add a fixed concentration of GABA in the presence of increasing concentrations of the test PAM.
-
Receptor activation leads to the exchange of GDP for GTPγ[35S] on the Gα subunit.
-
Separate bound from free GTPγ[35S] by filtration.
-
Quantify the amount of bound radioactivity.
-
The potentiation of GABA-stimulated GTPγ[35S] binding by the PAM is measured as an increase in the potency (EC50) and/or efficacy (Emax) of GABA.
-
4.1.3. Electrophysiological Recordings
-
Objective: To measure the effect of a compound on GABA-B receptor-mediated ion channel activity in neurons.
-
Methodology (Whole-cell patch-clamp):
-
Prepare acute brain slices or cultured neurons.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply a GABA-B receptor agonist, such as baclofen, to activate GIRK channels, which will be observed as an outward current.
-
Co-apply the test PAM with baclofen.
-
An enhancement of the baclofen-induced outward current indicates positive allosteric modulation.
-
In Vivo Assays
4.2.1. Rodent Models of Anxiety and Depression
-
Objective: To evaluate the anxiolytic and antidepressant-like effects of GABA-B PAMs.
-
Methodology (Elevated Plus Maze):
-
Administer the test compound to rodents.
-
Place the animal in the center of an elevated plus maze, which consists of two open and two closed arms.
-
Record the time spent in and the number of entries into the open and closed arms for a set period.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
4.2.2. Models of Neuropathic Pain
-
Objective: To assess the analgesic properties of GABA-B PAMs.
-
Methodology (Chronic Constriction Injury Model):
-
Surgically induce a neuropathy in one hind paw of a rodent.
-
Assess the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).
-
Administer the test compound.
-
Re-evaluate the paw withdrawal threshold.
-
An increase in the paw withdrawal threshold indicates an analgesic effect.[12]
-
4.2.3. Models of Substance Use Disorders
-
Objective: To investigate the potential of GABA-B PAMs to reduce drug-seeking and drug-taking behaviors.[10][11]
-
Methodology (Alcohol Self-Administration):
Quantitative Data Summary
| Compound | Assay | Effect | Reference |
| rac-BHFF | GTPγ[35S] Binding | > 15-fold increase in GABA potency | [14] |
| rac-BHFF | Neuropathic Pain Model | Potentiated baclofen-induced analgesia | [12] |
| KK-92A | Alcohol Self-Administration | Suppressed lever-responding for alcohol | |
| CGP35348 | GABA-B Antagonist | IC50 = 34 µM | [16][17][18] |
Conclusion and Future Directions
Positive allosteric modulators of the GABA-B receptor represent a sophisticated approach to enhancing inhibitory neurotransmission. Their mechanism of action, which relies on the potentiation of the endogenous ligand GABA, offers the potential for improved therapeutic indices compared to direct agonists. The ability of these compounds to fine-tune neuronal activity in a physiologically relevant manner makes them attractive candidates for the treatment of a range of neurological and psychiatric disorders, including anxiety, depression, neuropathic pain, and substance use disorders.[10][11][19]
Future research in this area will likely focus on the development of PAMs with improved pharmacokinetic and pharmacodynamic properties, as well as the exploration of their therapeutic potential in a wider range of clinical indications. A deeper understanding of the structural basis of allosteric modulation at the GABA-B receptor will be crucial for the rational design of next-generation PAMs with enhanced selectivity and efficacy.
References
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Catalyst University. (2017, October 10). The GABAa Receptor & Positive Allosteric Modulation. YouTube. [Link]
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Roshan, M., & Huecker, M. R. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls. StatPearls Publishing. [Link]
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Wikipedia. (2024, May 22). GABAA receptor positive allosteric modulator. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-2-(3-chlorophenyl)acetic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (r)-2-Amino-2-(4-chlorophenyl)acetic acid. PubChem. Retrieved from [Link]
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Pinard, A., et al. (2010). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Neuropharmacology, 58(7), 1077-1085. [Link]
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QIAGEN. (n.d.). GABA Receptor Signaling. Retrieved from [Link]
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De Luca, M. A., et al. (2020). The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats. Frontiers in Pharmacology, 11, 589. [Link]
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Lüscher, C., et al. (2011). The positive allosteric GABAB receptor modulator rac-BHFF enhances baclofen-mediated analgesia in neuropathic mice. Neuropharmacology, 60(1), 165-171. [Link]
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G., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(18), 4259. [Link]
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Agabio, R., & Ciccocioppo, R. (2021). Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder. Neuropsychopharmacology, 46(1), 229-242. [Link]
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Wikipedia. (2024, April 26). GABA receptor. [Link]
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Padgett, C. L., & Slesinger, P. A. (2010). GABAB receptor signaling and trafficking: implications for epilepsy and addiction. Current opinion in neurobiology, 20(5), 596-602. [Link]
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Celada, P., et al. (2013). Positive Allosteric Modulation of GABA B Receptors Ameliorates Sensorimotor Gating in Rodent Models. Neuropsychopharmacology, 38(10), 1899-1908. [Link]
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Lead Sciences. (n.d.). (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. Retrieved from [Link]
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Benarroch, E. E. (2012). GABAB receptors: structure, functions, and clinical implications. Neurology, 78(8), 578-585. [Link]
-
Colombo, G., et al. (2013). Reduction of Alcohol Intake by the Positive Allosteric Modulator of the GABA(B) Receptor, rac-BHFF, in Alcohol-Preferring Rats. Alcoholism, clinical and experimental research, 37(8), 1339-1345. [Link]
-
Carai, M. A., et al. (2009). GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo. Journal of Pharmacology and Experimental Therapeutics, 331(3), 903-909. [Link]
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The Strategic Role of (2R)-2-amino-2-(3-chlorophenyl)acetic Acid in Modern Drug Discovery: A Technical Guide for Researchers
Introduction: Beyond a Building Block – The Therapeutic Potential of a Chiral Precursor
(2R)-2-amino-2-(3-chlorophenyl)acetic acid, also known to chemists as D-3-Chlorophenylglycine, is a non-proteinogenic amino acid that has carved a significant niche in pharmaceutical development. While not an active therapeutic agent in itself, its true value lies in its role as a sophisticated chiral building block. The specific stereochemistry and the presence of a chlorophenyl group make it a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical exploration of the potential therapeutic applications stemming from this unique chemical entity, with a particular focus on the development of novel anticonvulsant and analgesic agents. For researchers in drug discovery, understanding the strategic application of such intermediates is paramount to innovating in fields plagued by therapeutic gaps, such as epilepsy and neuropathic pain.
The chlorophenyl moiety is a key feature, influencing the pharmacokinetic and pharmacodynamic properties of the final drug molecule. It can enhance metabolic stability and modulate lipophilicity, which are critical parameters for drug efficacy and bioavailability[1]. This guide will delve into the synthetic pathways, pharmacological activities, and structure-activity relationships of compounds derived from (2R)-2-amino-2-(3-chlorophenyl)acetic acid, offering a comprehensive resource for scientists engaged in the pursuit of next-generation therapeutics.
Physicochemical Properties and Synthesis
A thorough understanding of the foundational properties of (2R)-2-amino-2-(3-chlorophenyl)acetic acid is essential for its effective utilization in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol [2] |
| CAS Number | 29884-14-8[2] |
| Appearance | Off-white solid |
| Chirality | (R)-enantiomer |
The synthesis of enantiomerically pure (2R)-2-amino-2-(3-chlorophenyl)acetic acid is a critical first step. Asymmetric synthesis or the resolution of a racemic mixture are the common strategies employed to obtain the desired stereoisomer, which is crucial for the specific interactions with biological targets.
Illustrative Synthetic Workflow
The following diagram outlines a generalized workflow for the asymmetric synthesis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a common starting point for the development of its therapeutic derivatives.
Caption: Generalized workflow for the asymmetric synthesis of the target molecule.
Therapeutic Applications: A Focus on Neurological Disorders
The primary therapeutic promise of (2R)-2-amino-2-(3-chlorophenyl)acetic acid lies in its use as a scaffold for drugs targeting the central nervous system. Its derivatives have shown significant potential as anticonvulsant and antinociceptive agents[3].
Anticonvulsant and Antinociceptive Derivatives: The Pyrrolidine-2,5-dione-Acetamides
A notable example of the therapeutic application of this chiral building block is in the synthesis of a series of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Research has demonstrated that these compounds exhibit significant anticonvulsant and analgesic properties[3].
A study detailed the synthesis and evaluation of these derivatives in preclinical models of epilepsy and pain. The synthesis involves the cyclocondensation of 2-(3-chlorophenyl)succinic acid with an amino acid to form the core pyrrolidine-2,5-dione structure, which is then further functionalized[3].
Experimental Protocol: Synthesis of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid derivatives
The following is a representative experimental protocol for the synthesis of these promising therapeutic candidates:
-
Step 1: Synthesis of 2-(3-chlorophenyl)succinic acid. This starting material can be prepared through various established organic synthesis routes.
-
Step 2: Cyclocondensation. 2-(3-chlorophenyl)succinic acid is reacted with an appropriate amino acid (e.g., glycine) in a suitable solvent and heated to yield the 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid intermediate.
-
Step 3: Amide Coupling. The carboxylic acid intermediate is then coupled with a variety of amines using a coupling agent (e.g., carbonyldiimidazole) to generate a library of acetamide derivatives.
-
Step 4: Purification and Characterization. The final compounds are purified using techniques such as column chromatography and recrystallization. Their structures are confirmed by spectroscopic methods (NMR, Mass Spectrometry).
Pharmacological Evaluation and Mechanism of Action
The synthesized derivatives have been subjected to a battery of in vivo tests to assess their therapeutic potential.
| Test | Observation | Implication |
| Maximal Electroshock (MES) Test | Protection against tonic-clonic seizures | Potential efficacy in generalized tonic-clonic seizures |
| 6 Hz Psychomotor Seizure Test | Protection against pharmacoresistant seizures | Potential for treating drug-resistant epilepsy |
| Subcutaneous Pentylenetetrazole (scPTZ) Test | Protection against myoclonic seizures | Potential efficacy in absence and myoclonic seizures |
| Formalin Test | Reduction in nociceptive behavior | Potential analgesic effects in inflammatory and neuropathic pain |
The proposed mechanism of action for the most potent of these derivatives involves the modulation of voltage-gated sodium channels[3]. This is a well-established target for many existing anticonvulsant drugs. The interaction with these channels helps to stabilize neuronal membranes and prevent the rapid and repetitive firing that underlies seizure activity.
Caption: Proposed mechanism of action for the anticonvulsant derivatives.
Structure-Activity Relationship (SAR) Insights
The development of a library of derivatives allows for the elucidation of structure-activity relationships, providing a roadmap for future drug design. For the 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamides, the nature of the substituent on the terminal amide has been shown to be critical for activity. This highlights the importance of the (2R)-2-amino-2-(3-chlorophenyl)acetic acid core in providing a rigid scaffold upon which to build and optimize for specific biological targets.
Future Directions and Conclusion
(2R)-2-amino-2-(3-chlorophenyl)acetic acid stands as a testament to the power of chiral intermediates in modern medicinal chemistry. While its direct therapeutic use is not its primary application, its role as a precursor for potent anticonvulsant and analgesic agents is of significant interest. The research into its derivatives, particularly the pyrrolidine-2,5-dione-acetamides, provides a compelling case study for the rational design of new drugs for neurological disorders.
Future research should focus on the optimization of these lead compounds to improve their pharmacokinetic profiles and reduce potential off-target effects. Further exploration of derivatives of (2R)-2-amino-2-(3-chlorophenyl)acetic acid in other therapeutic areas, such as oncology and infectious diseases, may also yield promising results. For drug development professionals, a deep understanding of the synthetic utility and therapeutic potential of such chiral building blocks is indispensable for driving innovation and addressing unmet medical needs.
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]
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Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed. [Link]
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Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Wiley Online Library. [Link]
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derivatives and analogs of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
An In-Depth Technical Guide to the Derivatives and Analogs of (2R)-2-amino-2-(3-chlorophenyl)acetic acid: Synthesis, Properties, and Applications
Introduction: The Significance of a Chiral Scion
In the landscape of medicinal chemistry, the pursuit of enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, turning a potent therapeutic into an inert or even toxic substance. (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic α-amino acid, stands as a crucial chiral building block in this domain. Its structure, featuring a stereocenter directly attached to an aromatic ring, provides a rigid and versatile scaffold for the synthesis of complex molecular architectures.
This guide delves into the chemistry, synthesis, and application of this valuable compound and its derivatives. As a Senior Application Scientist, the narrative that follows is constructed not merely as a recitation of facts, but as a functional roadmap for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic choices, the logic of structural modification, and the potential that emanates from this deceptively simple starting material. The core of our exploration is to understand how manipulating this scaffold at a molecular level translates into tangible pharmacological outcomes.
Section 1: Synthesis of the Enantiopure Core Scaffold
The therapeutic efficacy of pharmaceuticals derived from this class of amino acids is intrinsically linked to their stereochemistry.[1] Therefore, securing the (R)-enantiomer in high purity is the foundational step. Two primary strategies dominate this effort: direct asymmetric synthesis and the resolution of a racemic mixture. The choice between these paths is often a pragmatic one, balancing yield, cost, scalability, and available resources.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis aims to create the desired stereocenter selectively. This approach is elegant but often requires specialized catalysts or auxiliaries.
-
Catalytic Asymmetric Hydrogenation: A powerful industrial method involves the asymmetric hydrogenation of a prochiral α,β-dehydroamino acid precursor. Using chiral rhodium or ruthenium-phosphine complexes (e.g., DIPAMP) as catalysts allows for the stereoselective addition of hydrogen, yielding the desired enantiomer with high efficiency.[2] The mechanism relies on the formation of a chiral catalyst-substrate complex that sterically directs the hydrogenation to one face of the molecule.
-
Chiral Auxiliary-Mediated Alkylation: This classic approach involves temporarily attaching a chiral auxiliary to a glycine-derived substrate to form a chiral enolate.[2][3] Subsequent alkylation with 3-chlorobenzyl bromide is directed by the auxiliary, leading to the formation of one diastereomer preferentially. Prominent examples include Evans' oxazolidinones and Schollkopf's bislactim ethers.[2] The final step involves the cleavage of the auxiliary to release the enantiomerically enriched amino acid.
-
Chiral Ni(II) Complexes: A leading-edge methodology uses chiral Ni(II) complexes of Schiff bases derived from glycine. These square-planar complexes serve as templates, allowing for highly stereocontrolled alkylation or other modifications to generate a wide array of tailor-made amino acids.[4]
Resolution of Racemic Mixtures: The Art of Separation
Resolution is often more practical on a large scale. It begins with the synthesis of a racemic mixture of 2-amino-2-(3-chlorophenyl)acetic acid, which is then separated into its constituent enantiomers.
-
Enzymatic Resolution: This highly selective method leverages the stereospecificity of enzymes, such as lipases or proteases.[5][6] In a typical process, the racemic amino acid is first N-acylated. An enzyme like papain can then selectively catalyze the hydrolysis or amidation of the L-enantiomer (the (S)-enantiomer in this case), leaving the N-acyl-(R)-amino acid untouched.[6] The two forms, now chemically distinct, can be easily separated, and the acyl group is subsequently removed to yield the pure (R)-enantiomer. The efficiency of this process hinges on the enzyme's ability to discriminate between the two enantiomers.[7][8]
-
Diastereomeric Salt Formation: A classical chemical resolution technique involves reacting the racemic amino acid with a chiral resolving agent, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts.[9] These salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by acid/base treatment to yield the enantiomerically pure amino acid. The efficiency of this method is highly dependent on the choice of solvent and the crystallization kinetics.[9]
Protocol: Enzymatic Resolution of (±)-N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid
-
Substrate Preparation: Synthesize racemic 2-amino-2-(3-chlorophenyl)acetic acid via a standard method (e.g., Strecker synthesis). Acetylate the amino group using acetic anhydride under basic conditions to yield (±)-N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid.
-
Enzymatic Reaction: Suspend the racemic N-acetylated substrate in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Add a suitable acylase enzyme (e.g., Acylase I from Aspergillus melleus).
-
Incubation: Maintain the mixture at an optimal temperature (e.g., 37°C) with gentle agitation. Monitor the reaction progress by HPLC to track the formation of the free amino acid. The reaction is complete when approximately 50% conversion is achieved.
-
Separation: Adjust the pH of the solution to ~5.0, where the unreacted (R)-N-acetyl-amino acid is soluble, but the free (S)-amino acid is less soluble and may precipitate. Filter to separate the (S)-amino acid.
-
Isolation of (R)-enantiomer: Extract the filtrate with an organic solvent (e.g., ethyl acetate) to isolate the (R)-N-acetyl-2-amino-2-(3-chlorophenyl)acetic acid.
-
Hydrolysis: Hydrolyze the isolated (R)-N-acetyl derivative under acidic conditions (e.g., refluxing with 2M HCl) to remove the acetyl group.
-
Purification: Neutralize the solution and purify the resulting (2R)-2-amino-2-(3-chlorophenyl)acetic acid by recrystallization to obtain the final, enantiomerically pure product.
Caption: Key synthetic routes to the chiral core.
Section 2: Key Derivatives and Their Synthesis
With the chiral core in hand, functional group handles—the amine and the carboxylic acid—serve as points of departure for creating a diverse library of derivatives. These modifications are not random; they are strategic choices aimed at tuning properties like solubility, metabolic stability, and target affinity.
Caption: Primary sites for derivatization.
N-Functionalization: Modulating Polarity and Interaction
The primary amine is a key site for modification.
-
N-Alkylation: Introducing small alkyl groups, such as in 2-(3-chlorophenyl)-2-(methylamino)acetic acid, can alter the compound's basicity and lipophilicity.[10] This can impact its ability to cross biological membranes and interact with protein targets. Synthesis is typically achieved through reductive amination of the corresponding α-keto acid or direct alkylation of the parent amino acid.[10]
-
N-Acylation and Sulfonylation: Acylating the nitrogen atom to form an amide or sulfonamide neutralizes its basicity and introduces a hydrogen bond donor/acceptor group. This is a common strategy in drug design to improve metabolic stability and modulate binding interactions. Standard acylation conditions (e.g., using an acid chloride or anhydride) are effective.
C-Terminus Modification: Prodrugs and Scaffolding
The carboxylic acid offers complementary opportunities for derivatization.
-
Esterification: Converting the carboxylic acid to an ester is a widely used prodrug strategy. Esters are typically more lipophilic than the parent acid, enhancing absorption. In vivo, they are often cleaved by esterase enzymes to release the active carboxylic acid.
-
Amide Coupling: This is one of the most powerful reactions in medicinal chemistry. Using standard peptide coupling reagents (e.g., HATU, EDC), the carboxylic acid can be linked to a vast array of amines, building more complex molecules, including peptidomimetics and targeted covalent inhibitors.[11] This approach was used to explore the structure-activity relationship (SAR) of aryl acetamide derivatives against the parasite Cryptosporidium.[11]
| Derivative Type | Modification | Synthetic Method | Potential Impact | Reference Example |
| N-Alkylation | R-NH-CH(Ar)COOH | Reductive Amination | Increased lipophilicity, altered pKa | 2-(3-Chlorophenyl)-2-(methylamino)acetic acid[10] |
| N-Acylation | R-CO-NH-CH(Ar)COOH | Acyl Chloride/Anhydride | Neutralized basicity, new H-bonding | Aryl Acetamide Analogs[11] |
| Esterification | H₂N-CH(Ar)COOR | Fischer Esterification | Prodrug potential, increased lipophilicity | Ketamine Esters[12] |
| Amide Coupling | H₂N-CH(Ar)CO-NHR | Peptide Coupling Reagents | Scaffold for larger molecules, peptidomimetics | Aryl Acetamide Triazolopyridazines[11] |
Section 3: Structural Analogs and Structure-Activity Relationships (SAR)
Understanding how subtle changes to the core structure affect biological activity is central to rational drug design. The study of structural analogs provides critical insights into the pharmacophore—the essential features required for activity.
The Critical Role of Chlorine Placement
The position of the chlorine atom on the phenyl ring is not trivial. While this guide focuses on the 3-chloro isomer, its constitutional isomers have distinct and significant applications.
-
(2S)-2-amino-2-(2-chlorophenyl)acetic acid: This isomer is a cornerstone intermediate in the synthesis of the blockbuster antithrombotic drug, clopidogrel.[1] Its specific stereochemistry and the ortho-position of the chlorine are absolutely essential for the drug's antiplatelet activity.
-
(2R)-2-amino-2-(4-chlorophenyl)acetic acid: The para-substituted analog is also a commercially available building block used in various synthetic applications.[13]
The differential activity among these isomers underscores the sensitivity of biological targets to the electronic and steric profile of the ligand. The 3-chloro position provides a unique combination of lipophilicity and electronic influence that may be optimal for targets distinct from those of the 2-chloro or 4-chloro analogs.
Broader SAR Insights from Related Scaffolds
While direct SAR studies on derivatives of (2R)-2-amino-2-(3-chlorophenyl)acetic acid are not extensively published, we can extrapolate valuable principles from related compound classes. For instance, research on ketamine analogs, which share the aryl-cycloalkylamine motif, has shown that chloro-substituents are generally well-tolerated and can enhance activity compared to other groups like CF₃ or OCF₃.[12] Furthermore, studies on other substituted benzoic acids have demonstrated potent biological activities, such as the antibacterial and anticancer properties of 2-amino-3-chlorobenzoic acid, which highlights the potential for halogenated amino acids to serve as leads in diverse therapeutic areas.[14]
Section 4: Applications in Drug Discovery
(2R)-2-amino-2-(3-chlorophenyl)acetic acid and its derivatives are not merely academic curiosities; they are functional components in the drug discovery pipeline, from building blocks for large-scale synthesis to starting points for novel therapeutic programs.
Caption: Drug discovery workflow utilizing the chiral core.
Established and Potential Therapeutic Roles
-
Pharmaceutical Intermediates: As established with the 2-chloro analog for clopidogrel, these compounds are valuable precursors for complex Active Pharmaceutical Ingredients (APIs).[1] The 3-chloro isomer is noted for its potential use in synthesizing drugs with activity in the central nervous system, such as anticonvulsants or antidepressants.[15]
-
Neurological Research: The structural similarity of derivatives like 2-(3-chlorophenyl)-2-(methylamino)acetic acid to known psychoactive substances makes them valuable tools for neuroscience research and for the development of novel CNS-active agents.[10]
-
Anti-Infective and Anticancer Agents: The demonstrated bioactivity of related chlorinated amino acid analogs suggests that libraries derived from the (2R)-2-amino-2-(3-chlorophenyl)acetic acid scaffold could yield novel anti-infective or anticancer compounds.[14]
Conclusion and Future Perspectives
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a testament to the power of chiral building blocks in modern pharmaceutical science. Its value lies not only in its direct application as an intermediate but in the vast chemical space that can be explored through its derivatization. The synthetic strategies to access this core, from asymmetric catalysis to enzymatic resolution, are mature and scalable, providing a solid foundation for its use in drug development.
The future of this scaffold is bright. As our understanding of disease biology deepens, the demand for novel, structurally diverse, and stereochemically defined small molecules will only grow. By applying the principles of rational design and leveraging the synthetic versatility of its amine and carboxylate handles, researchers can continue to develop to probe complex biological systems and engineer the next generation of targeted therapies. The insights gained from SAR studies on related compounds provide a promising map for these future explorations, pointing towards CNS, anti-infective, and oncology applications as particularly fertile ground.
References
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Benchchem. 2-(3-Chlorophenyl)-2-(methylamino)acetic Acid Hydrochloride.
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MySkinRecipes. (2R)-2-amino-2-(3-chlorophenyl)aceticacid.
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MedChemExpress. 2-Amino-2-(3-chlorophenyl)acetic acid.
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Arnold, S. M., et al. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases.
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Google Patents. EP0350811A2 - Enzymatic resolution process.
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Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
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Hruby, V. J., & Qian, X. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Asymmetric Synthesis.
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ChemScene. (R)-2-Amino-2-(3-chlorophenyl)acetic acid.
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Zaki Dawood, N. M., et al. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka.
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Pichler, H., et al. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Biotechnology and Bioengineering.
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Soloshonok, V. A., & Sorochinsky, A. E. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules.
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Wright, H. R., et al. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules.
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Lead Sciences. (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride.
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AstaTech. (S)-2-Amino-2-(3-chlorophenyl)acetic acid.
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Cornerstone for Antithrombotic Therapies.
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Al-Ghamdi, S., et al. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules.
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PubChem. 2-Amino-2-(3-chlorophenyl)acetic acid.
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PubChem. (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
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Google Patents. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate.
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Doherty, D. G., & Popenoe, E. A. The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry.
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Google Patents. US20130095535A1 - Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide.
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Corsini, C., et al. Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Chemical Science.
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Qian, X. Asymmetric synthesis of unusual amino acids for peptide molecular design and molecular recognition studies. UA Campus Repository.
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Spectroscopic Elucidation of (2R)-2-amino-2-(3-chlorophenyl)acetic Acid: A Technical Guide for Researchers
Introduction: The Significance of (2R)-2-amino-2-(3-chlorophenyl)acetic Acid in Drug Discovery
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical agents. Its rigid structure, conferred by the phenyl ring, and the electronic properties introduced by the chlorine substituent, make it a valuable synthon for creating compounds with specific biological activities. As with any chiral molecule destined for pharmaceutical applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering a foundational reference for researchers in drug development and chemical synthesis.
The molecular structure of the compound is as follows:
Caption: Molecular Structure of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a chiral molecule like (2R)-2-amino-2-(3-chlorophenyl)acetic acid, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the chemical environment of each nucleus.
Predicted ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4-7.6 | m | 4H | Aromatic (C₂-H, C₄-H, C₅-H, C₆-H) |
| ~5.2 | s | 1H | α-CH |
Note: The amino (-NH₂) and carboxylic acid (-COOH) protons will undergo rapid exchange with D₂O and are therefore typically not observed.
Predicted ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxyl) |
| ~140 | Aromatic (C-Cl) |
| ~135 | Aromatic (C-CH) |
| ~131 | Aromatic (CH) |
| ~130 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~126 | Aromatic (CH) |
| ~58 | α-C |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons. D₂O is often used for amino acids to simplify the spectrum by exchanging the acidic and amino protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.
-
Further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to definitively assign proton and carbon signals.
-
Interpretation of NMR Spectra
The ¹H NMR spectrum is expected to show a complex multiplet in the aromatic region (around 7.4-7.6 ppm) corresponding to the four protons on the substituted phenyl ring. A key signal is the singlet at approximately 5.2 ppm, which is characteristic of the α-proton of the amino acid. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will appear downfield (around 175 ppm). The aromatic carbons will resonate between 126-140 ppm, with the carbon attached to the chlorine atom being the most deshielded. The α-carbon is expected around 58 ppm.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of an amino acid is characterized by distinctive absorption bands for the amino and carboxyl groups.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3000-3300 | N-H stretch | Broad peak, characteristic of the amino group. |
| 2500-3300 | O-H stretch | Very broad, overlapping with N-H and C-H stretches, from the carboxylic acid. |
| ~1700-1725 | C=O stretch | Strong absorption from the carboxylic acid carbonyl group. |
| ~1590-1640 | N-H bend | Characteristic bending vibration of the amino group. |
| ~1475, ~1575 | Aromatic C=C stretch | Peaks indicating the presence of the phenyl ring. |
| ~1000-1100 | C-Cl stretch | Absorption indicating the carbon-chlorine bond. |
Experimental Protocol for FTIR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is usually presented in terms of transmittance or absorbance.
Interpretation of the IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups. The broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretch of the carboxylic acid, often superimposed with the N-H stretching of the amino group. A strong, sharp peak around 1700-1725 cm⁻¹ will confirm the presence of the carbonyl group (C=O). The presence of the aromatic ring will be indicated by peaks in the 1475-1575 cm⁻¹ region, and the C-Cl bond will have a characteristic stretch in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
Expected Mass Spectrometry Data (ESI+)
| m/z | Assignment | Notes |
| 186.03 | [M+H]⁺ | Molecular ion peak. |
| 188.03 | [M+H]⁺ | Isotope peak due to ³⁷Cl. Expected intensity is ~1/3 of the 186.03 peak. |
| 140.04 | [M+H - HCOOH]⁺ | Loss of formic acid. |
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid to promote ionization.
-
Instrumentation: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Interpretation of the Mass Spectrum
The most crucial piece of information from the mass spectrum is the molecular weight. For (2R)-2-amino-2-(3-chlorophenyl)acetic acid (molecular formula C₈H₈ClNO₂), the exact mass is approximately 185.02 g/mol . In positive ion ESI, the compound will be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 186.03. A key confirmation of the presence of chlorine is the isotopic pattern: a second peak at m/z 188.03, with roughly one-third the intensity of the 186.03 peak, corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation may occur, with a common loss being that of formic acid (HCOOH), leading to a fragment at m/z 140.04.
Workflow for Spectroscopic Analysis
The comprehensive characterization of a compound like (2R)-2-amino-2-(3-chlorophenyl)acetic acid follows a logical progression of spectroscopic techniques.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The structural elucidation of (2R)-2-amino-2-(3-chlorophenyl)acetic acid relies on a synergistic application of NMR, IR, and Mass Spectrometry. While direct experimental data for this specific enantiomer remains elusive in public databases, this guide provides a robust, predictive framework based on established spectroscopic principles and data from closely related analogs. The expected data presented herein should serve as a valuable tool for researchers to confirm the identity, purity, and structure of this important chiral building block in their synthetic and drug discovery endeavors. It is always recommended to acquire experimental data on a synthesized sample and compare it to these expected values for definitive characterization.
References
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Methodological & Application
Application Notes and Protocols for the Incorporation of (2R)-2-amino-2-(3-chlorophenyl)acetic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to modulate pharmacological properties such as potency, stability, and selectivity. (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic amino acid, presents a unique building block for creating novel peptide-based therapeutics. Its distinct stereochemistry and the presence of a chloro-substituted phenyl ring can introduce crucial structural constraints and new binding interactions. This document provides a comprehensive guide for the efficient incorporation of (2R)-2-amino-2-(3-chlorophenyl)acetic acid into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of protecting group strategy, coupling conditions, and final cleavage and deprotection, supported by detailed protocols and troubleshooting insights.
Introduction: The Rationale for Incorporating (2R)-2-amino-2-(3-chlorophenyl)acetic Acid
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a chiral, non-natural amino acid characterized by a 3-chlorophenyl substituent at the alpha-carbon. The 'R' configuration at the stereocenter and the electronic and steric properties of the 3-chlorophenyl group can significantly influence the conformational landscape of a peptide. This strategic modification can lead to:
-
Enhanced Proteolytic Stability: The unnatural stereochemistry and bulky side chain can hinder recognition by proteases, prolonging the peptide's half-life in biological systems.
-
Improved Receptor Binding Affinity: The chlorophenyl moiety can engage in specific hydrophobic, van der Waals, or halogen bonding interactions within a receptor's binding pocket, potentially increasing affinity and selectivity.
-
Constrained Peptide Conformation: The steric bulk of the side chain can restrict the rotational freedom of the peptide backbone, stabilizing specific secondary structures like β-turns or helical motifs that are often crucial for biological activity.
The successful synthesis of peptides containing this and other unnatural amino acids relies on a robust understanding of the chemical principles governing solid-phase peptide synthesis (SPPS).[1][2][3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (2R)-2-amino-2-(3-chlorophenyl)acetic acid is essential for its effective use in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [4] |
| Molecular Weight | 185.61 g/mol | [4] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Sparingly soluble in water, soluble in aqueous acid and base, and polar organic solvents like DMF and NMP. | General knowledge |
| Chirality | (R)-enantiomer | [5] |
Strategic Considerations for SPPS Incorporation
The successful incorporation of (2R)-2-amino-2-(3-chlorophenyl)acetic acid into a growing peptide chain necessitates careful planning, particularly concerning protecting groups and coupling methodologies.
Protecting Group Strategy
The choice of protecting groups for the α-amino and carboxylic acid functionalities is critical to prevent unwanted side reactions during peptide synthesis.[6][7]
-
α-Amino Group Protection: The most common and recommended protecting group for the α-amino group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group .[8] The Fmoc group is base-labile, typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), and is orthogonal to the acid-labile side-chain protecting groups and resin linkers commonly used in modern SPPS.[9]
-
Carboxylic Acid Group: For solution-phase synthesis or fragment condensation, the carboxylic acid can be protected as a methyl or ethyl ester. However, for direct use in SPPS, the carboxylic acid remains unprotected to facilitate coupling to the N-terminal amine of the resin-bound peptide.
The following diagram illustrates the general workflow for incorporating an Fmoc-protected amino acid in SPPS.
Caption: General workflow for SPPS.
Coupling Reagents and Conditions
The formation of the peptide bond is a thermodynamically unfavorable condensation reaction that requires the activation of the carboxylic acid group.[10][11] The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization.[12]
For sterically hindered amino acids like (2R)-2-amino-2-(3-chlorophenyl)acetic acid, standard coupling reagents may not be sufficient. More potent activating agents are recommended.
| Coupling Reagent | Class | Key Advantages |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium Salt | High coupling efficiency, low racemization, effective for sterically hindered amino acids.[3][13] |
| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) | Uronium Salt | Widely used, high coupling efficiency.[10][14] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Strong coupling reagent, less hazardous byproducts compared to BOP.[13][14] |
| DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | Carbodiimide/Additive | Cost-effective, Oxyma helps to suppress racemization.[14] |
Recommended Coupling Conditions:
-
Reagent: HATU is highly recommended due to its proven efficacy with sterically demanding couplings.
-
Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is required to neutralize the protonated amine and facilitate the reaction.
-
Solvent: High-purity, amine-free N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are the solvents of choice.
-
Temperature: Room temperature is generally sufficient. In cases of difficult couplings, the temperature can be moderately increased (e.g., to 50°C) for a short duration, although this may increase the risk of side reactions.[15]
The following diagram illustrates the decision-making process for selecting a coupling strategy.
Caption: Coupling strategy decision tree.
Detailed Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[1][16][17]
Materials and Reagents
-
Fmoc-(2R)-2-amino-2-(3-chlorophenyl)acetic acid
-
SPPS Resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for C-terminal acids)[9]
-
Fmoc-protected natural amino acids
-
Coupling reagents (HATU, HBTU, or PyBOP)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Diethyl ether (cold)
Protocol for Manual SPPS
This protocol assumes a 0.1 mmol synthesis scale.
Resin Preparation and First Amino Acid Loading (if applicable):
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
If starting with a resin that requires loading of the first amino acid (e.g., 2-chlorotrityl chloride resin), follow established protocols for loading the C-terminal amino acid.[17]
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling of Fmoc-(2R)-2-amino-2-(3-chlorophenyl)acetic Acid:
-
In a separate vial, dissolve Fmoc-(2R)-2-amino-2-(3-chlorophenyl)acetic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF.
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time is recommended due to potential steric hindrance.
-
Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), the coupling is incomplete. In this case, drain the solution and repeat the coupling step with a fresh activation mixture.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times).
Chain Elongation:
-
Repeat the Fmoc-deprotection and coupling steps for the subsequent amino acids in the sequence.
Final Cleavage and Deprotection
The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cys, Met, Trp, and Tyr.[18]
Standard Cleavage Cocktail (for peptides without sensitive residues):
-
Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS
Cleavage Cocktail for Peptides with Trp, Met, or Cys:
-
Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the appropriate cleavage cocktail fresh. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[1]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[1]
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and organic impurities.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide will require purification to remove deletion sequences and other impurities.
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[19][20] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Characterization: The purified peptide should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the peptide.[21][22][23]
-
Analytical RP-HPLC: To determine the purity of the final product.[19][20]
-
Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.[19]
-
NMR Spectroscopy: For structural elucidation of the peptide.[20][21]
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. | - Use a more potent coupling reagent like HATU. - Double the coupling time or perform a double coupling. - Slightly increase the reaction temperature (e.g., to 40-50°C). |
| Low Yield after Cleavage | Incomplete cleavage from the resin. | - Extend the cleavage time. - Ensure the use of a freshly prepared cleavage cocktail. |
| Side Product Formation | Inadequate scavenging during cleavage. | - Use a cleavage cocktail with appropriate scavengers for the peptide sequence (e.g., Reagent K for Trp-containing peptides). |
Conclusion
The successful incorporation of (2R)-2-amino-2-(3-chlorophenyl)acetic acid into peptide sequences is readily achievable with careful consideration of the synthetic strategy. The use of a potent coupling reagent such as HATU is paramount to overcoming the steric hindrance posed by this non-natural amino acid. By following the detailed protocols and troubleshooting guidelines presented in these application notes, researchers can confidently synthesize novel peptide analogues with potentially enhanced therapeutic properties. The final purification and rigorous analytical characterization are essential steps to ensure the quality and identity of the synthetic peptide for subsequent biological evaluation.
References
- Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- PubChem. (n.d.). 2-Amino-2-(3-chlorophenyl)acetic acid.
- ResearchGate. (2025, November 23). What is coupling reagents in peptide synthesis?.
- Polaris Peptides. (n.d.).
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Vertex AI Search. (n.d.). Peptide Analysis Techniques Review.
- Benchchem. (n.d.).
- ChemicalBook. (n.d.). (2r)-2-amino-2-(3-bromo-2-chlorophenyl)acetic acid.
- International Journal of Science and Research Archive. (2025, February 24).
- BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- NIH. (2013, May 21).
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Chem-Impex. (n.d.). (S)-2-Amino-2-(3-chlorophenyl)acetic acid.
- MySkinRecipes. (n.d.). (2R)-2-amino-2-(3-chlorophenyl)aceticacid.
- PubChem. (n.d.). (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
- TCI Chemicals. (n.d.). Protecting Agents.
- ResearchGate. (2012, April 11). Protecting groups in amino acids.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- MDPI. (2019, November 19). Amino Acid-Protecting Groups.
- Nowick Laboratory. (2020, March 17).
- Electronic Journal of Biotechnology. (n.d.).
- Google Patents. (n.d.). EP0257742A2 - Method of synthesizing a peptide containing a non-peptide bond.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- NIH. (n.d.). Introduction to Peptide Synthesis.
- Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
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- 5. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 23. biopharmaspec.com [biopharmaspec.com]
Application Notes and Protocols: (2R)-2-amino-2-(3-chlorophenyl)acetic acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Strategic Value of (2R)-2-amino-2-(3-chlorophenyl)acetic acid in Stereocontrolled Synthesis
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid that has emerged as a valuable chiral building block in the field of asymmetric synthesis. Its rigid phenyl group, substituted with an electron-withdrawing chlorine atom, and the defined stereochemistry at the α-carbon make it a powerful tool for introducing chirality into target molecules. This guide provides an in-depth exploration of the applications of this versatile compound, focusing on its role as a chiral auxiliary and a precursor for chiral ligands, complete with detailed, field-tested protocols.
The strategic importance of chiral non-proteinogenic amino acids lies in their ability to impart specific conformational constraints and stereochemical information, which is crucial in the design and synthesis of pharmacologically active molecules and novel materials.[1] The (2R)-configuration of the α-amino acid moiety allows for predictable stereochemical outcomes in a variety of chemical transformations, making it a reliable component in the synthetic chemist's toolbox.
Core Applications in Asymmetric Synthesis
The utility of (2R)-2-amino-2-(3-chlorophenyl)acetic acid in asymmetric synthesis can be broadly categorized into two main areas:
-
As a Chiral Auxiliary: The amino acid can be temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is established, the auxiliary can be cleaved and potentially recycled.
-
As a Chiral Ligand Precursor: The amino and carboxylic acid functionalities serve as handles for derivatization, enabling the synthesis of novel chiral ligands for asymmetric catalysis.
This document will now delve into a detailed protocol for a key application of a structurally related chiral amino acid derivative, illustrating the principles that can be extended to reactions involving (2R)-2-amino-2-(3-chlorophenyl)acetic acid. While a specific, detailed protocol for the title compound was not found in the immediate literature, the following established methodology for a similar chiral amino acid provides a robust framework for its application.
Application Spotlight: Diastereoselective Alkylation of a Chiral Glycine Enolate Synthon
The stereoselective alkylation of chiral glycine enolates is a cornerstone of asymmetric amino acid synthesis.[2] This approach allows for the construction of a wide variety of α-alkylated amino acids with high levels of stereocontrol. The following protocol is adapted from established methodologies for the diastereoselective alkylation of a homochiral glycine enolate, a strategy directly applicable to derivatives of (2R)-2-amino-2-(3-chlorophenyl)acetic acid.
Conceptual Workflow
The overall strategy involves the formation of a chiral Schiff base from (2R)-2-amino-2-(3-chlorophenyl)acetic acid, followed by enolization and subsequent diastereoselective alkylation. The chiral environment created by the (2R)-2-amino-2-(3-chlorophenyl)acetic acid moiety directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
Sources
Application Notes & Protocols for the Enantioselective Quantification of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
Abstract: This document provides a comprehensive guide to the analytical techniques for the precise and accurate quantification of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a chiral building block of significant interest in pharmaceutical development. We delve into the foundational principles and provide detailed, field-proven protocols for enantioselective separation and quantification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Furthermore, a basic UV-Vis spectrophotometric method for total (achiral) quantification is described. Each protocol is framed within the context of robust method validation, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and regulatory compliance.
Introduction: The Imperative of Chiral Purity
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid. In pharmaceutical synthesis, the stereochemistry of such intermediates is critical, as different enantiomers of a final active pharmaceutical ingredient (API) can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately quantify the desired (2R)-enantiomer and control for the presence of its (2S)-counterpart is not merely an analytical task but a cornerstone of drug safety and efficacy.
This guide is designed for researchers, analytical chemists, and quality control professionals, offering both the theoretical underpinnings and practical workflows necessary for establishing reliable quantitative methods.
Foundational Strategy: Selecting the Right Analytical Approach
The primary challenge in quantifying (2R)-2-amino-2-(3-chlorophenyl)acetic acid is its chiral nature. Enantiomers possess identical physical properties in an achiral environment, necessitating a chiral environment to distinguish them. The choice of analytical technique depends on factors such as required sensitivity, sample matrix complexity, available instrumentation, and the specific analytical goal (e.g., routine QC vs. trace impurity analysis).
Caption: Method Selection Workflow for Chiral Analysis.
Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the industry standard for enantioselective analysis due to its robustness, versatility, and wide availability of chiral stationary phases (CSPs).[1] The separation mechanism relies on the differential, transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase.[2]
Causality of Method Design
-
CSP Selection: Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective for underivatized amino acids.[3] They possess multiple chiral centers and functional groups (ionic, hydrogen bond donors/acceptors) that enable robust chiral recognition of polar, ionic compounds.[3] Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are also a powerful alternative, often used with polar-organic or reversed-phase mobile phases.[2][4]
-
Mobile Phase: A polar ionic mobile phase is chosen to ensure analyte solubility and promote the ionic interactions crucial for separation on a teicoplanin-based column. The organic modifier concentration and pH are critical parameters that modulate retention and selectivity. A characteristic "U-shaped" retention profile is often observed, where retention decreases and then increases with higher organic modifier concentrations.[3]
-
Detection: The chlorophenyl group in the analyte contains a strong chromophore, making UV detection at ~220 nm or ~258 nm (for the phenyl ring) highly effective.[5]
Experimental Protocol: Chiral HPLC-UV
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]
Application Notes and Protocols: (2R)-2-amino-2-(3-chlorophenyl)acetic acid as a Versatile Chiral Building Block
Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Synthesis
In modern medicinal chemistry and drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building blocks—molecules with a defined three-dimensional structure—are fundamental to constructing complex pharmaceutical agents with high specificity and reduced off-target effects.[1][2] Non-proteinogenic amino acids, such as (2R)-2-amino-2-(3-chlorophenyl)acetic acid, represent a critically important class of these building blocks.[3]
This molecule, a derivative of glycine, features a stereocenter at the alpha-carbon and a 3-chlorophenyl substituent.[4] This specific substitution pattern and chirality make it a valuable precursor in asymmetric synthesis, enabling chemists to introduce a defined stereocenter into a target molecule. Its primary application lies in the synthesis of novel peptides, complex heterocyclic systems, and other bioactive compounds where the specific spatial arrangement of the amino and phenyl groups is crucial for biological activity.[3][]
This guide provides an in-depth look at the properties of (2R)-2-amino-2-(3-chlorophenyl)acetic acid and details robust protocols for its application, focusing on the cornerstone reaction of modern synthesis: amide bond formation.
Physicochemical and Handling Properties
Accurate characterization and proper handling are prerequisites for successful synthesis. The key properties of (2R)-2-amino-2-(3-chlorophenyl)acetic acid are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-2-(3-chlorophenyl)ethanoic acid | [6] |
| Synonym(s) | (R)-Amino-(3-chloro-phenyl)-acetic acid, D-3-Chlorophenylglycine | [7] |
| CAS Number | 25698-37-7 | [7] |
| Molecular Formula | C₈H₈ClNO₂ | [3][7][8] |
| Molecular Weight | 185.61 g/mol | [3][7][8] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥97% or ≥98% | [6][7] |
| Storage Conditions | 2-8°C, sealed storage, away from moisture | [6] |
| Solubility | Soluble in aqueous acidic or basic solutions. Limited solubility in water and common organic solvents. | |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [7] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR) should be acquired upon receipt of the material to confirm identity and purity, as batch-to-batch variations can occur. The expected spectra would be similar to isomeric analogs, showing characteristic aromatic, alpha-proton, and exchangeable amine/acid proton signals.[9]
Core Application: Diastereoselective Amide Bond Formation
The most fundamental application of this chiral amino acid is its use as a nucleophile in amide coupling reactions. The goal is to form a new peptide bond with an incoming carboxylic acid while retaining the stereochemical integrity of the alpha-carbon. Below are two field-proven, reliable protocols for achieving this transformation.
Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
This method is a workhorse in peptide synthesis, valued for its reliability and the relative affordability of the reagents. The carbodiimide (EDC) activates the carboxylic acid partner, which is then susceptible to nucleophilic attack by the amino group of our chiral building block. The additive, HOBt, is crucial as it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a less reactive but still efficient HOBt-ester, which significantly suppresses racemization.[10][11]
Caption: Workflow for EDC/HOBt mediated amide coupling.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the partner carboxylic acid (1.0 eq), (2R)-2-amino-2-(3-chlorophenyl)acetic acid (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Dissolution: Add anhydrous solvent (DMF or DCM, ~0.1 M concentration relative to the limiting reagent). Stir until all solids are dissolved. Causality Note: The choice of solvent is critical; DMF is generally better for solubilizing polar starting materials, while DCM is easier to remove during work-up.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm upon addition of the coupling reagent and minimizes potential side reactions.
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the cooled solution in small portions over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC (visualizing with UV and/or ninhydrin stain for the presence of the amine) or LC-MS to confirm the formation of the desired product mass.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove any unreacted amine and basic impurities), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and finally with brine (to remove residual water).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Uronium-Based Coupling (HATU/DIPEA)
Uronium salt-based reagents like HATU are among the most efficient coupling reagents available.[12] HATU reacts with the carboxylic acid to form a highly activated OBt-ester. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential. Its role is twofold: it deprotonates the carboxylic acid to facilitate activation and neutralizes the ammonium salt of the chiral amine, liberating the free amine for the coupling reaction without itself competing as a nucleophile.[12] This method is often faster and more effective for sterically hindered substrates.
Caption: Workflow for HATU/DIPEA mediated amide coupling.
-
Reagent Preparation: In a flask under an inert atmosphere, combine the partner carboxylic acid (1.0 eq), (2R)-2-amino-2-(3-chlorophenyl)acetic acid (1.1 eq), and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF (~0.1 M) and stir to dissolve.
-
Base Addition: Cool the solution to 0 °C and add DIPEA (2.5 eq) dropwise. Trustworthiness Note: Using a non-nucleophilic base is paramount to prevent side reactions. DIPEA is the standard choice.
-
Reaction: Remove the ice bath and stir at room temperature for 1-6 hours. These reactions are typically much faster than carbodiimide couplings.
-
Monitoring: Check for completion using TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with a large volume of ethyl acetate.
-
Wash the organic layer multiple times with 5% aqueous LiCl solution. This is a highly effective method for removing residual DMF.
-
Perform subsequent washes with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine as described in Protocol 1.
-
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify the crude material by flash chromatography.
Mechanistic Insight: The Role of the Activating Agent
Understanding the mechanism validates the choice of reagents. In the EDC/HOBt protocol, the carbodiimide first activates the carboxylic acid to form a highly unstable O-acylisourea. Without a trapping agent, this intermediate can rearrange or react undesirably. HOBt intercepts it to form the HOBt active ester, which is a stable and efficient acylating agent that minimizes the risk of racemization at the alpha-carbon of the acid partner.
Caption: Simplified mechanism of acid activation with EDC/HOBt.
Concluding Remarks
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a powerful and reliable chiral building block for introducing a specific stereocenter into synthetic targets. Mastery of its application, particularly in robust amide coupling reactions, is essential for researchers in drug development. The protocols described herein provide a validated starting point for incorporating this valuable synthon into complex molecular architectures. Always ensure that starting materials are pure and that reactions are monitored to guarantee reproducible and high-fidelity outcomes.
References
-
2-Amino-2-(3-chlorophenyl)acetic acid | C8H8ClNO2. PubChem. [Link]
-
The Power of Chiral Building Blocks in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
2-(3-amino-2-chlorophenyl)acetic acid. AA Blocks. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health (NIH). [Link]
-
Chiral Building Blocks. Buchler GmbH. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. National Institutes of Health (NIH). [Link]
-
The Chemical Synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Cornerstone for Antithrombotic Therapies. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
2-Amino-2-(3-chlorophenyl)acetic acid Certificate of Analysis. Abmole. [Link]
- Preparation method of chlorophenyl acetic acid.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]
- Method for crystallization of amino acids.
- Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride | 37085-27-1 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-Amino-2-(3-chlorophenyl)acetic acid | C8H8ClNO2 | CID 290730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. growingscience.com [growingscience.com]
Application Notes & Protocols: (2R)-2-amino-2-(3-chlorophenyl)acetic Acid in Medicinal Chemistry Research
Prepared by: Gemini, Senior Application Scientist
Abstract and Scope
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic, chiral amino acid that serves as a critical building block in modern medicinal chemistry. Its unique structure, featuring a stereodefined alpha-carbon and a meta-substituted chlorophenyl ring, offers researchers a valuable scaffold for the design of novel therapeutics. The inherent chirality of this molecule is of paramount importance, as biological systems like enzymes and receptors are stereospecific; the interaction of a drug candidate can vary significantly between enantiomers, impacting efficacy and safety.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. We will delve into its core applications, provide detailed, field-tested protocols for its enantiomeric purification and incorporation into peptide chains, and discuss the analytical methods required for its characterization. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols to their specific needs.
Physicochemical Properties and Safety Information
Proper handling and storage are predicated on a clear understanding of the compound's properties. All handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Table 1: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | [3] |
| Synonyms | (R)-Amino-(3-chloro-phenyl)-acetic acid; D-(m-chlorophenyl)glycine | [3][4] |
| CAS Number | 25698-37-7 | [3] |
| Molecular Formula | C₈H₈ClNO₂ | [3][5][6] |
| Molecular Weight | 185.61 g/mol | [3][5][6] |
| Appearance | White to off-white solid | [5] |
| Storage | Store at room temperature, sealed in a dry environment. |[3] |
Table 2: GHS Hazard and Precautionary Statements
| Hazard Class | Statement | Source |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | [6] |
| Eye Irritation | H319: Causes serious eye irritation | [6] |
| Target Organ Toxicity | H335: May cause respiratory irritation | [6] |
| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 |[6] |
Core Applications in Drug Discovery
The utility of (2R)-2-amino-2-(3-chlorophenyl)acetic acid stems from its ability to impart specific, desirable properties to a parent molecule.
A Versatile Chiral Scaffold
The fixed (2R)-stereochemistry provides a rigid anchor point for building three-dimensional pharmacophores. The 3-chlorophenyl group can engage in various non-covalent interactions, including hydrophobic, pi-pi stacking, and halogen bonding, with target proteins. Structurally similar chlorophenyl compounds have demonstrated significant activity in neurological models, such as the inhibition of acetylcholinesterase (AChE), highlighting the potential of this scaffold in neuroscience research.[7]
Engineering Novel Peptides
Incorporation of non-proteinogenic amino acids like this one is a cornerstone of modern peptide drug design.[][9] Its primary benefits include:
-
Enhanced Proteolytic Stability: Natural peptides are often rapidly degraded by proteases. The unnatural side chain and D-configuration of this amino acid can sterically hinder enzyme recognition and cleavage, thereby increasing the peptide's in vivo half-life.[10]
-
Conformational Constraint: Introducing this bulky, chiral residue can lock the peptide backbone into a specific conformation, which can lead to higher binding affinity and selectivity for the intended biological target.
-
Modulation of Bioactivity: The unique electronic and steric properties of the 3-chlorophenyl group can directly contribute to the binding interactions of the peptide, potentially creating more potent or selective analogues.
Experimental Protocols
The following protocols are designed to be robust and reproducible. Researchers should always perform initial small-scale trials to optimize conditions for their specific laboratory setup.
Protocol: Enantiomeric Enrichment via Enzymatic Resolution
Chemical synthesis of α-amino acids often results in a racemic mixture.[11] Enzymatic resolution is a highly effective and green chemistry method for separating enantiomers.[12] This protocol is based on the stereoselective hydrolysis of an N-acetylated amino acid by an aminoacylase enzyme, which typically acts only on the L-enantiomer.[]
Principle of the Method: The racemic (R/S) mixture is first acetylated. An L-aminoacylase enzyme is then introduced, which selectively hydrolyzes the N-acetyl group from the (S)-enantiomer (the L-form). This results in a mixture of the free (S)-amino acid and the unreacted N-acetyl-(R)-amino acid. These two compounds have different physical properties (e.g., solubility at different pH values), allowing for their separation. The final step is the chemical hydrolysis of the N-acetyl group from the (R)-enantiomer to yield the pure target compound.
Materials and Reagents:
| Reagent | Purpose |
|---|---|
| Racemic 2-amino-2-(3-chlorophenyl)acetic acid | Starting Material |
| Acetic Anhydride | Acetylating Agent |
| Sodium Hydroxide (NaOH) | pH Adjustment |
| L-Aminoacylase (e.g., from Aspergillus oryzae) | Biocatalyst |
| Hydrochloric Acid (HCl) | pH Adjustment, Hydrolysis |
| Ethyl Acetate | Extraction Solvent |
Step-by-Step Procedure:
-
N-Acetylation: a. Suspend 10 mmol of the racemic amino acid in 20 mL of water. b. Cool the mixture in an ice bath and adjust the pH to ~8.0 with 2M NaOH. c. Add 12 mmol of acetic anhydride dropwise while vigorously stirring, maintaining the pH at ~8.0 by concurrent addition of 2M NaOH. d. Once the addition is complete, stir for 1 hour at room temperature. e. Acidify the solution to pH ~2 with concentrated HCl and extract the N-acetylated product with ethyl acetate (3 x 25 mL). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the racemic N-acetyl amino acid.
-
Enzymatic Hydrolysis: a. Dissolve the N-acetyl product in 50 mL of water and adjust the pH to 7.5 with 1M NaOH. b. Add L-aminoacylase (activity units to be determined based on supplier specifications, typically 1000-2000 units per 10 mmol substrate). c. Incubate the mixture at 37 °C for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Separation: a. After the reaction is complete, acidify the mixture to pH 5.0 with glacial acetic acid. This will often precipitate the less soluble N-acetyl-(R)-amino acid. b. Cool the mixture at 4 °C for several hours and collect the precipitate by filtration. This is your enriched N-acetyl-(R)-amino acid. c. The filtrate contains the free (S)-amino acid, which can be discarded or recovered if desired.
-
Final Hydrolysis: a. Reflux the collected N-acetyl-(R)-amino acid precipitate in 6M HCl (10 mL per gram of solid) for 4-6 hours. b. Cool the solution and evaporate the solvent under reduced pressure. c. Re-dissolve the residue in a minimum amount of water and adjust the pH to its isoelectric point (~pH 6) to precipitate the final (2R)-2-amino-2-(3-chlorophenyl)acetic acid. d. Filter, wash with cold water, and dry under vacuum.
-
Validation: Confirm the enantiomeric excess (ee) of the final product using Chiral HPLC (see Protocol 4.3).
Protocol: Incorporation into a Peptide via Fmoc-SPPS
This protocol outlines the manual coupling of Fmoc-(2R)-2-amino-2-(3-chlorophenyl)acetic acid onto a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS).[14][15]
Principle of the Method: SPPS involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support. The N-terminus of each incoming amino acid is protected with a base-labile Fmoc group. A repeating cycle of deprotection (removing the Fmoc group) and coupling (adding the next Fmoc-protected amino acid) elongates the peptide.
Materials and Reagents:
| Reagent | Purpose |
|---|---|
| Fmoc-(2R)-2-amino-2-(3-chlorophenyl)acetic acid | Amino acid to be incorporated |
| Peptide synthesis grade resin (e.g., Rink Amide) | Solid Support |
| N,N-Dimethylformamide (DMF) | Solvent |
| Piperidine | Fmoc deprotection agent |
| HBTU / HOBt | Coupling activators |
| N,N-Diisopropylethylamine (DIPEA) | Activation base |
| Dichloromethane (DCM) | Solvent/Washing |
| Trifluoroacetic acid (TFA) | Cleavage reagent |
| Triisopropylsilane (TIS) | Scavenger |
Step-by-Step Procedure (for one coupling cycle):
-
Resin Preparation: Start with the resin-bound peptide chain after the previous amino acid's Fmoc group has been removed. The resin should be swollen in DMF in a suitable reaction vessel.
-
Activation of the Amino Acid: In a separate vial, dissolve 3 equivalents (relative to resin loading) of Fmoc-(2R)-2-amino-2-(3-chlorophenyl)acetic acid, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes. Causality: Pre-activation converts the carboxylic acid to a more reactive ester, facilitating efficient amide bond formation.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Note: Coupling of bulky, non-proteinogenic amino acids can be slower than standard ones; a longer reaction time or double coupling may be necessary.
-
Monitoring: Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines remain).
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 10-15 minutes to remove the Fmoc group from the newly added residue.
-
Final Wash: Drain the deprotection solution and wash the resin again with DMF (5x) to prepare for the next coupling cycle.
Protocol: Analytical Characterization
1. Chiral HPLC for Enantiomeric Excess (ee) Determination:
-
Purpose: To confirm the stereochemical purity of the synthesized or resolved amino acid.
-
Typical System:
-
Column: A chiral stationary phase column (e.g., Chiralpak IA, Chiralcel OD-H).
-
Mobile Phase: An isocratic mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (e.g., 90:10 Hexane:IPA + 0.1% TFA). The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
-
Procedure: Inject a standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample and integrate the peak areas to calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
2. Structure Verification:
-
¹H NMR: Dissolve the final product in a suitable deuterated solvent (e.g., D₂O with DCl, or DMSO-d₆). The resulting spectrum should show characteristic peaks for the aromatic protons on the chlorophenyl ring and the alpha-proton, confirming the covalent structure.
-
Mass Spectrometry (ESI-MS): The spectrum should display a prominent ion corresponding to the expected molecular weight ([M+H]⁺ at m/z 186.03).
Conclusion
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a powerful and specialized tool for medicinal chemists. Its defined stereochemistry and unique side chain offer a rational means to modulate the pharmacological properties of small molecules and peptides. By understanding the principles behind its purification and application, and by employing robust protocols for its incorporation and characterization, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
-
MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. [Link]
-
PubChem. (r)-2-Amino-2-(4-chlorophenyl)acetic acid. [Link]
- Google Patents. Method of preparing 2-(phenylamino)
-
PubChem. 2-Amino-2-(3-chlorophenyl)acetic acid. [Link]
-
Chemistry LibreTexts. 26.3: Synthesis of Enantiomerically Pure Amino Acids. [Link]
-
Journal of Chemical Education. An enzyme-catalyzed resolution of amino acids. [Link]
-
Preprints.org. The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [Link]
-
ResearchGate. Synthesis of enantiomerically pure amino acids. [Link]
-
MDPI. Amino Acids in the Development of Prodrugs. [Link]
-
PubMed Central. The Significance of Chirality in Drug Design and Development. [Link]
-
Oxford Academic. Enzymatic Resolution of Racemic Amino Acids. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Wiley-VCH. Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions. [Link]
-
PubMed. Enzymatic resolution of amino acids via ester hydrolysis. [Link]
-
OpenStax. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition. [Link]
- Google Patents. Preparation method of chlorophenyl acetic acid.
-
PubMed Central. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. [Link]
-
ACS Publications. Unusual Amino Acids in Medicinal Chemistry. [Link]
-
Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]
-
MDPI. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. [Link]
-
Nowick Lab, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
PubMed Central. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. [Link]
-
CHIMIA. Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. [Link]
-
Wikipedia. Non-proteinogenic amino acids. [Link]
-
ACS Publications. Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. [Link]
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
Lead Sciences. (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. [Link]
-
ResearchGate. Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. [Link]
-
Oxford Academic. Enzymatic Resolution of Racemic Amino Acids. [Link]
Sources
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride - Lead Sciences [lead-sciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-Amino-2-(3-chlorophenyl)acetic acid | C8H8ClNO2 | CID 290730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(3-Chlorophenyl)-2-(methylamino)acetic Acid Hydrochloride [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. chem.uci.edu [chem.uci.edu]
enzymatic resolution of racemic 2-amino-2-(3-chlorophenyl)acetic acid
Application Note & Protocol
High-Efficiency Enzymatic Kinetic Resolution of Racemic 2-Amino-2-(3-chlorophenyl)acetic Acid Using Immobilized Penicillin G Acylase
Abstract: This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-amino-2-(3-chlorophenyl)acetic acid, a key chiral building block in pharmaceutical synthesis. We detail a robust and efficient protocol centered on the use of immobilized Penicillin G Acylase (PGA) from Escherichia coli. The methodology leverages the high enantioselectivity of PGA to hydrolyze the N-phenylacetyl derivative of the L-enantiomer, allowing for the straightforward separation of the unreacted D-enantiomer and the hydrolyzed L-amino acid. This application note covers the underlying principles, detailed step-by-step protocols for substrate preparation, enzymatic resolution, product separation, and analytical validation, making it an essential resource for researchers in biocatalysis and drug development.
Introduction: The Imperative for Chiral Purity
Chiral non-natural amino acids are fundamental components in a vast array of pharmaceuticals, acting as pivotal intermediates and pharmacophores.[1][2] The specific stereochemistry of these molecules is often critical for therapeutic efficacy and safety, as different enantiomers can exhibit widely divergent biological activities. 2-Amino-2-(3-chlorophenyl)acetic acid is one such building block, where access to enantiomerically pure forms is essential for advanced drug synthesis.
Among the methods for achieving chiral purity, biocatalytic kinetic resolution stands out for its operational simplicity, mild reaction conditions, and exceptional stereoselectivity.[3][4] This approach utilizes an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, transforming it into a new chemical entity that can be easily separated from the unreacted enantiomer.
This guide focuses on the application of Penicillin G Acylase (PGA), an industrial workhorse enzyme, for this purpose.[5] PGA, particularly in its immobilized form, offers enhanced stability, simplified downstream processing, and excellent reusability, making it a cost-effective and scalable solution.[6][7] We will detail the resolution of racemic N-phenylacetyl-2-amino-2-(3-chlorophenyl)acetic acid, where the PGA selectively hydrolyzes the L-form, yielding highly enantiopure D-N-phenylacetyl-2-amino-2-(3-chlorophenyl)acetic acid and L-2-amino-2-(3-chlorophenyl)acetic acid.
Principle of the Method: Enantioselective Hydrolysis
The core of this protocol is the kinetic resolution of a racemic mixture of N-phenylacetyl-2-amino-2-(3-chlorophenyl)acetic acid. The enzyme, Penicillin G Acylase, functions as a highly selective hydrolase. While both L- and D-enantiomers of the N-acylated substrate can bind to the enzyme's active site, the catalytic machinery, governed by the N-terminal serine residue, preferentially acts on the L-enantiomer.[5][8]
The process unfolds as follows:
-
Substrate Preparation: The racemic amino acid is first acylated (e.g., with a phenylacetyl group) to make it a suitable substrate for PGA.
-
Enzymatic Reaction: The immobilized PGA is introduced to a buffered solution of the racemic N-phenylacetyl substrate. The enzyme selectively cleaves the amide bond of the L-enantiomer, releasing phenylacetic acid and the free L-amino acid. The D-enantiomer remains largely unreacted.
-
Separation: The reaction is stopped when approximately 50% conversion is reached. At this point, the mixture contains the desired D-N-phenylacetyl amino acid and the product, L-amino acid. These two compounds have significantly different solubility profiles, particularly in response to pH changes, allowing for their efficient separation.
-
Final Product: The separated D-N-phenylacetyl amino acid can then be hydrolyzed chemically to yield the pure D-amino acid, if desired.
Sources
- 1. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. A review on enzyme-catalyzed synthesis of chiral amino acids [synbioj.cip.com.cn]
- 5. Penicillin acylase has a single-amino-acid catalytic centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Note: Chiral GC-MS Analysis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid via Two-Step Derivatization
Abstract
This application note provides a detailed protocol for the chemical derivatization of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic amino acid critical in pharmaceutical synthesis, for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Due to the inherent high polarity, zwitterionic nature, and low volatility of amino acids, direct GC analysis is infeasible.[1][2][] This guide details a robust two-step derivatization process involving esterification followed by acylation, which converts the analyte into a thermally stable and volatile derivative. We present a complete workflow, from reagent selection and reaction execution to GC-MS analytical conditions and data interpretation, designed for researchers, analytical scientists, and drug development professionals requiring precise chiral analysis.
Introduction: The Analytical Challenge
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a vital chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical purity of this intermediate is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Gas chromatography (GC) offers high-resolution separation, making it an attractive technique for purity and enantiomeric excess determination.
However, the structure of this amino acid, containing both a basic amino group (-NH₂) and an acidic carboxyl group (-COOH), presents a significant analytical hurdle. At typical analytical conditions, it exists as a zwitterion, rendering it non-volatile and prone to thermal decomposition in a hot GC injector.[2][4] Therefore, chemical derivatization is a mandatory prerequisite to mask these polar functional groups, thereby increasing volatility and thermal stability for successful GC analysis.[]
Derivatization Strategy: Rationale and Selection
The goal of derivatization is to replace the active, polar hydrogens on the carboxyl and amino groups with nonpolar, thermally stable moieties. Two primary strategies are prevalent for amino acids: silylation and two-step esterification/acylation.
-
Silylation: This single-step method utilizes potent silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert both -COOH and -NH₂ groups to their trimethylsilyl (TMS) analogues.[1][5][6][7] While rapid, the resulting TMS derivatives can be highly sensitive to moisture, potentially compromising analytical reproducibility.
-
Esterification/Acylation: This robust two-step approach offers superior derivative stability.[2]
-
Esterification: The carboxylic acid group is first converted to an ester (e.g., a methyl ester) using an alcohol under acidic conditions.
-
Acylation: The amino group is then acylated using an acid anhydride, such as trifluoroacetic anhydride (TFAA).
-
This application note focuses on the two-step method due to the high stability of the resulting N-trifluoroacetyl (TFA) methyl ester derivative, ensuring reliable and repeatable quantification.
Table 1: Comparison of Common Derivatization Strategies for Amino Acids
| Strategy | Reagent(s) | Reaction Steps | Key Advantages | Key Disadvantages |
| Silylation | MSTFA, BSTFA, or MTBSTFA | One Step | Fast reaction; Volatile by-products.[1][6] | Derivatives are highly moisture-sensitive; Potential for incomplete derivatization of hindered groups. |
| Esterification / Acylation | 1. Methanolic HCl 2. TFAA or PFPA | Two Steps | Produces highly stable derivatives[2]; Robust and reproducible; Less sensitive to trace moisture. | Longer procedure; Requires removal of reagents between steps. |
| Alkyl Chloroformate | Isobutyl Chloroformate (iBuCF) or Ethyl Chloroformate (ECF) | One Step (in situ) | Rapid, single-step reaction in aqueous media.[8][9] | Potential for multiple derivative products; Stability can be a concern. |
Experimental Protocol: N-Trifluoroacetyl Methyl Ester Derivatization
This protocol details the conversion of (2R)-2-amino-2-(3-chlorophenyl)acetic acid to its corresponding N-trifluoroacetyl methyl ester.
Materials and Reagents
-
(2R)-2-amino-2-(3-chlorophenyl)acetic acid standard
-
Methanol (CH₃OH), Anhydrous, ≥99.8%
-
Acetyl Chloride (CH₃COCl), ≥99%
-
Dichloromethane (CH₂Cl₂), Anhydrous, ≥99.8%
-
Trifluoroacetic Anhydride (TFAA), ≥99%
-
Nitrogen gas (high purity) for drying
-
Reacti-Vials™ or other suitable glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Microsyringes
Safety Precaution: All steps must be performed in a certified chemical fume hood. Acetyl chloride and TFAA are corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagent Preparation
-
3M Methanolic HCl: Prepare this reagent fresh. In the fume hood, slowly add 220 µL of acetyl chloride to 1 mL of anhydrous methanol in a glass vial. The reaction is exothermic. Allow it to cool before use. This solution is the esterifying agent.
Step-by-Step Derivatization Procedure
Step 1: Esterification of the Carboxylic Acid Group
-
Weigh approximately 1 mg of the amino acid standard into a 2 mL reaction vial.
-
Add 500 µL of the freshly prepared 3M Methanolic HCl solution to the vial.
-
Securely cap the vial and mix thoroughly using a vortex mixer.
-
Heat the vial at 100°C for 30 minutes using a heating block.
-
Scientist's Note: This step converts the carboxylic acid moiety into its methyl ester. The acidic condition protonates the carboxyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Heating accelerates the reaction to completion.
-
-
After heating, allow the vial to cool to room temperature.
-
Remove the cap and evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. This step is critical to remove all traces of HCl and methanol, which would interfere with the subsequent acylation step.
Step 2: Acylation of the Amino Group
-
To the dried residue from Step 1, add 500 µL of anhydrous dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Securely cap the vial and mix.
-
Heat the vial at 60°C for 15 minutes.
-
Scientist's Note: TFAA is a powerful acylating agent that reacts with the primary amine to form a stable and non-polar trifluoroacetamide. This "capping" of the amino group is essential to prevent intermolecular hydrogen bonding and improve the compound's chromatographic behavior, leading to sharp, symmetrical peaks.
-
-
Allow the vial to cool to room temperature.
-
Evaporate the solvent and excess TFAA to dryness under a gentle stream of dry nitrogen.
-
Reconstitute the final derivative in a suitable volume (e.g., 1 mL) of an appropriate solvent like ethyl acetate or dichloromethane for GC-MS analysis.
Diagram 1: Derivatization Reaction Scheme
Caption: Two-step derivatization of the target analyte.
GC-MS Analysis Workflow
The derivatized sample is now ready for injection into the GC-MS system. For chiral analysis, an enantioselective stationary phase is required.
Diagram 2: Analytical Workflow
Caption: General workflow for GC-MS analysis.
Recommended GC-MS Conditions
| Parameter | Setting | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometer | Provides both separation and structural identification. |
| Column | Chirasil-L-Val or equivalent chiral phase (e.g., derivatized cyclodextrin) 25 m x 0.25 mm ID, 0.12 µm film | A chiral stationary phase is mandatory for the enantioselective separation of chiral compounds.[8][10][11][12] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Injection | 1 µL, Split (50:1) | Split injection prevents column overloading and ensures sharp peaks for concentrated samples. |
| Injector Temp. | 250°C | Ensures rapid and complete volatilization of the derivative without thermal degradation. |
| Oven Program | Initial: 100°C (hold 2 min) Ramp: 10°C/min to 240°C Hold: 5 min | A temperature ramp is necessary to separate the analyte from solvent and any by-products effectively. |
| MS Transfer Line | 250°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching and identification. |
| Scan Mode | Full Scan (m/z 50-500) and/or SIM | Full scan is used for initial identification. Selected Ion Monitoring (SIM) of characteristic ions can be used for improved sensitivity and quantification. |
Data Interpretation
-
Identification: The identity of the derivatized analyte is confirmed by its retention time and its mass spectrum. The EI mass spectrum is expected to show a characteristic fragmentation pattern, including the molecular ion (M⁺) and key fragments corresponding to losses of functional groups (e.g., -OCH₃, -COOCH₃).
-
Quantification: Peak area is used for quantification. For enantiomeric purity analysis, the peak area of the (R)-enantiomer is compared to the total area of all enantiomers detected.
Conclusion
The described two-step derivatization protocol involving esterification with methanolic HCl and acylation with TFAA is a validated and highly reliable method for preparing (2R)-2-amino-2-(3-chlorophenyl)acetic acid for GC-MS analysis. This procedure yields a stable derivative with excellent chromatographic properties, enabling accurate and precise quantification and chiral purity assessment on a suitable enantioselective GC column. This application note serves as a comprehensive guide to empower scientists to overcome the challenges associated with the GC analysis of polar, non-volatile amino acids.
References
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Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Amino Acid Analysis. Methods in Molecular Biology, vol 2959. Humana, New York, NY. Retrieved from [Link]
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Springer Nature. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]
-
Monash University. (n.d.). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Retrieved from [Link]
-
Brückner, H. (2007). Chiral separation of amino acids by gas chromatography. ResearchGate. Retrieved from [Link]
-
Pätzold, R., & Brückner, H. (2009). Gas chromatographic determination of amino acid enantiomers in bottled and aged wines. ResearchGate. Retrieved from [Link]
-
Pätzold, R. (2004). Chiral Separation of Amino Acids by Gas Chromatography. SciSpace. Retrieved from [Link]
-
Marriott, P. J., et al. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. Retrieved from [Link]
-
MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Zampolli, M., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: Application to space analysis. Chirality, 18(4), 279-295. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Anderson, D. M., et al. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. Journal of Chromatography B, 1216, 123605. Retrieved from [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. ResearchGate. Retrieved from [Link]
-
Šimek, P., et al. (2020). TIC GC/MS chromatogram of the chiral amino acid analysis. ResearchGate. Retrieved from [Link]
-
Kubica, P., et al. (2013). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. ResearchGate. Retrieved from [Link]
-
Zampolli, M., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279-95. Retrieved from [Link]
-
Ujaczki, E., et al. (2014). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 86(1), 523-530. Retrieved from [Link]
-
AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]
-
Fisher Scientific. (n.d.). GC Analysis of Derivatized Chlorinated Acetic Acids. Retrieved from [Link]
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experimental design for bioactivity screening of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
An Application Guide for the Bioactivity Screening of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
Abstract
This document provides a comprehensive experimental framework for the initial bioactivity screening of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a chiral non-proteinogenic amino acid derivative. As a novel chemical entity (NCE), a structured, multi-phase screening cascade is essential to efficiently identify its biological targets, elucidate its mechanism of action (MoA), and assess its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each experimental stage, from broad-based primary screening to initial safety and metabolic profiling. The methodologies described herein are designed to ensure data robustness, reproducibility, and the generation of a comprehensive biological profile to guide subsequent hit-to-lead and lead optimization efforts.[1][2]
Introduction: The Rationale for a Phased Screening Approach
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a specific stereoisomer. It is a well-established principle in pharmacology that enantiomers of a chiral molecule can exhibit significantly different biological activities, potencies, and toxicity profiles. Therefore, evaluating the single (2R)-enantiomer is critical. The structure, containing a phenyl ring and an amino acid backbone, suggests potential interactions with a wide array of biological targets, including enzymes, transporters, or receptors that recognize endogenous amino acids or similar structures.[3][4]
Given the unknown biological target, a systematic screening cascade is the most logical and resource-efficient strategy.[2] This approach begins with high-throughput methods to survey a wide range of biological space and progressively narrows the focus to confirm hits, define the mechanism of action, and evaluate drug-like properties.[1][5] This "fail early, fail often" paradigm is a cornerstone of modern drug discovery, designed to identify and deprioritize compounds with undesirable characteristics (e.g., toxicity, poor metabolic stability) before committing extensive resources.[6]
Our proposed workflow is structured into four distinct phases:
-
Phase 1: Primary Screening: Broad, high-throughput screening to identify initial "hits."
-
Phase 2: Hit Confirmation & Triage: Validating primary hits and eliminating false positives.
-
Phase 3: Mechanism of Action (MoA) & Selectivity Profiling: Understanding how and where the compound acts.
-
Phase 4: Early ADME/Tox Profiling: Assessing preliminary safety and drug-like properties.
Caption: The overall four-phase screening cascade.
Pre-Screening: Compound Management and Quality Control
The integrity of screening data is fundamentally dependent on the quality of the test compound. Before initiating any biological assay, the identity, purity, and stability of (2R)-2-amino-2-(3-chlorophenyl)acetic acid must be rigorously confirmed.
Protocol 1: Compound QC and Stock Solution Preparation
-
Identity and Purity Confirmation:
-
Verify the compound's structure and molecular weight (185.61 g/mol ) using LC-MS (Liquid Chromatography-Mass Spectrometry).[7]
-
Assess purity using HPLC (High-Performance Liquid Chromatography) with UV detection. The purity should be ≥95% for initial screening.
-
Confirm the specific enantiomeric form ((2R)) using chiral chromatography.
-
-
Solubility Assessment:
-
Determine the solubility in common laboratory solvents, primarily Dimethyl Sulfoxide (DMSO), which is standard for compound libraries.[8]
-
Test solubility in aqueous buffers relevant to the planned assays (e.g., PBS, HBSS). This is critical for preventing compound precipitation in the final assay plate.
-
-
Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution, typically 10-20 mM, in 100% DMSO.
-
Aliquot the primary stock into single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Stability Testing:
-
Evaluate the stability of the compound in the DMSO stock solution and in aqueous assay buffer under typical incubation conditions (e.g., 24 hours at 37°C). Analyze for degradation products via LC-MS.
-
Phase 1: Primary Screening for Hit Identification
The objective of this phase is to rapidly test the compound across a wide range of biological targets to identify initial activities or "hits".[8][9] A dual-pronged approach combining target-based and phenotypic screening provides the most comprehensive initial assessment.[10][11]
Protocol 2: Broad Target Panel Binding Assay
This approach utilizes established fee-for-service platforms (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) or in-house capabilities to test the compound at a single, high concentration (typically 10 µM) against a large panel of receptors, ion channels, enzymes, and transporters.
-
Panel Selection: Choose a broad panel that includes targets relevant to non-proteinogenic amino acid derivatives, such as CNS receptors (e.g., glutamate, GABA, dopamine, serotonin receptors), amino acid transporters, and metabolic enzymes.
-
Assay Format: These are typically competitive binding assays using radiolabeled or fluorescent ligands. The endpoint is the percent inhibition of ligand binding at the tested concentration.
-
Execution: The compound is submitted to the screening provider or tested in-house following established protocols. A standard concentration of 10 µM is used to maximize the chance of detecting even weak interactions.
-
Hit Criteria: A "hit" is typically defined as a compound that produces >50% inhibition in a specific assay. This threshold is a balance between capturing meaningful interactions and minimizing the follow-up of weak, non-specific binders.
Protocol 3: Neuronal High-Content Phenotypic Screening
Phenotypic screening identifies compounds that produce a desired biological effect in a cellular context, without a priori knowledge of the molecular target.[11] Given the structural similarity of the compound to precursors of CNS-active drugs, a neuronal cell line is a logical choice.
-
Cell Line: Use a human neuroblastoma cell line, such as SH-SY5Y, which can be differentiated into a more mature neuronal phenotype.
-
Assay Plate Preparation:
-
Seed differentiated SH-SY5Y cells into 384-well, clear-bottom imaging plates.
-
Incubate for 24-48 hours to allow cells to adhere and stabilize.
-
-
Compound Treatment:
-
Treat cells with (2R)-2-amino-2-(3-chlorophenyl)acetic acid at three log-spaced concentrations (e.g., 1, 10, and 30 µM) for 24 or 48 hours.
-
Crucial Controls: On every plate, include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known neurotoxicant (e.g., staurosporine) as a positive control for cell death.[8]
-
-
Staining and Imaging:
-
Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A common combination includes:
-
Hoechst 33342: To stain the nucleus (for cell count and nuclear morphology).
-
Beta-III Tubulin Antibody: To stain neuronal processes (for neurite outgrowth analysis).
-
Cell Viability Dye (e.g., Calcein AM/EthD-1): To assess cytotoxicity.
-
-
Acquire images using an automated high-content imaging system (e.g., Molecular Devices ImageXPress).[12]
-
-
Data Analysis:
-
Use image analysis software to quantify multiple phenotypic parameters per well: cell count, nuclear size/intensity, neurite length and branching, and cell viability.
-
A "hit" is defined as a statistically significant change in any parameter compared to the vehicle control, without inducing significant cytotoxicity.
-
Phase 2: Hit Confirmation and Triage
Primary screening often generates false positives. This phase is dedicated to confirming the activity of initial hits with robust, reproducible data and eliminating artifacts.[5][13]
Caption: A typical workflow for hit confirmation and triage.
Protocol 4: Dose-Response Confirmation and Potency Determination
-
Assay: Use the same assay in which the hit was initially identified (e.g., the specific receptor binding assay from the panel screen).
-
Concentration Range: Prepare a series of 10-12 dilutions of the compound, typically using a 3-fold serial dilution starting from a top concentration of ~100 µM.
-
Execution: Perform the assay in triplicate for each concentration point. Include vehicle and positive controls.
-
Data Analysis:
-
Plot the percent inhibition or activity against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism or R.
-
Determine the IC₅₀ (for inhibition) or EC₅₀ (for activation) value, which represents the concentration required to produce a 50% effect.
-
Confirmation Criteria: A confirmed hit should display a complete sigmoidal curve with a well-defined maximal effect and an IC₅₀/EC₅₀ value typically below 10 µM for early-stage hits.[5]
-
Protocol 5: Orthogonal Assay Validation
An orthogonal assay confirms the hit using a different technology or biological principle, which is critical for ruling out technology-specific artifacts (e.g., compound autofluorescence).[5][14]
-
Example: If the primary hit was from a biochemical competitive binding assay for a G-protein coupled receptor (GPCR), a suitable orthogonal assay would be a cell-based functional assay that measures a downstream signaling event, such as:
-
Calcium Mobilization Assay: For Gq-coupled receptors, using a calcium-sensitive dye (e.g., Fluo-4) and a FLIPR instrument.[15]
-
cAMP Assay: For Gs- or Gi-coupled receptors, using a HTRF or ELISA-based kit to measure changes in cyclic AMP levels.
-
-
Execution: Perform a full dose-response curve in the chosen orthogonal assay to confirm functional activity and determine a functional EC₅₀/IC₅₀. A strong correlation between binding affinity and functional potency provides high confidence in the hit.
Phase 3: Mechanism of Action (MoA) & Selectivity
Once a hit is validated, the focus shifts to understanding its precise molecular mechanism and its selectivity profile.[16][17]
Protocol 6: Target Engagement Assays
These assays provide direct evidence that the compound binds to its putative target protein in a cellular environment.
-
Method Selection: The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method. It is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.
-
CETSA Protocol:
-
Treat intact cells with the compound and a vehicle control.
-
Heat the cell lysates across a range of temperatures.
-
Cool the samples and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or targeted mass spectrometry.
-
Positive Result: A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates direct target engagement.
-
Protocol 7: Selectivity Counter-Screening
Selectivity is a critical attribute of a potential drug candidate. This involves testing the compound against closely related proteins to ensure it does not have significant off-target activities.[5]
-
Example: If the validated hit is an inhibitor of Dopamine Receptor D2, it must be tested against other dopamine receptor subtypes (D1, D3, D4, D5) and other closely related monoamine receptors (e.g., serotonin and adrenergic receptors).
-
Execution: Run dose-response curves for the compound against each of the counter-screen targets.
-
Data Interpretation: A compound is considered selective if its potency for the primary target is at least 10-fold to 100-fold greater than for any off-targets.
Phase 4: Early ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties is essential to ensure a compound has the potential to become a safe and effective drug.[6][18] These assays are performed on promising, validated hits.
| Assay Category | Specific Assay | Purpose | Key Endpoint |
| Toxicity | General Cytotoxicity (e.g., MTT/LDH) | Assesses broad cellular toxicity.[19] | CC₅₀ (Concentration causing 50% cell death) |
| hERG Inhibition Assay | Evaluates risk of cardiac arrhythmia.[20] | IC₅₀ for hERG channel block | |
| Ames Test (Bacterial Mutagenicity) | Screens for potential to cause DNA mutations.[19] | Fold-increase in revertant colonies | |
| ADME | Metabolic Stability (Liver Microsomes) | Measures how quickly the compound is broken down by metabolic enzymes.[20] | In vitro half-life (t½), Intrinsic Clearance |
| Plasma Protein Binding | Determines the fraction of compound bound to plasma proteins, affecting its free concentration.[20] | Percent bound | |
| Cell Permeability (e.g., Caco-2 Assay) | Predicts intestinal absorption of an orally administered drug. | Apparent permeability coefficient (Papp) |
Protocol 8: In Vitro Cytotoxicity Assay (MTT)
-
Cell Lines: Use at least two cell lines, such as HepG2 (liver) and HEK293 (kidney), to assess potential organ-specific toxicity.
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat with a dose-response of the compound for 24-48 hours.
-
Add MTT reagent, which is converted by viable cells into a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
-
Analysis: Calculate the CC₅₀ from the dose-response curve. A desirable compound should have a CC₅₀ significantly higher (ideally >100-fold) than its biological potency (IC₅₀/EC₅₀).
Data Synthesis and Path Forward
The culmination of this screening cascade is a comprehensive data package for (2R)-2-amino-2-(3-chlorophenyl)acetic acid. A successful outcome would identify a compound with:
-
Confirmed, sub-micromolar potency on a specific biological target.
-
A clearly defined mechanism of action, confirmed by orthogonal and target engagement assays.
-
A clean selectivity profile against related targets.
-
Low in vitro cytotoxicity and no red flags in early safety assays (hERG, Ames).
-
Acceptable metabolic stability and permeability properties.
This profile would provide a strong rationale for advancing the compound into the hit-to-lead and lead optimization stages, where medicinal chemistry efforts would be employed to further improve its potency, selectivity, and drug-like properties.
References
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NorthEast BioLab. (n.d.). Mechanism of Action, MOA Studies. Retrieved from [Link]
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Gao, C., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. Available at: [Link]
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Drug Discovery World. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
-
Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]
-
BIOMEX. (n.d.). ADME-Tox - Drug discovery & safety. Retrieved from [Link]
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MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development. Retrieved from [Link]
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The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]
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Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]
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Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
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Tiwari, A., et al. (2014). Bioassays for bioactivity screening. Comprehensive Analytical Chemistry, 65, 79-114. Available at: [Link]
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Gao, C., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. Available at: [Link]
-
Creative Biolabs. (n.d.). Secondary Screening. Retrieved from [Link]
-
Zhang, X. D. (2011). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Journal of Biomolecular Screening, 16(8), 849-859. Available at: [Link]
-
Macarrón, R., & Hertzberg, R. P. (2009). Design and Implementation of High-Throughput Screening Assays. Methods in Molecular Biology, 565, 1-32. Available at: [Link]
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Hevener, K. E., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology, 610, 269-309. Available at: [Link]
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Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. Available at: [Link]
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Tiwari, A., et al. (2014). Bioassays for Bioactivity Screening. ResearchGate. Available at: [Link]
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Curtis, M. J., et al. (2015). Experimental design and analysis and their reporting: new guidance for publication in BJP. British Journal of Pharmacology, 172(14), 3461-3471. Available at: [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
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Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Future Science OA, 3(3), FSO195. Available at: [Link]
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MySkinRecipes. (n.d.). (2R)-2-amino-2-(3-chlorophenyl)aceticacid. Retrieved from [Link]
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Goos, P., & Jones, B. (2011). Optimal Experimental Designs for Process Robustness Studies. Journal of the American Statistical Association, 106(494), 680-690. Available at: [Link]
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dos Santos, G. D., et al. (2023). Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem. Journal of Fungi, 9(6), 666. Available at: [Link]
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Curtis, M. J., et al. (2022). Planning experiments: Updated guidance on experimental design and analysis and their reporting III. British Journal of Pharmacology, 179(15), 3887-3899. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 290730, 2-Amino-2-(3-chlorophenyl)acetic acid. Retrieved from [Link]
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Lead Sciences. (n.d.). (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. Retrieved from [Link]
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Ritz, C., et al. (2012). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 86(12), 1833-1845. Available at: [Link]
-
Ascendex Scientific, LLC. (n.d.). 2-amino-2-(3-chlorophenyl)acetic acid. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and enantiomeric purity of this critical chiral building block. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining enantiopure (2R)-2-amino-2-(3-chlorophenyl)acetic acid?
A1: There are two main strategic approaches to producing a single enantiomer of a chiral molecule like this one:
-
Resolution of a Racemic Mixture: This is often the most practical and cost-effective method, especially at scale. It involves first synthesizing the racemic (a 50:50 mixture of R and S enantiomers) 2-amino-2-(3-chlorophenyl)acetic acid and then separating the two enantiomers. Common resolution techniques include classical diastereomeric salt crystallization and enzymatic resolution.[1][2] This approach is robust but inherently limited to a 50% theoretical yield for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.[2][3]
-
Asymmetric Synthesis: This strategy aims to directly synthesize the desired (R)-enantiomer, avoiding the formation of the (S)-enantiomer. This is achieved by using a chiral influence, such as a chiral auxiliary, a chiral reagent, or a chiral catalyst.[4][5] A well-executed asymmetric synthesis can theoretically achieve a 100% yield of the desired enantiomer. The Asymmetric Strecker Synthesis is a prominent example of this approach.[6][7][8]
Q2: How do I choose between a resolution-based approach and an asymmetric synthesis?
A2: The choice depends on several factors: scale, cost, available expertise, and timeline.
-
Resolution is often favored in industrial settings because it relies on well-established, scalable techniques like crystallization.[2] The starting materials are typically inexpensive, but the process requires a suitable resolving agent and can be labor-intensive to optimize. The major drawback is the loss of at least 50% of the material as the undesired enantiomer.
-
Asymmetric Synthesis is more elegant and atom-economical.[9] However, it often relies on expensive chiral catalysts or auxiliaries and may require more stringent reaction conditions (e.g., anhydrous, inert atmosphere) to achieve high enantioselectivity.[10] This approach is excellent for producing high-value compounds where maximizing yield from a common precursor is critical.
Q3: What are the critical starting materials for this synthesis?
A3: The most common and logical starting material is 3-chlorobenzaldehyde . This aldehyde provides the correct carbon skeleton and the chloro-substituted phenyl ring. Other key reagents depend on the chosen route but typically include a cyanide source (e.g., NaCN, KCN) and an ammonia or amine source (e.g., ammonia, ammonium chloride) for Strecker-type syntheses.[7][8] For all methods, ensuring the purity of starting materials and solvents is paramount to avoiding side reactions and catalyst poisoning.[10]
Q4: Which analytical techniques are essential for monitoring reaction progress and determining final product purity?
A4:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of intermediates and the final product.
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining the enantiomeric excess (e.e.) of your final product. A suitable chiral stationary phase (CSP) is required to separate the (R) and (S) enantiomers.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the consumption of starting materials and the formation of products during the reaction.
Section 2: Troubleshooting Guide: Common Synthesis Pathways
This section provides detailed troubleshooting for the most common synthetic routes.
Pathway A: Resolution of Racemic 2-Amino-2-(3-chlorophenyl)acetic acid
This is a two-stage process: 1) synthesis of the racemate, and 2) separation of the enantiomers.
Stage 1: Synthesis of the Racemic Amino Acid (via Strecker Synthesis)
The Strecker synthesis is a reliable method for producing racemic α-amino acids.[7][11] It involves the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[8]
Q: My Strecker reaction to form the intermediate α-aminonitrile is low-yielding. What could be wrong?
A: Low yields in the first step are often due to competing side reactions or suboptimal conditions.
-
Causality: The key intermediate is the imine formed from 3-chlorobenzaldehyde and ammonia. This equilibrium can be unfavorable, or the imine can undergo self-condensation. Cyanide must compete with other nucleophiles (like water) to attack the imine.
-
Troubleshooting Steps:
-
Control pH: The reaction is often performed with ammonium chloride and sodium cyanide. This in-situ formation of ammonia and HCN maintains a suitable pH (typically 8-10) to favor imine formation without excessively hydrolyzing the aldehyde or the cyanide.
-
Temperature Control: The reaction is typically exothermic. Running the reaction at a controlled, lower temperature (e.g., 0-25 °C) can minimize side reactions.
-
Order of Addition: Slowly adding the cyanide solution to the mixture of aldehyde and ammonium salt can help maintain a low concentration of free cyanide and favor the desired reaction pathway.
-
Q: The hydrolysis of my α-aminonitrile to the amino acid is incomplete or produces significant byproducts. How can I improve this step?
A: Nitrile hydrolysis requires harsh conditions (strong acid or base), which can lead to degradation if not properly controlled.[8]
-
Causality: Acid hydrolysis protonates the nitrile, making it susceptible to attack by water. However, prolonged exposure to strong, hot acid can cause decomposition of the amino acid product. Basic hydrolysis can sometimes lead to racemization if the α-proton is labile, though this is less of a concern for the final racemic product.
-
Troubleshooting Steps:
-
Acid Hydrolysis (Recommended): Use a strong acid like concentrated HCl or H₂SO₄. Heat the reaction mixture under reflux until TLC or NMR indicates the disappearance of the aminonitrile. Be mindful not to overheat or heat for an excessively long time.
-
Workup: After hydrolysis, the product is typically isolated by neutralizing the solution to the isoelectric point (pI) of the amino acid, causing it to precipitate. Careful pH adjustment is critical to maximize recovery.
-
Stage 2: Classical Diastereomeric Salt Resolution
This technique relies on reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form two diastereomeric salts. These salts have different physical properties (notably solubility) and can be separated by fractional crystallization.[3][12][13]
Q: My diastereomeric salts are not crystallizing, or they are precipitating as an oil. What should I do?
A: Crystallization is a delicate process influenced by solvent, concentration, temperature, and purity.
-
Causality: For crystallization to occur, a supersaturated solution of one diastereomer must be achieved while the other remains in solution. Oiling out occurs when the solubility limit is exceeded too rapidly or at a temperature above the salt's melting point.
-
Troubleshooting Steps:
-
Solvent Screening: This is the most critical variable. Test a range of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, water, and mixtures thereof). The ideal solvent will have a large solubility difference between the two diastereomeric salts.
-
Control Cooling Rate: Cool the solution slowly. Crash cooling often leads to poor selectivity and small, impure crystals. Using a programmable cooling bath can provide excellent control.
-
Concentration Adjustment: If the solution is too dilute, crystallization may not occur. If it's too concentrated, both salts may precipitate. Systematically vary the concentration to find the optimal point.
-
Seeding: Introduce a few seed crystals of the desired diastereomeric salt to initiate crystallization.
-
Q: The enantiomeric excess (e.e.) of my resolved product is low. How can I improve it?
A: Low e.e. indicates poor separation of the diastereomeric salts.
-
Causality: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system, leading to co-precipitation. Alternatively, the isolated crystals may be contaminated with the mother liquor containing the other diastereomer.
-
Troubleshooting Steps:
-
Recrystallization: Recrystallize the isolated diastereomeric salt one or more times from the same or a different solvent system. Each recrystallization step should enrich the desired diastereomer.
-
Optimize Resolving Agent: Not all resolving agents are equally effective. If one agent gives poor results, screen others. Since the target is an amino acid (amphoteric), you can use either a chiral acid or a chiral base as the resolving agent.[12]
-
Thorough Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove residual mother liquor.
-
Data Table: Selection of Chiral Resolving Agents
| Resolving Agent | Type | Typically Resolves | Rationale |
| (+)-Tartaric Acid | Chiral Acid | Racemic Bases | Forms diastereomeric salts with the amine group of the amino acid. |
| (-)-Malic Acid | Chiral Acid | Racemic Bases | Alternative chiral acid with different salt properties. |
| (1R,2S)-Ephedrine | Chiral Base | Racemic Acids | Forms diastereomeric salts with the carboxylic acid group. |
| (R)-α-Phenylethylamine | Chiral Base | Racemic Acids | A common and effective synthetic chiral amine. |
| Brucine / Strychnine | Chiral Base (Alkaloid) | Racemic Acids | Naturally occurring, historically used agents, but can be highly toxic.[12] |
Pathway B: Enzymatic Resolution
Enzymatic resolution uses the high stereoselectivity of enzymes to differentiate between enantiomers.[] A common method involves N-acylating the racemic amino acid and then using an acylase enzyme, which selectively hydrolyzes the acyl group from only one enantiomer (e.g., the L- or S-enantiomer).[15][16][17] This leaves one enantiomer as the free amino acid and the other as the N-acyl derivative, which can be easily separated.
Q: My enzyme shows low activity or selectivity. What are the potential causes?
A: Enzyme performance is highly sensitive to its environment and the specific substrate.[18]
-
Causality: Enzymes have an active site that is geometrically and chemically specific. Incorrect pH can alter the ionization state of key residues, while incorrect temperature can denature the enzyme. The N-acyl group on the substrate must also be compatible with the enzyme's active site.
-
Troubleshooting Steps:
-
Optimize pH and Temperature: This is critical. Perform small-scale experiments across a range of pH values (e.g., 6.5-8.5) and temperatures (e.g., 25-45 °C) to find the optimum for your specific enzyme and substrate.
-
Check for Inhibitors: Impurities from the previous acylation step could be inhibiting the enzyme. Ensure the N-acyl amino acid substrate is of high purity.
-
Enzyme Choice: Not all acylases are the same. If one doesn't work, screen other commercially available acylases or lipases, as they have different substrate specificities.[]
-
Immobilization: Immobilizing the enzyme on a solid support can significantly improve its stability and allow for easier reuse, which is particularly important for larger-scale reactions.[19]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Racemic 2-Amino-2-(3-chlorophenyl)acetic acid (Strecker)
This protocol is a representative example and should be adapted and optimized.
-
Imine Formation & Cyanation:
-
In a well-ventilated fume hood, combine 3-chlorobenzaldehyde (1 eq.), ammonium chloride (1.2 eq.), and aqueous ammonia in a reaction vessel equipped with a stirrer and thermometer. Cool the mixture to 10-15 °C in an ice bath.
-
Separately, prepare a solution of sodium cyanide (1.1 eq.) in water.
-
Slowly add the sodium cyanide solution to the aldehyde mixture over 1-2 hours, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
The resulting α-aminonitrile may precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane).
-
-
Hydrolysis:
-
Carefully add the crude α-aminonitrile to concentrated hydrochloric acid (e.g., 6-12 M).
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Monitor the disappearance of the nitrile peak by IR spectroscopy or the intermediate by TLC/NMR.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to the isoelectric point (pI) of the amino acid (typically pH 5-6) using a base (e.g., NaOH or NH₄OH).
-
The racemic amino acid will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, then a small amount of cold ethanol, and dry under vacuum.
-
Protocol 2: Resolution via Diastereomeric Salt Crystallization
This protocol assumes the use of a chiral base to resolve the racemic acid.
-
Salt Formation:
-
Dissolve the racemic 2-amino-2-(3-chlorophenyl)acetic acid (1 eq.) in a suitable hot solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., (R)-α-phenylethylamine) (0.5 eq.) in the same solvent. Using only 0.5 equivalents is crucial as it ensures only one enantiomer can fully form a salt and crystallize.
-
Slowly add the resolving agent solution to the hot amino acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
Once crystallization begins, allow it to proceed undisturbed for several hours or overnight. Further cooling in a refrigerator (4 °C) can increase the yield.
-
-
Isolation and Liberation:
-
Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent. This solid is the diastereomerically pure salt.
-
To recover the enantiomerically pure amino acid, dissolve the salt in water and add acid (e.g., HCl) to protonate the resolving agent.
-
Extract the protonated resolving agent with an organic solvent (e.g., ether or ethyl acetate).
-
Adjust the aqueous layer to the pI of the amino acid to precipitate the enantiomerically pure product.
-
Filter, wash, and dry the final product. Confirm the e.e. using chiral HPLC.
-
References
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society. Available at: [Link]
-
Wang, Z., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. Available at: [Link]
-
Michi, K., & Tsuda, H. (1957). Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Available at: [Link]
-
Midland, M. M., & Ko, Y. S. (2002). The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Journal of the American Chemical Society. Available at: [Link]
-
He, R., et al. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Lee, S. G., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. MDPI. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
-
Michi, K., & Tsuda, H. (1957). Preparation of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. Agricultural Chemical Society of Japan. Available at: [Link]
-
Michi, K., & Tsuda, H. (1957). Enzymatic Resolution of Racemic Amino Acids. Taylor & Francis Online. Available at: [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]
-
Shafer, C. M., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Available at: [Link]
-
Pharmacy 180. Resolution of Enantiomers. Available at: [Link]
-
Asymmetric Synthesis. Available at: [Link]
-
Akiyama, T., & Ojima, I. (Eds.). (2022). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]
-
Iyer, M. S. (1995). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield. Available at: [Link]
-
Petasis, N. A., & Basha, F. Z. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. MDPI. Available at: [Link]
-
Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]
-
Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Available at: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available at: [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2015). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Available at: [Link]
-
Joe, C. L., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development. Available at: [Link]
-
Das, T., et al. (2020). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
Request PDF. Chiral Amine Synthesis - Strategies, Examples, and Limitations. Available at: [Link]
-
Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
Welcome to the technical support center for the purification of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical chiral building block. As a key intermediate in the synthesis of pharmaceuticals such as clopidogrel, achieving high chemical and enantiomeric purity is paramount.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your purification workflow.
Frequently Asked Questions (FAQs)
Chemical Purity Issues
Question 1: My isolated (2R)-2-amino-2-(3-chlorophenyl)acetic acid is off-white or colored. What are the likely impurities and how can I remove them?
Answer:
Discoloration in the final product typically points to the presence of process-related impurities or degradation products. Given that a common synthetic route to this amino acid is a variation of the Strecker synthesis, several types of impurities can be anticipated.[3][4]
-
Unreacted Starting Materials and Intermediates: The most common impurities are residual starting materials such as 3-chlorobenzaldehyde and unhydrolyzed α-aminonitrile intermediate.[3]
-
By-products from Side Reactions: The formation of colored by-products can occur, especially under harsh hydrolysis conditions (e.g., strong acid and high temperatures).
-
Residual Solvents: Entrapped solvents from the reaction or initial work-up can also contribute to discoloration and will affect the purity of your final product.
Troubleshooting Strategy:
-
Charcoal Treatment: Activated carbon (charcoal) is effective at adsorbing colored impurities. A typical procedure involves dissolving the crude product in a suitable solvent, adding a small amount of activated carbon (0.5-1% w/w), heating the mixture for a short period, and then filtering the hot solution to remove the carbon.
-
Recrystallization: This is the most powerful technique for removing both colored and non-colored chemical impurities. The choice of solvent is critical and is discussed in detail in the next question.
Question 2: I am struggling with the recrystallization of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. What is a good solvent system and what are the key parameters to control?
Answer:
Recrystallization is a powerful purification technique, but its success hinges on selecting an appropriate solvent system and carefully controlling the process parameters. For amino acids like the one , which have both a polar carboxylic acid and an amino group, as well as a nonpolar chlorophenyl group, a mixed solvent system or pH adjustment is often necessary.
Recommended Recrystallization Protocol (Starting Point):
-
Solvent Selection: Begin with deionized water. The amino acid should have moderate solubility in hot water and low solubility in cold water. If the solubility in water is too low even when hot, a mixture of water with a miscible organic solvent like isopropanol or ethanol can be tested.
-
Dissolution: Suspend the crude amino acid in a minimal amount of the chosen solvent system. Heat the mixture with stirring to near the boiling point of the solvent until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, cool it slightly and add activated carbon as described in the previous question. Reheat to boiling and filter hot.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can further increase the yield by cooling the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Key Parameters to Control:
-
Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with the product.
-
Solvent Volume: Using an excessive amount of solvent will reduce the recovery yield.
-
pH: The solubility of amino acids is highly pH-dependent. Ensure the pH is at or near the isoelectric point of the molecule to minimize its solubility in the aqueous phase.
Enantiomeric Purity Issues
Question 3: My chiral HPLC analysis shows the presence of the unwanted (2S)-enantiomer. How can I improve the enantiomeric excess of my product?
Answer:
Contamination with the undesired enantiomer is a common challenge in asymmetric synthesis and resolution. The primary methods to enhance enantiomeric purity are preferential crystallization and preparative chiral chromatography.
Troubleshooting Strategy:
-
Preferential Crystallization (if applicable): This technique relies on the fact that under specific conditions, a supersaturated solution of a racemic compound will preferentially crystallize one enantiomer when seeded with crystals of that same enantiomer. This is a complex process that requires careful optimization of solvent, temperature, and seeding.
-
Diastereomeric Salt Formation and Crystallization: This is a classical and robust method for resolving racemates. It involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.
-
Preparative Chiral HPLC: This is a powerful technique for separating enantiomers on a larger scale. While it can be more expensive due to the cost of chiral stationary phases and solvents, it often provides the highest enantiomeric purity.
Question 4: What is a good starting point for developing a chiral HPLC method to determine the enantiomeric purity of (2R)-2-amino-2-(3-chlorophenyl)acetic acid?
Answer:
Developing a chiral HPLC method involves screening different chiral stationary phases (CSPs) and mobile phases. For amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often successful.[6][7][8]
Recommended Starting Conditions for Method Development:
| Parameter | Recommendation | Rationale |
| Chiral Stationary Phase (CSP) | Chiralcel OD-H or Chiralpak AD-H (polysaccharide-based) | These are versatile CSPs that have shown broad applicability for the separation of a wide range of chiral compounds, including those with aromatic rings. |
| Astec CHIROBIOTIC T (macrocyclic glycopeptide-based) | These CSPs are particularly effective for the separation of underivatized amino acids due to their ability to engage in multiple types of interactions (ionic, hydrogen bonding, etc.).[6] | |
| Mobile Phase | A mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for normal phase, or a buffered aqueous/organic mixture for reversed-phase. | The choice of mobile phase depends on the CSP. For polysaccharide-based CSPs, normal-phase conditions are common. For macrocyclic glycopeptide CSPs, both normal-phase and reversed-phase methods can be effective. |
| Flow Rate | 0.5 - 1.0 mL/min | A good starting point for analytical scale columns. |
| Detection | UV at a wavelength where the compound has good absorbance (e.g., 220 nm or 254 nm). |
Method Development Workflow:
Caption: Chiral HPLC Method Development Workflow.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a fume hood, place 1.0 g of crude (2R)-2-amino-2-(3-chlorophenyl)acetic acid in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of deionized water (e.g., 10-20 mL) and heat the suspension to boiling with stirring.
-
Co-solvent Addition (if necessary): If the compound does not fully dissolve, add a water-miscible organic solvent such as isopropanol dropwise until a clear solution is obtained at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, allow the flask to stand at room temperature for at least one hour, then place it in an ice bath for an additional 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Chiral HPLC Analysis (Starting Point)
-
Sample Preparation: Prepare a stock solution of the purified amino acid in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and a racemic standard to identify the retention times of both the (2R) and (2S) enantiomers. Calculate the enantiomeric excess (%ee) using the peak areas.
Troubleshooting Flowchart
Caption: General Troubleshooting Flowchart for Purification.
References
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
-
Patsnap Eureka. (n.d.). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Retrieved from [Link]
-
ResearchGate. (2022). Impurity profile of amino acids?. Retrieved from [Link]
- Google Patents. (n.d.). CN103450005A - Preparation method of clopidogrel and intermediates thereof, namely alpha-bromo-o-clorophenylacetic acid and alpha-thiophene ethylamine substituted acetate silicate.
-
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Improvements in the Preparation of Clopidogrel. Retrieved from [Link]
-
University of Groningen. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Industrial preparation method for 3-amino phenylacetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Resolution of Clopidogrel Bisulfate's Racemic Precursor by Direct Crystallization. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]
-
Quick Company. (2018). A Process For Racemization Of (R) Clopidogrel And Process For Preparation Of Clopidogrel Bisulfate Form I. Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-(3-chlorophenyl)acetic acid. Retrieved from [Link]
Sources
- 1. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 2. A Process For Racemization Of (R) Clopidogrel And Process For [quickcompany.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of (2R)-2-amino-2-(3-chlorophenyl)acetic Acid in Solution
Welcome to the technical support center for (2R)-2-amino-2-(3-chlorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Understanding and mitigating stability issues is critical for ensuring the accuracy and reproducibility of your experimental results, as well as for the development of stable pharmaceutical formulations.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter. The information herein is grounded in established principles of chemical stability, with a focus on non-proteinogenic amino acids and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of (2R)-2-amino-2-(3-chlorophenyl)acetic acid in solution?
A1: The stability of (2R)-2-amino-2-(3-chlorophenyl)acetic acid in solution is primarily influenced by several factors:
-
pH: The pH of the solution can significantly impact the ionization state of the amino and carboxylic acid groups, which in turn affects the molecule's reactivity and degradation pathways.[1][2][3]
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of impurities.[4][5][6][7]
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation, particularly for aromatic compounds.[4][8]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation-related impurities.
-
Solvent Composition: The choice of solvent and the presence of any co-solvents or excipients can influence the stability of the compound.
Q2: How should I prepare and store stock solutions of (2R)-2-amino-2-(3-chlorophenyl)acetic acid to ensure maximum stability?
A2: To ensure the stability of your stock solutions, we recommend the following practices:
-
Solvent Selection: Use a high-purity, degassed solvent. For many applications, sterile water for injection or a buffered solution at a slightly acidic to neutral pH is a good starting point. The choice of solvent should be validated for your specific application.
-
pH Control: Prepare solutions in a buffer system that maintains a stable pH. The optimal pH will depend on the intended use, but avoiding highly acidic or alkaline conditions is generally advisable to minimize hydrolysis.[1][2]
-
Temperature: Store stock solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C or -80 °C) for long-term storage. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into single-use vials is highly recommended.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[4][8]
-
Inert Atmosphere: For sensitive applications or long-term storage, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q3: What are the potential degradation pathways for (2R)-2-amino-2-(3-chlorophenyl)acetic acid?
A3: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of phenylglycines and related compounds, several potential degradation pathways can be anticipated:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a common degradation pathway for amino acids, often accelerated by heat.[7][9]
-
Deamination: The removal of the amino group can occur, leading to the formation of a keto acid.
-
Oxidation: The aromatic ring and the benzylic carbon are susceptible to oxidation, which can lead to the formation of various oxidized derivatives.
-
Racemization: Phenylglycine derivatives are known to be more prone to racemization at the alpha-carbon compared to other amino acids. This is particularly relevant under basic conditions.[10][11][12] The chloro-substituent in the meta-position may influence the rate of racemization.[10]
-
Photodegradation: Aromatic amino acids can undergo complex photochemical reactions upon exposure to UV light.[4][8] The presence of a halogen substituent may also influence the photodegradation pathway.[13][14]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.
Problem 1: Inconsistent or decreasing potency of the compound in solution over time.
-
Possible Cause: Chemical degradation of (2R)-2-amino-2-(3-chlorophenyl)acetic acid.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the solution is stored at the recommended temperature, protected from light, and at an appropriate pH.
-
Perform a Forced Degradation Study: A forced degradation study can help identify the primary degradation pathways and the conditions that accelerate them.[15][16][17][18][19] This involves subjecting the solution to stress conditions such as heat, acid, base, oxidation, and light.
-
Analytical Monitoring: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of the solution over time and to detect the formation of any degradation products.[20][21]
-
-
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations and time points should be optimized for your experimental setup.
Objective: To identify the degradation pathways of (2R)-2-amino-2-(3-chlorophenyl)acetic acid under various stress conditions.
Materials:
-
(2R)-2-amino-2-(3-chlorophenyl)acetic acid
-
High-purity water (HPLC grade)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Prepare a stock solution of (2R)-2-amino-2-(3-chlorophenyl)acetic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to an aliquot of the stock solution. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to an aliquot of the stock solution. Keep at room temperature for a specified time.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution. Keep at room temperature for a specified time.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber.
-
Control Sample: Keep an aliquot of the stock solution under normal storage conditions (e.g., 4°C, protected from light).
-
Sample Analysis: At each time point, withdraw a sample from each condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify any degradation products. Quantify the loss of the parent compound and the formation of impurities.
Diagram of the Forced Degradation Workflow
Caption: Forced degradation experimental workflow.
-
Problem 2: Appearance of an unexpected peak in the HPLC chromatogram of an aged solution.
-
Possible Cause: Formation of a degradation product or an impurity.
-
Troubleshooting Steps:
-
Characterize the Impurity: If the impurity is present at a significant level, it is important to characterize it. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, which can help in its identification.
-
Review the Degradation Pathways: Based on the molecular weight and the conditions under which the impurity was formed, you can hypothesize its structure based on the potential degradation pathways discussed in FAQ 3.
-
Optimize Analytical Method: Ensure that your HPLC method is capable of separating the impurity from the parent compound and other potential impurities. Method development may be necessary to achieve adequate resolution.
-
-
Data Presentation: Potential Degradation Products and Analytical Observations
| Stress Condition | Potential Degradation Pathway | Expected Analytical Observation (HPLC) |
| Acid/Base Hydrolysis | Deamination, Racemization | Appearance of new peaks with different retention times. Chiral HPLC may show the presence of the (S)-enantiomer. |
| Oxidation (H₂O₂) | Formation of N-oxides, aromatic hydroxylation | Appearance of more polar degradation products, eluting earlier on a reverse-phase column. |
| Thermal | Decarboxylation | Formation of a less polar degradation product that may have a longer retention time. |
| Photolysis | Dimerization, ring opening, dehalogenation | Appearance of multiple degradation products, potentially with different UV spectra. |
Problem 3: Loss of stereochemical purity (racemization) of the (2R)-enantiomer.
-
Possible Cause: Phenylglycine and its derivatives are known to be susceptible to racemization, especially under basic conditions or during certain synthetic manipulations.[10][11][12]
-
Troubleshooting Steps:
-
pH Control: Avoid exposing the compound to basic pH for extended periods. If a basic pH is required for an experiment, minimize the exposure time and temperature.
-
Chiral Analysis: Use a chiral HPLC method to monitor the enantiomeric purity of your solution over time.
-
Solvent Effects: Be aware that the choice of solvent can also influence the rate of racemization. Protic solvents may facilitate racemization more than aprotic solvents.
-
-
Experimental Protocol: Monitoring Enantiomeric Purity by Chiral HPLC
Objective: To determine the enantiomeric purity of (2R)-2-amino-2-(3-chlorophenyl)acetic acid in solution.
Materials:
-
Sample solution of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
-
Racemic standard of 2-amino-2-(3-chlorophenyl)acetic acid
-
Chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column)
-
HPLC system with a UV detector
-
Mobile phase (to be optimized based on the column manufacturer's recommendations; typically a mixture of hexane, ethanol, and a small amount of an acidic or basic modifier)
Procedure:
-
Method Development: Develop a chiral HPLC method that provides baseline separation of the (2R) and (2S) enantiomers using the racemic standard.
-
System Suitability: Inject the racemic standard to ensure that the system is performing adequately (e.g., resolution between the two enantiomeric peaks is >1.5).
-
Sample Analysis: Inject the sample solution and integrate the peak areas for both enantiomers.
-
Calculation of Enantiomeric Excess (ee%): ee% = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Diagram of the Chiral Purity Analysis Workflow
Caption: Workflow for chiral purity analysis.
-
References
-
Stability of non-proteinogenic amino acids to UV and gamma irradiation. International Journal of Astrobiology. [Link]
-
Spectral and Kinetic Study of 3-Methylquinoxalin-2-ones Photoreduced by Amino Acids: N-Phenylglycine Radical Chain Reactions and N-Acetyltryptophan Decarboxylation. PubMed. [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]
-
Stability of non-proteinogenic amino acids to UV and gamma irradiation. ResearchGate. [Link]
-
Forced Degradation Studies Research Articles - Page 1. R Discovery. [Link]
-
Increased thermal stability of proteins in the presence of amino acids. PMC - NIH. [Link]
-
Thermal stability of amino acids. Semantic Scholar. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv. [Link]
-
[The synthesis of P-substituted DL-2-phenylglycine octylesters]. PubMed. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
-
Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Request PDF. [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]
-
Photodegradation of haloacetic acids in water. PubMed. [Link]
-
2-Amino-2-phenylacetic acid (69-91-0, 2835-06-5). Chemchart. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
2-amino-2-phenylacetic acid. Stenutz. [Link]
-
Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems. PubMed. [Link]
-
Photochemical Degradation of Some Halogenated Anesthetics in Air. MDPI. [Link]
-
(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
Photolysis and photo-oxidation of amino acids and peptides—II. Photo-degradation of cysteine and related amino acids. ResearchGate. [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. [Link]
-
Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
-
Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. PubMed. [Link]
-
Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. MDPI. [Link]
-
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Request PDF. [Link]
-
Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. PubMed. [Link]
-
Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. Slideshare. [Link]
-
PHOTOLYSIS AND PHOTO‐OXIDATION OF AMINO ACIDS AND PEPTIDES—VII. PHOTODEGRADATION AND RADIOLYSIS OF SOME S‐ALKYLCYSTEINES.. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of non-proteinogenic amino acids to UV and gamma irradiation | International Journal of Astrobiology | Cambridge Core [cambridge.org]
- 5. Increased thermal stability of proteins in the presence of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Spectral and Kinetic Study of 3-Methylquinoxalin-2-ones Photoreduced by Amino Acids: N-Phenylglycine Radical Chain Reactions and N-Acetyltryptophan Decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Photodegradation of haloacetic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. medcraveonline.com [medcraveonline.com]
- 17. pharmtech.com [pharmtech.com]
- 18. rjptonline.org [rjptonline.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
Technical Support Center: Optimizing Reaction Conditions for (2R)-2-amino-2-(3-chlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for optimizing the synthesis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a critical chiral building block in pharmaceutical development. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (2R)-2-amino-2-(3-chlorophenyl)acetic acid?
The most established and industrially viable method is the Strecker synthesis .[1][2] This versatile reaction involves the one-pot condensation of 3-chlorobenzaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (such as sodium or potassium cyanide) to form an α-aminonitrile intermediate.[3][4] Subsequent hydrolysis of the nitrile yields the desired α-amino acid.[4] For the synthesis of the specific (R)-enantiomer, an asymmetric variant of the Strecker synthesis is employed, which typically involves a chiral auxiliary or a chiral catalyst.[2][5]
Q2: Why is achieving high enantioselectivity so critical for this compound?
The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. In the case of chiral molecules like (2R)-2-amino-2-(3-chlorophenyl)acetic acid, one enantiomer often exhibits the desired therapeutic effect, while the other may be less active or even contribute to undesirable side effects.[6] Therefore, ensuring high enantiomeric purity (typically >99% enantiomeric excess or e.e.) is a fundamental requirement in drug development and manufacturing to guarantee the safety and efficacy of the final drug product.
Q3: What key parameters influence the enantioselectivity and yield of the asymmetric Strecker synthesis?
Several factors must be carefully controlled to achieve optimal results:
-
Chiral Catalyst or Auxiliary: The choice of the chiral entity is paramount for inducing stereoselectivity.[5] This can be a chiral catalyst used in sub-stoichiometric amounts or a chiral auxiliary that is stoichiometrically incorporated and later removed.[1][7]
-
Reaction Temperature: Temperature plays a crucial role in the kinetics and thermodynamics of the reaction. Lower temperatures often favor higher enantioselectivity by enhancing the energy difference between the diastereomeric transition states leading to the two enantiomers.[8]
-
Solvent: The solvent can significantly impact the reaction by influencing the solubility of reagents, the stability of intermediates, and the conformation of the catalyst-substrate complex.[8] A thorough solvent screen is often necessary to identify the optimal medium.
-
pH: The pH of the reaction mixture, particularly during the hydrolysis of the aminonitrile, can affect the rate of reaction and the stability of the product.[9]
-
Purity of Starting Materials: Impurities in the 3-chlorobenzaldehyde, cyanide source, or ammonia source can potentially interfere with the catalyst or lead to the formation of side products, thereby reducing both yield and enantioselectivity.
Part 2: Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Scenario 1: Low Enantiomeric Excess (e.e.)
Symptom: Chiral HPLC analysis of the final product shows a significant peak corresponding to the undesired (S)-enantiomer, resulting in an e.e. below the target specification.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low enantioselectivity.
Detailed Solutions:
-
Catalyst-Related Issues:
-
Verification: Ensure the chiral catalyst or auxiliary is of high purity and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent degradation.
-
Activation: Some catalysts require an activation step before use. Consult the literature or the supplier's instructions to ensure proper activation.
-
-
Optimizing Reaction Temperature:
-
Temperature Screening: Conduct a series of small-scale experiments at different temperatures (e.g., -20 °C, 0 °C, room temperature) to determine the optimal balance between reaction rate and enantioselectivity.[8]
-
Data Summary: Impact of Temperature on Enantioselectivity
Temperature (°C) Enantiomeric Excess (%) -20 >99 0 98 | 25 | 92 |
-
-
Solvent Selection:
-
Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile) to identify the one that provides the best stereochemical outcome.[8]
-
Scenario 2: Low Reaction Yield
Symptom: The isolated yield of (2R)-2-amino-2-(3-chlorophenyl)acetic acid is significantly lower than expected.
Troubleshooting Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. "Asymmetric synthesis of alpha-amino acids using a chiral catalyst" by Mani Subramanian Iyer [docs.lib.purdue.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (2R)-2-amino-2-(3-chlorophenyl)acetic Acid Production Scale-Up
Prepared by: Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the transition from bench-scale synthesis to larger-scale production. We will address frequently asked questions and provide in-depth troubleshooting protocols grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common queries encountered during the scale-up process.
Q1: What are the primary synthesis routes for scaling up (2R)-2-amino-2-(3-chlorophenyl)acetic acid, and what are their trade-offs?
A1: The selection of a synthesis route for industrial production hinges on safety, cost, and efficiency. While several methods exist for producing non-proteinogenic amino acids, two common strategies are:
-
Asymmetric Strecker Synthesis: This method can provide direct access to the desired enantiomer. However, the traditional use of hydrogen cyanide (HCN) presents significant safety and handling challenges at an industrial scale[1]. Safer, more viable alternatives for scale-up include using aqueous cyanide salts with a compatible catalyst[1].
-
Racemic Synthesis followed by Chiral Resolution: This involves synthesizing the racemic mixture of 2-amino-2-(3-chlorophenyl)acetic acid and then separating the enantiomers. The most common resolution technique is diastereomeric salt formation using a chiral resolving agent[2]. While this avoids highly toxic reagents in the main synthesis, it has the inherent drawback of discarding at least 50% of the material unless an effective racemization and recycling process is implemented[2].
Q2: My chiral resolution is yielding low enantiomeric excess (e.e.). What are the first things to check?
A2: Low enantiomeric excess is a frequent issue during the scale-up of crystallization-based resolutions[3]. Key initial parameters to investigate include the purity of your starting material and resolving agent, the choice of solvent, and the crystallization temperature profile. Inconsistent results can often be traced back to minor impurities affecting crystal lattice formation.
Q3: What are the most common impurities I should expect and how do I test for them?
A3: During the scale-up of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, you should monitor for:
-
The (S)-enantiomer: The undesired enantiomer is the most critical impurity to quantify.
-
Unreacted Starting Materials: Such as 3-chlorobenzaldehyde or its derivatives.
-
Side-Products: Arising from competing reaction pathways.
-
Residual Metal Catalysts: If any catalysts were used in the synthesis, their removal is critical for pharmaceutical applications[1].
-
Residual Solvents: These are monitored by Gas Chromatography (GC)[4].
The primary analytical method for purity and enantiomeric excess is High-Performance Liquid Chromatography (HPLC) using a suitable Chiral Stationary Phase (CSP)[4]. Identity can be confirmed with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[4].
Q4: I'm observing inconsistent crystallization and different particle shapes. What could be the cause?
A4: This is likely an issue of polymorphism, where the compound crystallizes into different forms with distinct physical properties[1]. Polymorphism is a significant challenge in scaling up crystallization processes. It is influenced by factors such as solvent composition, cooling rate, agitation, and the presence of impurities. A thorough polymorph screen and tightly controlled crystallization conditions are essential for a robust process.
Q5: Are there safer alternatives to using hydrogen cyanide (HCN) in a Strecker synthesis for scale-up?
A5: Yes, the significant safety concerns associated with HCN make it unsuitable for large-scale industrial production[1]. Safer, more manageable alternatives include:
-
Use of Cyanide Salts: Employing less hazardous and more easily handled aqueous cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN)[1].
-
Alternative Cyanide Sources: Investigating other cyanide-containing reagents that are less volatile and toxic than HCN gas[1].
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance for resolving more complex scale-up challenges.
Guide 1: Troubleshooting Low Enantiomeric Excess in Diastereomeric Salt Crystallization
Problem: The enantiomeric excess (e.e.) of the isolated (2R)-2-amino-2-(3-chlorophenyl)acetic acid is consistently below the target specification after chiral resolution.
Causality: The efficiency of diastereomeric salt resolution depends on the significant solubility difference between the two diastereomeric salts formed. Any factor that diminishes this difference or interferes with the crystallization kinetics of the desired salt will lead to poor enantiopurity.
-
Verify Raw Material Purity:
-
Action: Analyze the racemic starting material and the chiral resolving agent for impurities using HPLC and NMR.
-
Rationale: Impurities can act as crystal growth inhibitors or, if structurally similar, co-crystallize, disrupting the chiral discrimination process.
-
-
Optimize Solvent System:
-
Action: Screen a matrix of solvents and solvent/anti-solvent ratios. Start with the solvent system used at the lab scale and systematically vary the polarity and composition.
-
Rationale: Solvent selection is the most critical parameter influencing the relative solubilities of the diastereomeric salts. A solvent that maximizes the solubility of the undesired diastereomer while minimizing that of the desired one is ideal.
-
-
Control Crystallization Kinetics:
-
Action: Implement a precisely controlled temperature profile. Evaluate the impact of cooling rate, agitation speed, and seeding strategy.
-
Rationale: Rapid cooling often leads to kinetic trapping of the more soluble diastereomer, resulting in lower purity. A slow, controlled cooling curve allows the system to remain near equilibrium, favoring the crystallization of the less soluble, desired salt. Seeding with high-purity crystals of the target diastereomer can ensure the correct polymorphic form crystallizes and improve reproducibility.
-
-
Evaluate Stoichiometry of Resolving Agent:
-
Action: Vary the molar equivalents of the chiral resolving agent (e.g., from 0.5 to 1.1 equivalents).
-
Rationale: While a 1:1 stoichiometry is theoretically ideal for a 1:1 salt, in practice, using a slight excess or deficit of the resolving agent can sometimes manipulate the solubility equilibrium favorably to enhance the resolution efficiency.
-
Caption: Troubleshooting workflow for low enantiomeric excess in classical chiral resolution.
Guide 2: Managing Impurities and Purification Bottlenecks
Problem: The final isolated product fails to meet purity specifications due to persistent process-related impurities or residual metal catalysts.
Causality: Scale-up can alter impurity profiles due to changes in surface area-to-volume ratios, mixing efficiency, and heat transfer. Impurities that were negligible at the lab scale can become significant issues in larger reactors. Residual metals often bind strongly to functional groups on the product, making them difficult to remove.
-
Impurity Identification and Tracking:
-
Action: Isolate and characterize unknown impurities using techniques like LC-MS and NMR. Once identified, develop specific analytical methods to track their formation and clearance throughout the process.
-
Rationale: Understanding the structure of an impurity provides clues to its formation mechanism. This allows for targeted process modifications (e.g., temperature control, reagent addition order) to prevent its formation in the first place.
-
-
Removal of Residual Metal Catalysts:
-
Action: If a metal catalyst is used, evaluate different post-reaction workup procedures. This may include treatment with chelating agents (e.g., EDTA), specialized adsorbents (e.g., activated carbon with specific functionality), or performing a pH swing to precipitate metal hydroxides.
-
Rationale: Simple filtration is often insufficient for removing dissolved or finely dispersed metal species[1]. Specialized scavenging techniques are required to reduce metal content to the low ppm levels required for active pharmaceutical ingredients.
-
-
Recrystallization Optimization:
-
Action: Develop a robust recrystallization protocol. This involves a systematic screen of solvents to identify one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.
-
Rationale: Recrystallization is a powerful purification technique, but its effectiveness is highly dependent on the solvent system. An optimal solvent will maximize yield while providing excellent impurity rejection.
-
Sources
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
Welcome to our dedicated technical support guide for resolving common chromatographic issues encountered during the analysis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. As a chiral amino acid derivative, this compound presents unique challenges in achieving optimal peak symmetry. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies grounded in scientific principles to help you diagnose and resolve peak tailing, ensuring the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for (2R)-2-amino-2-(3-chlorophenyl)acetic acid on my reversed-phase column. What are the most likely causes?
Peak tailing is a common issue in HPLC, often indicating undesirable secondary interactions between the analyte and the stationary phase, or other systemic problems.[1][2] For a polar, ionizable compound like (2R)-2-amino-2-(3-chlorophenyl)acetic acid, the primary causes can be categorized as follows:
-
Chemical Interactions (Most Common): The primary culprit is often the interaction between the basic amino group of your analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] These silanol groups can become deprotonated and negatively charged, especially at mobile phase pH values above 3, leading to strong electrostatic interactions with the protonated, positively charged analyte.[5][6] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[7]
-
Inappropriate Mobile Phase pH: Your analyte has both an acidic carboxylic acid group and a basic amino group, making its retention highly sensitive to the mobile phase pH.[8][9] If the mobile phase pH is too close to the pKa of either of these functional groups, the analyte can exist as a mixture of ionized and non-ionized forms, leading to peak broadening or tailing.[10]
-
Column and System Issues:
-
Column Degradation: Over time, columns can develop voids or become contaminated at the inlet frit, disrupting the sample band and causing tailing.[3][11][12]
-
Extra-Column Volume: Excessive dead volume in tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing, especially for early-eluting peaks.[1][12][13]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[3][12]
-
Q2: How does the pKa of my analyte influence peak shape, and how can I choose the optimal mobile phase pH?
-
Carboxylic Acid Group (pKa₁): ~1.8-2.2
-
Amino Group (pKa₂): ~9.1-9.6
The chloro-substituent will have a minor electron-withdrawing effect, likely lowering these pKa values slightly.
To achieve a stable retention time and good peak shape, the mobile phase pH should be adjusted to ensure the analyte is in a single, stable ionization state. The general rule is to set the mobile phase pH at least 2 units away from the analyte's pKa.[10]
-
Low pH (e.g., pH < 2.5): At this pH, the carboxylic acid group is protonated (neutral), and the amino group is protonated (positively charged). This is often the preferred range for analyzing basic compounds on silica-based columns because it also suppresses the ionization of residual silanol groups, minimizing the secondary interactions that cause tailing.[5][8]
-
High pH (e.g., pH > 10): At this pH, the carboxylic acid is deprotonated (negatively charged), and the amino group is deprotonated (neutral). This can also yield good peak shape but requires a pH-stable column (e.g., a hybrid or polymer-based column).
Operating in the mid-pH range (pH 3-8) is generally not recommended as it can lead to simultaneous ionization of both the analyte and silanol groups, maximizing unwanted interactions and peak tailing.
Caption: A logical workflow for optimizing mobile phase pH.
Q3: What type of column should I be using for this chiral analysis, and how does it impact peak tailing?
For the enantiomeric separation of underivatized amino acids like (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a Chiral Stationary Phase (CSP) is required. Standard achiral columns (like a C18) will not separate the enantiomers.
Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin , are particularly effective for the direct analysis of polar and ionic compounds, including amino acids.[1][11][13] These columns offer multiple interaction mechanisms (hydrophobic, ionic, hydrogen bonding) that are necessary for chiral recognition.
Even on a CSP, peak tailing can occur due to interactions with the underlying silica support. To mitigate this:
-
Choose Modern, High-Purity Silica Columns: Opt for CSPs based on high-purity, Type B silica, which has a lower metal content and fewer acidic silanol sites.[8]
-
Consider End-Capped Columns: Many modern columns are "end-capped," a process where residual silanol groups are chemically deactivated to reduce their ability to interact with basic analytes.[2][9]
| Column Type | Suitability for (2R)-2-amino-2-(3-chlorophenyl)acetic acid | Potential for Peak Tailing |
| Standard C18 (Achiral) | Unsuitable (will not separate enantiomers) | High (due to silanol interactions) |
| Teicoplanin-based CSP | Highly Suitable | Moderate (can be minimized with proper mobile phase) |
| Vancomycin-based CSP | Suitable | Moderate (can be minimized with proper mobile phase) |
| Polysaccharide-based CSP | Potentially Suitable (may require derivatization) | Varies with mobile phase |
Q4: I've adjusted the pH, but I still see some tailing. What other mobile phase modifications can I try?
If pH optimization alone is insufficient, consider these additional mobile phase strategies:
-
Buffer Selection and Concentration:
-
Use a Buffer: Always use a buffer to maintain a consistent pH throughout the analysis.[14] For low pH work, common choices include formic acid, trifluoroacetic acid (TFA), or phosphate buffers.
-
Increase Buffer Concentration: Increasing the ionic strength of the mobile phase can help mask residual silanol sites and improve peak shape.[9][15] Try increasing your buffer concentration in increments, for example, from 10 mM to 25 mM or 50 mM. Be mindful of buffer solubility in the organic modifier.
-
-
Mobile Phase Additives (Competing Bases):
-
In some cases, adding a small amount of a competing base, like triethylamine (TEA) , to the mobile phase can significantly improve the peak shape of basic analytes.[9][10] The TEA will preferentially interact with the active silanol sites, preventing the analyte from doing so. However, TEA is not compatible with mass spectrometry and can be a less desirable long-term solution compared to using a modern, well-deactivated column.
-
-
Prepare a Stock Buffer: Create a 100 mM aqueous stock solution of your chosen buffer (e.g., ammonium formate, adjusted to pH 2.5 with formic acid).
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with varying buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) by diluting the stock buffer.
-
Analyze Sequentially: For each buffer concentration, mix the aqueous component with your organic modifier (e.g., acetonitrile or methanol) at the desired ratio.
-
Equilibrate and Inject: Equilibrate the column with each mobile phase for at least 10-15 column volumes before injecting your sample.
-
Compare Peak Asymmetry: Compare the tailing factor for your analyte peak at each concentration to determine the optimal condition.
Q5: Could my system setup or sample preparation be causing the peak tailing?
Yes, instrumental and sample preparation factors can significantly contribute to poor peak shape.
-
Minimize Extra-Column Volume:
-
Use tubing with a narrow internal diameter (e.g., 0.125 mm or less).
-
Keep the tubing length between the injector, column, and detector as short as possible.
-
Ensure all fittings are properly made (e.g., ferrules are correctly seated) to avoid dead volumes.[5]
-
-
Check for Column Contamination or Voids:
-
If peak tailing appears suddenly, your column may be contaminated. Try flushing the column with a strong solvent (refer to the manufacturer's instructions).
-
A sudden pressure drop or a visible void at the column inlet indicates a collapsed bed, in which case the column will need to be replaced.[12] Using a guard column can help extend the life of your analytical column.[16]
-
-
Sample Solvent Effects:
-
Ideally, your sample should be dissolved in the initial mobile phase.[13] If you use a stronger solvent for your sample, it can cause peak distortion. If solubility is an issue, use the weakest solvent possible that will fully dissolve your analyte.
-
-
Mass Overload:
-
Injecting too much analyte can overload the column, leading to fronting or tailing.[12] To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
Caption: A step-by-step guide to resolving system-related peak tailing.
References
-
Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International. [Link]
-
Muñoz, M. A., et al. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
Role of Buffers in Liquid Chromatography. (n.d.). Phenomenex. [Link]
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? WKB237593.
-
Aslam, I. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
- Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? WKB229047.
- HPLC Troubleshooting Guide. (n.d.).
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. [Link]
-
PharmaCores. (2025, February 9). Discover the Art of Buffer selection in HPLC Development part 2. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Stoll, D. R. (2020, January 31). Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. LCGC International. [Link]
-
Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Sajewicz, M., et al. (2013). HPLC–DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. Journal of Chromatographic Science, 52(4), 329-334. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
N-Phenylglycine. (n.d.). PubChem. [Link]
-
Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. yakhak.org [yakhak.org]
- 7. 2-Amino-2-(3-chlorophenyl)acetic acid | C8H8ClNO2 | CID 290730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. labcompare.com [labcompare.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Tech Tip: The Effect of Gradient on Buffers | Phenomenex [phenomenex.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 15. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solubility Challenges of (2R)-2-amino-2-(3-chlorophenyl)acetic acid in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting common and complex solubility issues encountered with (2R)-2-amino-2-(3-chlorophenyl)acetic acid in organic solvents. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these challenges in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions and common problems researchers face.
Question 1: Why is (2R)-2-amino-2-(3-chlorophenyl)acetic acid poorly soluble in nonpolar organic solvents like hexane or toluene?
This compound possesses both a polar amino group (-NH2) and a carboxylic acid group (-COOH), which can exist as a zwitterion, alongside a nonpolar 3-chlorophenyl group.[1][2] This dual nature means it is most effectively solvated by polar solvents that can interact with the charged or polar functional groups. Nonpolar solvents lack the ability to form strong interactions (like hydrogen bonds) with the amino and carboxylic acid moieties, leading to low solubility. The principle of "like dissolves like" is fundamental here; the polar functional groups of the amino acid derivative require a polar solvent for effective dissolution.
Question 2: I'm observing inconsistent solubility results between different batches of the compound. What could be the cause?
Batch-to-batch variability in solubility is often a strong indicator of polymorphism. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physicochemical properties, including solubility and dissolution rates. It is also crucial to consider the potential for variations in purity or the presence of different salt forms between batches, which can significantly impact solubility.
Question 3: How can trace amounts of water in my organic solvent affect the solubility of (2R)-2-amino-2-(3-chlorophenyl)acetic acid?
Even small quantities of water can significantly influence solubility. Water is a highly polar protic solvent that can hydrate the amino and carboxylic acid groups, potentially increasing solubility in some polar aprotic organic solvents. Conversely, in nonpolar solvents, the presence of water could lead to the compound precipitating out as it preferentially interacts with the more polar water molecules.
Question 4: My compound dissolves in DMSO initially but then crashes out when I dilute the stock solution into a less polar medium for my assay. How can I prevent this?
This phenomenon, often termed "crashing out," occurs when a compound is transferred from a solvent where it is highly soluble (like DMSO) to a system where its solubility is much lower.[3] To mitigate this, consider a serial dilution approach rather than a single large dilution.[3] Additionally, evaluating the final concentration of the initial solvent (e.g., DMSO) is critical, as it can impact your experimental results.[3] For cell-based assays, a final DMSO concentration of ≤0.5% is often recommended.[3]
Part 2: In-Depth Troubleshooting Guides
For more persistent solubility issues, these guides offer structured approaches and detailed protocols.
Guide 1: A Systematic Approach to Solvent Selection
Finding a suitable solvent system is a critical first step in many experimental workflows. The following guide provides a systematic process for solvent screening.
Logical Workflow for Solvent Screening
Caption: A systematic workflow for solvent screening and selection.
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Accurately weigh approximately 2-5 mg of (2R)-2-amino-2-(3-chlorophenyl)acetic acid into a clear glass vial.
-
Solvent Addition: Add a defined volume (e.g., 0.5 mL) of the test solvent.
-
Equilibration: Vortex the vial for 2 minutes, then allow it to equilibrate at a controlled temperature (e.g., 25 °C) for at least one hour.
-
Visual Inspection: Observe the vial against a contrasting background. A completely clear solution indicates solubility at that concentration. The presence of undissolved particles indicates partial solubility or insolubility.
-
Documentation: Record your observations for each solvent tested.
Guide 2: Addressing Polymorphism and Solid-State Properties
Inconsistent solubility can often be traced back to the solid-state properties of your material.
Troubleshooting Workflow for Solid-State Inconsistencies
Caption: A troubleshooting guide for polymorphism-related solubility issues.
Expert Insight: The thermodynamic solubility is an equilibrium state between the solid compound and the saturated solution.[4] Different crystalline forms will have different equilibrium points. Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are invaluable for identifying and characterizing the solid form of your material.
Guide 3: Enhancing Solubility with Co-solvents and pH Adjustment
When single solvents are insufficient, co-solvent systems and pH modification can be powerful tools.
Data Presentation: Illustrative Co-Solvent Systems
| Primary Solvent | Co-Solvent | Ratio (v/v) | Expected Outcome |
| Dichloromethane | Methanol | 9:1 | Moderate solubility increase |
| Acetonitrile | Water | 8:2 | Significant solubility enhancement |
| Tetrahydrofuran | Dimethyl Sulfoxide | 9.5:0.5 | High solubility, suitable for stock solutions |
Experimental Protocol: Co-solvent Titration for Solubility Enhancement
-
Initial Suspension: Create a suspension of a known amount of (2R)-2-amino-2-(3-chlorophenyl)acetic acid in a solvent where it has poor solubility.
-
Co-solvent Addition: While stirring, add small, measured volumes of a co-solvent in which the compound is highly soluble.
-
Observation: Continue the additions until the solid completely dissolves.
-
Optimization: Note the final solvent ratio. This provides a starting point for a reproducible, optimized solvent system.
A Note on pH: In aqueous or mixed aqueous-organic systems, adjusting the pH can dramatically alter the solubility of amino acids.[5] In a more acidic environment, the amino group will be protonated, while in a more basic environment, the carboxylic acid group will be deprotonated. Both of these ionic forms are generally more soluble in polar solvents than the zwitterionic form.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility.
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
- PubChem. (n.d.). 2-Amino-2-(3-chlorophenyl)acetic acid.
- Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
Sources
Technical Support Center: Synthesis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. This guide, structured in a question-and-answer format, is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chiral building block. As Senior Application Scientists, we aim to provide not just procedural steps, but also the scientific rationale behind them to empower you to optimize your synthetic routes and minimize the formation of critical side products.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to (2R)-2-amino-2-(3-chlorophenyl)acetic acid?
The most prevalent methods for synthesizing α-amino acids like (2R)-2-amino-2-(3-chlorophenyl)acetic acid are variations of the Strecker synthesis or employ enzymatic resolution or asymmetric synthesis.[1][2][3]
-
Asymmetric Strecker Synthesis: This is a powerful method that introduces chirality during the formation of the α-aminonitrile intermediate. It typically involves the reaction of 3-chlorobenzaldehyde with a cyanide source (e.g., NaCN, KCN, or HCN) and a chiral amine auxiliary.[3] The resulting diastereomeric α-aminonitriles can be separated, followed by hydrolysis to yield the desired (2R)-enantiomer.
-
Enzymatic Kinetic Resolution: This method starts with a racemic mixture of 2-amino-2-(3-chlorophenyl)acetic acid or a precursor. An enzyme, such as an acylase or a nitrilase, selectively transforms one enantiomer (e.g., the (S)-enantiomer) into a different compound, allowing for the separation of the desired (2R)-enantiomer.
-
Classical Resolution: A racemic mixture of the amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts.[2] These salts exhibit different solubilities, enabling their separation by fractional crystallization. Subsequent removal of the resolving agent yields the enantiomerically enriched amino acid.
FAQ 2: What is the most critical side product I should be concerned about?
The most significant "side product" in the synthesis of any chiral compound is the unwanted enantiomer. In this case, the formation of (2S)-2-amino-2-(3-chlorophenyl)acetic acid is the primary concern as it can be challenging to separate from the desired (2R)-enantiomer and can have different pharmacological effects. This loss of stereochemical control is known as racemization .
Troubleshooting Guide: Minimizing Side Products
This section addresses specific issues you might encounter during your synthesis and provides actionable solutions.
Problem 1: My final product has a low enantiomeric excess (ee). How can I minimize the formation of the (S)-enantiomer?
Root Cause Analysis:
Racemization, the formation of a racemic mixture from an enantiomerically pure or enriched starting material, is a common challenge in amino acid synthesis.[1] The α-proton of amino acids and their derivatives is susceptible to abstraction under both acidic and basic conditions, leading to the formation of a planar carbanion or enolate intermediate, which can be protonated from either face to yield a mixture of enantiomers. Aromatic amino acids, especially those with electron-withdrawing groups on the phenyl ring, can be more prone to racemization due to the stabilization of the carbanion intermediate.[4]
Mitigation Strategies:
-
Control of pH:
-
During Hydrolysis: The hydrolysis of the α-aminonitrile intermediate to the final carboxylic acid is a critical step where racemization can occur, especially under harsh basic conditions. It is advisable to use milder acidic hydrolysis conditions (e.g., HCl in water or acetic acid) and to carefully control the temperature and reaction time.[5]
-
During Work-up and Purification: Avoid prolonged exposure to strongly basic or acidic conditions during extraction and purification steps. When adjusting the pH to the isoelectric point for precipitation, do so gradually and at a low temperature.
-
-
Choice of Chiral Auxiliary in Asymmetric Strecker Synthesis: The selection of an appropriate chiral auxiliary is crucial for achieving high diastereoselectivity in the initial C-C bond formation. The steric bulk and electronic properties of the auxiliary influence the facial selectivity of the cyanide addition to the imine.
-
Reaction Temperature: Lowering the reaction temperature during the Strecker reaction and subsequent hydrolysis can often reduce the rate of racemization.
Analytical Protocol for Chiral Purity Determination:
The enantiomeric excess of your product should be determined using a validated chiral analytical method.
| Method | Principle | Typical Conditions |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase (CSP). | Column: Polysaccharide-based CSPs (e.g., Chiralpak IA, IC) or macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic T).[6][7] Mobile Phase: Typically a mixture of hexane/isopropanol or methanol/acetonitrile with acidic or basic additives. |
| Chiral GC | Separation of volatile derivatives of the enantiomers on a chiral capillary column. | Derivatization is usually required (e.g., esterification followed by acylation). |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes in situ with a chiral lanthanide shift reagent, leading to distinguishable signals for the enantiomers in the NMR spectrum. | Requires highly pure samples and careful integration of signals. |
Problem 2: I am observing impurities related to the starting material, 3-chlorobenzaldehyde.
Root Cause Analysis:
The presence of unreacted 3-chlorobenzaldehyde and its oxidation or reduction products in your final product indicates incomplete reaction or side reactions involving the aldehyde.
Common Aldehyde-Related Impurities:
| Impurity | Formation Pathway |
| 3-Chlorobenzaldehyde | Incomplete conversion during the Strecker reaction. |
| 3-Chlorobenzoic Acid | Oxidation of 3-chlorobenzaldehyde, which can occur in the presence of air, especially under basic conditions. |
| 3-Chlorobenzyl Alcohol | Reduction of 3-chlorobenzaldehyde, possibly due to certain reagents or disproportionation reactions. |
Mitigation Strategies:
-
Reaction Stoichiometry and Conditions:
-
Ensure the use of a slight excess of the cyanide source and ammonia (or amine) to drive the Strecker reaction to completion.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction to minimize oxidation of the aldehyde.
-
-
Purification:
-
Extraction: 3-Chlorobenzoic acid can be removed by extraction with a basic aqueous solution (e.g., sodium bicarbonate solution). The desired amino acid, being zwitterionic, will have a different solubility profile.
-
Crystallization: Recrystallization of the final product is often effective in removing unreacted aldehyde and other non-polar impurities.
-
Workflow for Minimizing Aldehyde Impurities:
Caption: Workflow to minimize aldehyde-related impurities.
Problem 3: My product contains the corresponding α-amino amide. How do I prevent its formation?
Root Cause Analysis:
The hydrolysis of the α-aminonitrile intermediate proceeds in two steps: first to the α-amino amide, and then to the α-amino acid.[5] Incomplete hydrolysis will result in the presence of the α-amino amide as an impurity.
Reaction Pathway Showing Amide Formation:
Caption: Hydrolysis pathway showing the intermediate amide.
Mitigation Strategies:
-
Hydrolysis Conditions:
-
Reaction Time and Temperature: Increase the reaction time and/or temperature of the hydrolysis step to ensure complete conversion of the amide to the carboxylic acid. The progress of the reaction can be monitored by TLC or HPLC.
-
Acid/Base Concentration: Using a higher concentration of acid or base for the hydrolysis can accelerate the conversion of the amide. However, be mindful that harsher conditions can increase the risk of racemization (see Problem 1).
-
-
Purification:
-
Ion-Exchange Chromatography: The amino acid and the amino amide will have different pKa values and can often be separated using ion-exchange chromatography.
-
Fractional Crystallization: In some cases, fractional crystallization from a suitable solvent system can be used to separate the more soluble amide from the amino acid.
-
Problem 4: I suspect dehalogenation is occurring. What are the signs and how can I avoid it?
Root Cause Analysis:
Dehalogenation is the removal of the chlorine atom from the phenyl ring, which would result in the formation of 2-amino-2-phenylacetic acid (phenylglycine) as a significant impurity. This can be promoted by certain catalysts (especially palladium-based catalysts if any are used in subsequent or preceding steps), strong reducing agents, or harsh reaction conditions.
Mitigation Strategies:
-
Avoid Harsh Reducing Conditions: Be cautious with the use of strong reducing agents in any step of the synthesis or purification.
-
Catalyst Screening: If any catalytic steps are involved, screen for catalysts that are less prone to promoting dehalogenation.
-
Control of Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, especially in the presence of reagents that could facilitate reductive dehalogenation.
Analytical Detection of Dehalogenation:
The presence of 2-amino-2-phenylacetic acid can be readily detected by mass spectrometry (due to the difference in molecular weight) and HPLC (as it will have a different retention time).
| Compound | Molecular Formula | Molecular Weight |
| (2R)-2-amino-2-(3-chlorophenyl)acetic acid | C₈H₈ClNO₂ | 185.61 g/mol |
| 2-amino-2-phenylacetic acid | C₈H₉NO₂ | 151.16 g/mol |
References
-
Veeprho. (n.d.). Phenylglycine Impurities and Related Compound. Retrieved from [Link]
- Levin, S., & Abu-Lafi, S. (2001). Chiral separation of amino acids by liquid chromatography.
- Tang, W., & Zhang, X. (2002). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
-
Sivakua, S., & Smith, G. T. (2021). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 26(15), 4501. [Link]
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Synthesis of Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Racemization in amino acids? Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of acetonitrile in the hydrolysis reaction at room temperature... Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Fascinating Chemistry of α‐Haloamides. Retrieved from [Link]
-
PubMed. (2005). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Retrieved from [Link]
-
ResearchGate. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. Retrieved from [Link]
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
eScholarship.org. (n.d.). Biosynthesis downstream of amino acid halogenation: Investigation of non-canonical amino acid biosynthetic gene clusters. Retrieved from [Link]
-
Lead Sciences. (n.d.). (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. Retrieved from [Link]
-
Reddit. (2023). Dehalogenation side product suzukis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
-
ResearchGate. (2018). Related impurities in peptide medicines. Retrieved from [Link]
-
National Institutes of Health. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]
-
RSC Publishing. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]
-
PubMed. (2016). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enantiomeric Excess Determination for (2R)-2-amino-2-(3-chlorophenyl)acetic Acid
Welcome to the technical support center for the analysis of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of determining enantiomeric excess (ee) for this and structurally similar chiral amino acids. Here, we address common challenges with practical, field-proven insights and detailed protocols to ensure the accuracy and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the determination of enantiomeric excess for aryl-glycine derivatives.
Q1: What are the most common methods for determining the enantiomeric excess of (2R)-2-amino-2-(3-chlorophenyl)acetic acid?
The two most prevalent and reliable techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
-
Chiral HPLC: This is often the most effective and widely used method.[1] It can be approached in two ways:
-
Direct Separation: Using a Chiral Stationary Phase (CSP) that can resolve the enantiomers without modification.[2][3] Common CSPs for amino acids include crown-ether, macrocyclic glycopeptide (like Teicoplanin-based phases), and zwitterionic ion-exchange types.[2][3][4]
-
Indirect Separation: Derivatizing the amino acid with a Chiral Derivatizing Agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[5][6] Marfey's reagent is a classic and highly effective CDA for amino acids.[7][8]
-
-
NMR Spectroscopy: This method uses a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA) to create a diastereomeric environment, causing the signals of the two enantiomers to appear at different chemical shifts in the NMR spectrum.[9] The ratio of the integration of these distinct signals directly corresponds to the enantiomeric ratio.[10] Mosher's acid is a well-known CDA for this purpose.[11][12]
Q2: I'm getting a low ee value for my synthesis, but I expect it to be high. What should I check first?
Before optimizing your synthesis, you must rigorously validate your analytical method.[13] It is common for chromatographic or spectroscopic artifacts to give a false impression of low enantioselectivity.
First Action: Prepare a true racemic (50:50) sample of 2-amino-2-(3-chlorophenyl)acetic acid. Analyze this racemic standard using your chosen method.
-
Expected Result: You should observe two well-separated signals (peaks in HPLC, distinct resonances in NMR) of equal intensity (50:50 area ratio).[13]
-
Troubleshooting: If you do not see two distinct and equal signals, your analytical method requires optimization before you can trust any ee values from your reaction.[13]
Q3: Can the derivatization process itself cause racemization of my amino acid?
Yes, this is a critical concern. The α-proton of amino acids is susceptible to epimerization (racemization) under certain conditions, particularly with prolonged exposure to heat or strong base during the derivatization step.[14][15][16]
Causality: The derivatization reaction, especially for methods like Marfey's, often requires basic conditions to facilitate the reaction of the amino group.[7][17] If these conditions are too harsh or the reaction time is excessive, it can lead to deprotonation at the chiral center, followed by reprotonation, which scrambles the stereochemistry and artificially lowers the measured ee.[14] It is crucial to use the mildest conditions necessary for a complete reaction.
Section 2: Troubleshooting Guide for Chiral HPLC Methods
Chiral HPLC is a powerful tool, but it is not without its challenges. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Poor or No Separation of Diastereomers (Indirect Method)
You've derivatized your racemic standard with a CDA like Marfey's reagent, but you see only one peak or two poorly resolved peaks on your C18 column.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Detailed Explanations:
-
Verify Derivatization: Incomplete derivatization will result in a peak for the unreacted amino acid, which can co-elute with or obscure the diastereomer peaks. Check your reaction conditions; sometimes a slight, controlled increase in temperature or time is needed.[17] Always use high-quality, fresh CDA.
-
Mobile Phase Optimization: The separation of diastereomers is highly sensitive to the mobile phase composition.[18]
-
Elution Strength: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and often improve resolution.
-
Solvent Type: The choice of organic modifier can significantly impact selectivity. If acetonitrile doesn't provide separation, try methanol, or vice-versa.
-
Additives: For amino acid derivatives, pH control is crucial. Small amounts of acid (e.g., formic acid or trifluoroacetic acid) in the mobile phase can sharpen peaks and improve resolution.
-
Issue 2: Inaccurate Quantification (Unequal Peaks for Racemic Standard)
Your racemic standard gives two well-resolved peaks, but the peak area ratio is not 50:50.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction of One Enantiomer | The chiral derivatizing agent may react at slightly different rates with the two enantiomers. | Ensure the reaction goes to completion by extending the reaction time or using a slight excess of the CDA.[19] |
| Wavelength-Dependent Response | The two diastereomers may have slightly different molar absorptivities at the chosen detection wavelength. | Check the UV spectra of both peaks. If they differ, integration at the isosbestic point is recommended. For highest accuracy, generate a calibration curve.[10] |
| Co-eluting Impurity | An impurity from your sample or reagents may be hiding under one of the peaks. | Run a blank (derivatization reaction without the amino acid) to check for interfering peaks. Use high-purity solvents and reagents. |
| Poor Peak Integration | Automated integration may be inaccurate, especially with tailing or fronting peaks. | Manually review and adjust the integration baseline for each peak to ensure accuracy. |
Section 3: Protocol for ee Determination using Marfey's Reagent (HPLC)
This indirect method is robust and relies on common laboratory equipment. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) reacts with the primary amine of your amino acid to form stable diastereomers.[7]
Experimental Workflow
Caption: Workflow for derivatization with Marfey's reagent.
Step-by-Step Protocol
-
Sample Preparation: Prepare a ~1 mg/mL solution of (2R)-2-amino-2-(3-chlorophenyl)acetic acid in water or a suitable buffer.
-
Derivatization:
-
Quenching:
-
After incubation, cool the vial to room temperature.
-
Add 20 µL of 1 M HCl to quench the reaction. The solution should be acidic.
-
-
Analysis:
-
Dilute the reaction mixture with the HPLC mobile phase (e.g., to 1 mL).
-
Inject an appropriate volume (e.g., 10-20 µL) onto a standard C18 HPLC column.
-
Typical HPLC Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 20-60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm[7] |
| Column Temp. | 30°C |
Note: The L-amino acid derivative typically elutes before the D-amino acid derivative when using L-FDAA.[20] This elution order should be confirmed with an authentic sample of the (S)-enantiomer if available.
Section 4: Protocol for ee Determination using Mosher's Acid (¹H NMR)
This method is useful for rapid analysis and when an HPLC is not available. It involves forming an amide bond between the amino acid (first converted to an ester) and a chiral Mosher's acid derivative.[11][12]
Step-by-Step Protocol
-
Esterification: The carboxylic acid of your analyte must be protected, typically as a methyl or benzyl ester, to prevent it from reacting with the Mosher's acid chloride. This can be achieved using standard esterification procedures (e.g., with methanol and thionyl chloride).
-
Derivatization:
-
Dissolve ~5-10 mg of the amino acid ester in 0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or pyridine-d₅) in an NMR tube.
-
Add a slight molar excess (e.g., 1.1 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
-
Add a base such as pyridine or triethylamine (if not using pyridine-d₅ as the solvent) to scavenge the HCl byproduct.
-
Cap the tube and mix thoroughly. Let the reaction proceed to completion (monitor by ¹H NMR).
-
-
Analysis:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a well-resolved proton signal that is duplicated due to the two diastereomers. The α-proton of the amino acid is often a good candidate.[11]
-
Carefully integrate the two distinct signals. The ratio of the integrals directly provides the enantiomeric ratio.
-
Data Interpretation
The enantiomeric excess (% ee) is calculated from the integrals of the major (I_major) and minor (I_minor) enantiomer signals:
% ee = [(I_major - I_minor) / (I_major + I_minor)] * 100[1][21]
For example, if the integrals are 0.95 and 0.05, the % ee is [(0.95 - 0.05) / (0.95 + 0.05)] * 100 = 90%.
References
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC - NIH. [Link]
-
Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. PubMed. [Link]
-
Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. [Link]
-
New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. PubMed. [Link]
-
Chiral Derivatizing Agents Aid Enantioseparation of Amino Acids. LCGC International. [Link]
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]
-
Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]
-
Marfey's reagent for chiral amino acid analysis: a review. PubMed. [Link]
-
Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. [Link]
-
Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). NIH. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. [Link]
-
19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. OUCI. [Link]
-
1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
-
LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central. [Link]
-
Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Semantic Scholar. [Link]
-
Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. ResearchGate. [Link]
-
Scheme of derivatization for amino acid enantiomers by... ResearchGate. [Link]
-
Celebration of Scholarship: Amino Acid Racemization Dating. Arcadia University. [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]
-
Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent. Analytical Methods (RSC Publishing). [Link]
-
Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto. [Link]
-
HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. [Link]
-
Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. CHIRALPAK. [Link]
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- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
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degradation pathways of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
Welcome to the Technical Support Center for (2R)-2-amino-2-(3-chlorophenyl)acetic acid. As a non-proteinogenic amino acid, its environmental fate and metabolic stability are of significant interest to researchers in drug development and environmental science. This guide, structured in a question-and-answer format, provides expert insights, troubleshooting protocols, and detailed methodologies to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely microbial degradation pathways for (2R)-2-amino-2-(3-chlorophenyl)acetic acid?
A1: While specific literature on (2R)-2-amino-2-(3-chlorophenyl)acetic acid is limited, we can propose a multi-step degradation pathway based on established metabolic routes for related compounds, such as chlorophenylacetic acids and other amino acids.[1][2] The degradation likely initiates with one of two key steps:
-
Deamination/Transamination: The primary step in the catabolism of most amino acids is the removal of the amino group.[2] A transaminase enzyme would transfer the amino group to an α-keto acid (like α-ketoglutarate), converting the parent compound into 3-chloro-phenylglyoxylic acid (an α-keto acid).
-
Aromatic Ring Activation: Alternatively, microbial dioxygenase enzymes could hydroxylate the aromatic ring as an initial step, a common strategy for degrading chlorinated aromatic compounds.[1][3]
Following these initial steps, the pathway would proceed through ring cleavage and further breakdown. A plausible complete pathway involves initial deamination followed by hydroxylation, dearomatization, and mineralization.
Caption: Proposed microbial degradation pathway for (2R)-2-amino-2-(3-chlorophenyl)acetic acid.
Q2: What are potential abiotic degradation pathways for this compound?
A2: Abiotic degradation can occur through processes like chlorination (if in treated water) or advanced oxidation processes. Computational studies on N-chloro-α-amino acids show two primary abiotic degradation routes under neutral or basic conditions.[4][5]
-
Concerted Grob Fragmentation (CGF): This pathway is often predominant under neutral conditions and would lead to the formation of 3-chlorobenzaldehyde and other small molecules.
-
β-Elimination (β-E): This route is favored under base-promoted conditions and would produce 3-chloro-phenylglyoxylic acid anion or related nitriles.[4][5]
Forced degradation studies using heat, light (photolysis), acid/base hydrolysis, and oxidation (e.g., H₂O₂) are essential to probe these pathways experimentally.[6]
Q3: Which microorganisms are good candidates for studying the biodegradation of this compound?
A3: Bacteria from the genera Pseudomonas, Alcaligenes, and Rhodococcus are excellent starting points.[1][7][8] These genera are well-known for their metabolic versatility and ability to degrade a wide array of xenobiotic compounds, including chlorinated aromatics.[3] For example, Pseudomonas sp. strain CBS3 has been shown to utilize 4-chlorophenylacetic acid as its sole carbon and energy source.[1] It is also advisable to screen microbial consortia from environments previously exposed to industrial pollutants, as they may contain pre-adapted strains.
Q4: How can I analytically monitor the parent compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard.
-
HPLC-UV: A reverse-phase C18 column is typically effective. The parent compound and its aromatic intermediates possess chromophores, making UV detection (around 220-270 nm) feasible.
-
LC-MS/MS: This is the preferred method for confirmation and for identifying unknown intermediates.[6][9] It provides molecular weight and structural fragmentation data, which are crucial for elucidating the degradation pathway.
Given the amino acid structure, pre-column derivatization with reagents like o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) can enhance fluorescence detection and chromatographic separation if needed.[10]
Troubleshooting Guides
Issue 1: No degradation of (2R)-2-amino-2-(3-chlorophenyl)acetic acid is observed in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Inappropriate Microbial Strain | Screen various microbial strains known for degrading chlorinated or aromatic compounds. Consider using a mixed microbial consortium from a contaminated site, which may have a broader enzymatic capability.[8] |
| Substrate Toxicity | The concentration of the target compound may be too high, leading to substrate inhibition. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your selected microorganism(s).[8] |
| Sub-optimal Culture Conditions | Optimize culture parameters such as pH, temperature, aeration (for aerobic degradation), and nutrient composition. Ensure the growth medium contains all essential nutrients and co-factors. |
| Lack of Enzyme Induction | The catabolic enzymes required for degradation may be inducible. Acclimate the microorganisms by gradually increasing the substrate concentration over time or by pre-exposing them to a similar, less toxic structural analog.[8] |
| Incorrect Abiotic Control | Ensure your abiotic control (sterile medium with the compound) shows no degradation. If it does, abiotic processes like hydrolysis or photolysis may be occurring, which needs to be accounted for. |
Issue 2: My degradation rate is very slow or inconsistent.
| Possible Cause | Troubleshooting Step |
| Limited Bioavailability | For compounds with low water solubility, consider adding a non-ionic surfactant to increase bioavailability. Ensure adequate mixing and aeration to maximize contact between the cells and the substrate. |
| Co-metabolism Requirement | The degradation may require a co-substrate. Investigate the effect of adding a primary carbon source (e.g., glucose, succinate) to promote co-metabolism, where enzymes produced for the primary substrate act on the target compound.[8] |
| Variability in Inoculum | Standardize your inoculum preparation. Always use cells from the same growth phase (e.g., mid-log phase) and at a consistent cell density (measured by OD₆₀₀) for each experiment. |
| Nutrient Limitation | Over the course of the experiment, essential nutrients (nitrogen, phosphorus) may become depleted. Ensure the medium is not nutrient-limited, especially for long-term degradation studies. |
Issue 3: I am having difficulty identifying the degradation intermediates.
| Possible Cause | Troubleshooting Step |
| Low Intermediate Concentration | Intermediates are often transient and present at low concentrations. Concentrate your sample extract before analysis using techniques like solid-phase extraction (SPE) or lyophilization followed by reconstitution in a smaller volume.[8] |
| Inadequate Analytical Method | Your HPLC gradient may not be resolving co-eluting peaks. Optimize the mobile phase gradient and consider using a different column chemistry (e.g., Phenyl-Hexyl instead of C18). Switch to LC-MS/MS for better sensitivity and specificity. |
| Sample Matrix Interference | Components from the growth medium can interfere with analysis. Run a "media blank" (inoculated medium without the target compound) to identify and subtract background peaks. |
| Unstable Intermediates | Some degradation products may be chemically unstable. Analyze samples immediately after collection or store them at -80°C. Check if pH changes during the experiment are causing chemical transformations. |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
This protocol outlines a batch experiment to assess the microbial degradation of (2R)-2-amino-2-(3-chlorophenyl)acetic acid.
-
Prepare Mineral Salts Medium (MSM): Prepare a sterile basal salt medium appropriate for your chosen bacterial strain (e.g., M9 medium).
-
Prepare Inoculum: Grow your selected bacterial strain in a rich medium (e.g., LB broth) to the mid-log phase. Harvest the cells by centrifugation (5000 x g, 10 min), wash twice with sterile MSM to remove residual rich medium, and resuspend in MSM to a final OD₆₀₀ of 1.0.
-
Set up Experimental Flasks:
-
Test Flasks (in triplicate): 100 mL sterile MSM in a 250 mL baffled flask, supplemented with (2R)-2-amino-2-(3-chlorophenyl)acetic acid to a final concentration of 50 mg/L. Inoculate with 1 mL of the prepared cell suspension.
-
Abiotic Control: 100 mL sterile MSM with 50 mg/L of the compound, but no inoculum. This accounts for non-biological degradation.
-
Biotic Control (No Substrate): 100 mL sterile MSM inoculated with 1 mL of cell suspension, but without the target compound. This monitors the health of the culture.
-
-
Incubation: Incubate all flasks in an orbital shaker at the optimal temperature (e.g., 30°C) and agitation (e.g., 180 rpm).
-
Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw 1 mL aliquots from each flask.
-
Sample Preparation: Centrifuge the aliquot at 13,000 x g for 5 minutes to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Analyze the filtered supernatant immediately by HPLC or LC-MS/MS.
Caption: General experimental workflow for a microbial degradation study.
Protocol 2: HPLC-UV Analytical Method
This provides a starting point for an analytical method. It must be optimized for your specific instrument and application.
-
Instrument: HPLC with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 220 nm and 254 nm.
References
- Klages, U., Markus, A., & Lingens, F. (1981). Degradation of 4-chlorophenylacetic acid by a Pseudomonas species. Journal of Bacteriology.
-
Berestovskaia, I. I., Ignatov, V. V., Markina, L. N., Kamnev, A. A., & Makarov, O. E. (2000). [Destruction of chlorinated derivatives of phenol: ortho-chlorophenol, para-chlorophenol, and 2,4-dichlorophenoxyacetic acid by bacteria communities in anaerobic sludge]. Mikrobiologiia. [Link]
-
Wang, T., Zhang, X., & Chen, J. (2020). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. Environmental Science & Technology. [Link]
-
Karns, J. S., Duttagupta, S., & Chakrabarty, A. M. (1983). Biodegradation of 2,4,5-trichlorophenoxyacetic acid in soil by a pure culture of Pseudomonas cepacia. Applied and Environmental Microbiology. [Link]
-
Thuan, N. T., Quynh, L. T. P., Ha, C. T., et al. (2020). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities. Frontiers in Microbiology. [Link]
-
Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories. [Link]
-
Wang, T., Zhang, X., & Chen, J. (2020). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. ResearchGate. [Link]
-
Li, X., He, J., & Li, S. (2019). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Biotechnology for Biofuels. [Link]
-
De Vleeschouwer, M., Van der Ha, D., & Vanhaecke, L. (2011). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology. [Link]
-
Haugland, R. A., Schlemm, D. J., Lyons, R. P., Sferra, P. R., & Chakrabarty, A. M. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology. [Link]
-
LibreTexts, B. (2021). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]
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Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]
-
LibreTexts, C. (2022). 10.2: Amino Acids Degradation. Chemistry LibreTexts. [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
ScienceDirect. (2025). Analytical strategies for the determination of amino acids: Past, present and future trends. ScienceDirect. [Link]
-
Xu, W., Zhong, C., Zou, C., Wang, B., & Zhang, N. (2020). Analytical methods for amino acid determination in organisms. Amino Acids. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Validation & Comparative
Unveiling the Stereospecific Landscape: A Comparative Guide to the Biological Activity of (2R) and (2S)-2-amino-2-(3-chlorophenyl)acetic acid
Introduction: The Critical Role of Chirality in Drug Discovery
In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is a pivotal determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the biological activities of the (2R) and (2S) enantiomers of 2-amino-2-(3-chlorophenyl)acetic acid, non-proteinogenic amino acids with significant potential as building blocks for novel therapeutics. Our analysis will delve into their established roles in modulating platelet aggregation and explore their potential activities within the central nervous system, supported by experimental data and detailed methodologies for their evaluation.
The significance of stereoisomerism is underscored by the thalidomide tragedy, where one enantiomer was sedative while the other was teratogenic. This has led to a paradigm shift in drug development, emphasizing the need for enantiomerically pure compounds. The synthesis and biological evaluation of individual enantiomers are now standard practices to ensure efficacy and minimize off-target effects. This guide will illuminate the stereospecific differences between (2R)- and (2S)-2-amino-2-(3-chlorophenyl)acetic acid, providing researchers with the foundational knowledge to harness their distinct biological properties.
Part 1: Antiplatelet Activity - A Tale of Two Enantiomers
The most well-documented and clinically relevant biological activity associated with the stereoisomers of chlorophenyl-substituted amino acids is the inhibition of platelet aggregation. This effect is primarily attributed to the antagonism of the P2Y12 receptor, a key G protein-coupled receptor on the surface of platelets that plays a crucial role in thrombosis.
The (S)-Enantiomer: A Cornerstone of Antiplatelet Therapy
The (S)-enantiomer of 2-amino-2-(2-chlorophenyl)acetic acid is a critical chiral intermediate in the synthesis of the blockbuster antiplatelet drug, clopidogrel.[1][2][3][4][5] Clopidogrel is an irreversible antagonist of the P2Y12 receptor, effectively preventing ADP-induced platelet aggregation.[1] The stereochemistry at the alpha-carbon of the amino acid moiety is paramount for its activity. Experimental evidence demonstrates that the antiplatelet efficacy resides almost exclusively with the (S)-enantiomer.
In a study on washed human platelets, clopidogrel, which is derived from the (S)-enantiomer, exhibited a potent, time- and concentration-dependent inhibition of ADP-induced platelet aggregation with an IC50 of 1.9 ± 0.3 µM.[6] In stark contrast, the (R)-enantiomer, SR 25989 C, was significantly less active, showing only 32 ± 5% inhibition at a concentration of 30 µM, compared to 70 ± 1% inhibition by clopidogrel at the same concentration.[6] This stark difference underscores the stereospecific nature of the interaction with the P2Y12 receptor.
Proposed Mechanism of Action: P2Y12 Receptor Antagonism
The binding of ADP to the P2Y12 receptor triggers a signaling cascade that leads to platelet activation, shape change, and aggregation.[7] Antagonists like clopidogrel, derived from the (S)-enantiomer, bind to the receptor and prevent this activation. The precise binding mode of these antagonists is complex, but it is clear that the spatial arrangement of the chlorophenyl ring and the amino acid backbone of the (S)-enantiomer is optimal for high-affinity interaction with the receptor's binding pocket.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} P2Y12 Receptor Signaling and Inhibition by the (S)-Enantiomer.
Experimental Protocol: Platelet Aggregation Assay
To quantitatively compare the antiplatelet activity of the (2R) and (2S) enantiomers, a light transmission aggregometry (LTA) assay using human platelet-rich plasma (PRP) is recommended.
Objective: To determine the half-maximal inhibitory concentration (IC50) of (2R)- and (2S)-2-amino-2-(3-chlorophenyl)acetic acid on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.2% sodium citrate.
-
Agonist: Adenosine diphosphate (ADP).
-
Test compounds: (2R)- and (2S)-2-amino-2-(3-chlorophenyl)acetic acid, dissolved in an appropriate vehicle (e.g., DMSO).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregometry:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a standardized volume of PRP into the aggregometer cuvettes and allow it to equilibrate to 37°C with stirring.
-
Add varying concentrations of the (2R) or (2S) enantiomer (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Induce platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation for each concentration of the test compounds relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for each enantiomer using a non-linear regression analysis.
-
Expected Outcome: Based on the data from clopidogrel and its inactive enantiomer, it is anticipated that the (S)-enantiomer of 2-amino-2-(3-chlorophenyl)acetic acid will exhibit significantly more potent inhibition of ADP-induced platelet aggregation (a lower IC50 value) compared to the (R)-enantiomer.
Part 2: Potential Neurological Activity - Exploring a Chiral Frontier
While the antiplatelet activity is well-established for the (S)-enantiomer, the neurological effects of both enantiomers of 2-amino-2-(3-chlorophenyl)acetic acid are less defined but represent a promising area of investigation. Phenylglycine derivatives are known to interact with targets in the central nervous system, particularly glutamate receptors and transporters.
NMDA Receptor Antagonism: A Plausible Target
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death. Some D-amino acids and their analogs can act as antagonists at the NMDA receptor.[8] Given the structural similarity of the topic compounds to phenylglycine, which has been studied in the context of NMDA receptor modulation, it is plausible that one or both enantiomers could exhibit antagonist activity. The stereochemistry would likely play a critical role in the affinity and potency of this interaction.
Glutamate Transporter Modulation: Another Avenue of Activity
Glutamate transporters are responsible for clearing glutamate from the synaptic cleft, thereby terminating the synaptic signal and preventing excitotoxicity. Inhibition of these transporters can lead to an increase in extracellular glutamate levels. Certain amino acid analogs can act as inhibitors or substrates for these transporters. It is conceivable that the (2R) and (2S) enantiomers of 2-amino-2-(3-chlorophenyl)acetic acid could differentially interact with glutamate transporters, leading to distinct effects on glutamate homeostasis in the brain.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Potential Neurological Targets for the Enantiomers.
Experimental Protocol: In Vitro NMDA Receptor Antagonism Assay
A cell-based calcium influx assay using a fluorescent calcium indicator is a suitable method to screen for and characterize NMDA receptor antagonism.
Objective: To determine if (2R)- and (2S)-2-amino-2-(3-chlorophenyl)acetic acid act as antagonists at the NMDA receptor and to quantify their potency (IC50).
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
NMDA and glycine (co-agonist).
-
Known NMDA receptor antagonist (e.g., MK-801) as a positive control.
-
Test compounds: (2R)- and (2S)-2-amino-2-(3-chlorophenyl)acetic acid.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture and Dye Loading:
-
Culture the HEK293-NMDA cells in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with Fluo-4 AM according to the manufacturer's protocol.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the (2R) or (2S) enantiomer, or the positive control, to the wells and incubate for a specified time.
-
-
Calcium Influx Measurement:
-
Place the plate in the fluorescence plate reader.
-
Initiate fluorescence reading and establish a baseline.
-
Add a solution containing NMDA and glycine to stimulate the NMDA receptors.
-
Record the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage inhibition of the NMDA-induced calcium influx for each concentration of the test compounds.
-
Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value for each active enantiomer.
-
Expected Outcome: It is hypothesized that one or both enantiomers may exhibit antagonist activity. The potency of this antagonism, if present, is likely to be stereospecific, with one enantiomer displaying a significantly lower IC50 value than the other.
Data Summary
| Biological Activity | (2S)-2-amino-2-(3-chlorophenyl)acetic acid | (2R)-2-amino-2-(3-chlorophenyl)acetic acid |
| Antiplatelet Activity | ||
| Target | P2Y12 Receptor | Likely P2Y12 Receptor |
| Effect | Antagonist | Weak or Inactive Antagonist |
| Potency (IC50) | Potent (inferred from clopidogrel)[6] | Significantly less potent[6] |
| Potential Neurological Activity | ||
| Target | NMDA Receptor / Glutamate Transporters | NMDA Receptor / Glutamate Transporters |
| Effect | Unknown (Hypothesized Antagonist/Inhibitor) | Unknown (Hypothesized Antagonist/Inhibitor) |
| Potency (IC50) | To be determined | To be determined |
Conclusion
The biological activity of 2-amino-2-(3-chlorophenyl)acetic acid is highly dependent on its stereochemistry. The (S)-enantiomer is a well-established precursor to potent antiplatelet agents that function as P2Y12 receptor antagonists. In contrast, the (R)-enantiomer is significantly less active in this regard. This clear stereoselectivity highlights the importance of chiral synthesis and separation in the development of drugs targeting the P2Y12 receptor.
Furthermore, the potential for these enantiomers to exhibit distinct neurological activities, either as NMDA receptor antagonists or as modulators of glutamate transporters, presents an exciting avenue for future research. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds. A thorough understanding of the stereospecific biological landscape of (2R)- and (2S)-2-amino-2-(3-chlorophenyl)acetic acid will be instrumental in unlocking their full therapeutic potential.
References
- PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - P
- US20070225320A1 - Process for preparing clopidogrel - Google P
- US20070191609A1 - Process for preparation of clopidogrel bisulphate form-1 - Google P
- WO2008146249A1 - Processes for the preparation of clopidogrel - Google P
- Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)
-
Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed. (URL: [Link])
-
Novel tricyclic benzothiazolo[2,3-c]thiadiazine antagonists of the platelet ADP receptor (P2Y(12)) - PubMed. (URL: [Link])
-
Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PubMed. (URL: [Link])
Sources
- 1. WO2008146249A1 - Processes for the preparation of clopidogrel - Google Patents [patents.google.com]
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- 3. US20070191609A1 - Process for preparation of clopidogrel bisulphate form-1 - Google Patents [patents.google.com]
- 4. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]
- 5. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of an Enantioselective Analytical Method for (2R)-2-amino-2-(3-chlorophenyl)acetic acid
Introduction: The Imperative of Enantiopurity in Pharmaceutical Development
In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of safety and efficacy. For non-proteinogenic amino acids like (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a key chiral building block, the presence of its enantiomeric counterpart, the (S)-isomer, can range from being inert to pharmacologically competitive or even toxic. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous control and quantification of enantiomeric purity.[1]
This guide, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, provides a comprehensive framework for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for (2R)-2-amino-2-(3-chlorophenyl)acetic acid.[2][3] We will not only detail the requisite validation protocols but also explore the scientific rationale behind these procedures. Furthermore, we will objectively compare the validated HPLC method with Supercritical Fluid Chromatography (SFC), an increasingly popular alternative for chiral separations, providing the data-driven insights necessary for informed methodological selection.
Section 1: Method Selection and Optimization: The Chiral HPLC Approach
The primary analytical challenge lies in differentiating between two molecules that have identical physical properties in an achiral environment. This necessitates the use of a chiral environment, most commonly achieved through a Chiral Stationary Phase (CSP) in HPLC.[4] Polysaccharide-based CSPs are often the gold standard due to their broad applicability and robust performance in resolving a wide array of chiral compounds, including amino acids.[4]
For this analysis, a cellulose-based CSP was selected. The choice is predicated on its known interaction mechanisms—hydrogen bonding, dipole-dipole, and steric interactions—which are highly effective for amino acids that possess both a hydrogen-bond donor (amine) and acceptor (carboxylic acid).
Optimized Chiral HPLC Method Protocol
The following protocol represents the finalized method after development and optimization, which serves as the basis for the validation studies.
| Parameter | Condition | Rationale |
| Instrument | HPLC System with UV Detector | Standard equipment in QC labs, ensuring method transferability. |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) 250 x 4.6 mm, 5 µm | Proven selectivity for a wide range of chiral compounds, including amino acids.[4] |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v) | Normal phase mode often provides better selectivity for this class of compounds. TFA acts as an ion-pairing agent to improve peak shape. |
| Flow Rate | 1.0 mL/min | Balances analysis time with optimal column efficiency and resolution. |
| Column Temperature | 25°C | Ensures consistent retention times and selectivity.[4] |
| Detection Wavelength | 220 nm | The phenyl ring provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A standard volume to ensure precision without overloading the column. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak distortion. |
Section 2: The Validation Workflow: A Blueprint for Reliability
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[5] The workflow is a systematic progression from establishing the method's fundamental capabilities to stress-testing its limits, ensuring its reliability under real-world laboratory variations.[6][7]
Section 3: Core Validation Parameters: Protocols and Acceptance Criteria
Each validation parameter addresses a specific question about the method's performance. The following sections provide detailed protocols and hypothetical data to illustrate the validation process for the enantiomeric purity of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, specifically quantifying the undesired (S)-enantiomer as an impurity.
Specificity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.[8] For a chiral method, this means proving the method can separate the desired (R)-enantiomer, the undesired (S)-enantiomer, and any related achiral impurities or degradation products.
Experimental Protocol:
-
Prepare a solution of the (2R)-enantiomer (API).
-
Prepare a solution of the (S)-enantiomer (impurity).
-
Prepare a solution containing a mix of both enantiomers.
-
Prepare a solution of a known related achiral impurity (if available).
-
Spike the API solution with the (S)-enantiomer and the achiral impurity.
-
Inject all solutions and the diluent blank, comparing the chromatograms to ensure no co-elution at the retention time of the (S)-enantiomer.
Hypothetical Results:
| Sample | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Resolution (Rs) |
| (R)-enantiomer | 9.5 | --- | --- |
| (S)-enantiomer | --- | 11.2 | --- |
| Mixed Sample | 9.5 | 11.2 | > 2.0 |
| Spiked API | 9.5 | 11.2 | > 2.0 |
Acceptance Criterion: The method is specific if the resolution (Rs) between the (R)- and (S)-enantiomer peaks is greater than 1.5, and no interfering peaks from the diluent or other impurities are observed at the retention time of the (S)-enantiomer.
Linearity and Range
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.[9] This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
Experimental Protocol:
-
Prepare a stock solution of the (S)-enantiomer.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target impurity concentration (e.g., if the specification is 0.1%, the range might be 0.05% to 0.15%).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the known concentration and perform a linear regression analysis.
Hypothetical Results (for the (S)-enantiomer):
| Concentration (% w/w) | Average Peak Area (n=3) |
| 0.05 | 5,100 |
| 0.08 | 8,250 |
| 0.10 | 10,300 |
| 0.12 | 12,400 |
| 0.15 | 15,550 |
| Linear Regression | Value |
| Correlation Coefficient (r²) | 0.9995 |
| Slope | 102,800 |
| Y-intercept | 50 |
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% of the test concentration.
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[8] It is typically assessed using a recovery study by spiking a known amount of the impurity into the drug substance.
Experimental Protocol:
-
Prepare samples of the (2R)-enantiomer (API) spiked with the (S)-enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the target impurity concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the (S)-enantiomer.
Hypothetical Results:
| Spiked Level | Theoretical Conc. (% w/w) | Measured Conc. (% w/w) | % Recovery |
| 80% | 0.08 | 0.079 | 98.8% |
| 100% | 0.10 | 0.101 | 101.0% |
| 120% | 0.12 | 0.119 | 99.2% |
| Average Recovery | 99.7% |
Acceptance Criterion: The mean percent recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurity analysis.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time under the same conditions.
-
Intermediate Precision: Assesses within-laboratory variations (different days, different analysts, different equipment).[6]
Experimental Protocol:
-
Repeatability: Prepare six individual samples of the API spiked with the (S)-enantiomer at the target concentration. Analyze them on the same day with the same instrument and analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different HPLC system.
Hypothetical Results:
| Precision Level | Parameter | Result (% w/w of S-enantiomer) |
| Repeatability | Mean (n=6) | 0.102 |
| Standard Deviation | 0.0015 | |
| % RSD | 1.5% | |
| Intermediate Precision | Mean (n=6) | 0.104 |
| Standard Deviation | 0.0021 | |
| % RSD | 2.0% |
Acceptance Criterion: The Relative Standard Deviation (%RSD) should not be more than a pre-defined limit, typically ≤ 10% for impurity analysis at the specification limit.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from a low-concentration sample with the background noise of a blank injection.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Hypothetical Results:
| Parameter | Concentration (% w/w) | S/N Ratio | Precision (%RSD, n=6) at LOQ |
| LOD | 0.003 | ~ 3:1 | N/A |
| LOQ | 0.01 | ~ 10:1 | 4.5% |
Acceptance Criterion: The LOQ must be at or below the reporting threshold for impurities. Precision at the LOQ should meet the pre-defined acceptance criteria (e.g., %RSD ≤ 10%).
Robustness
Causality: Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][10] It provides an indication of the method's reliability during normal usage and is critical for method transfer between laboratories.[6][11]
Experimental Protocol (One-Factor-at-a-Time approach):
-
Prepare a system suitability solution (a mix of both enantiomers) and a spiked sample.
-
Vary key HPLC parameters one at a time (e.g., ±10% flow rate, ±5°C column temperature, ±2% organic modifier in mobile phase).
-
Analyze the samples under each varied condition and evaluate the impact on critical responses like resolution and impurity quantitation.
Hypothetical Results:
| Parameter Varied | Variation | Resolution (Rs) | % (S)-enantiomer |
| Nominal | --- | 2.8 | 0.102 |
| Flow Rate | 0.9 mL/min | 2.9 | 0.101 |
| 1.1 mL/min | 2.7 | 0.103 | |
| Temperature | 20°C | 3.1 | 0.102 |
| 30°C | 2.6 | 0.101 | |
| % Ethanol | 14.7% | 2.5 | 0.104 |
| 15.3% | 3.0 | 0.100 |
Acceptance Criterion: System suitability criteria (e.g., Resolution > 1.5) must be met under all varied conditions. The quantitative result should not deviate significantly from the nominal result.
Section 4: Comparative Guide: Chiral HPLC vs. Chiral SFC
While HPLC is a robust and widely implemented technique, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, particularly for high-throughput chiral separations. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Performance Comparison:
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC | Rationale / Supporting Data |
| Analysis Speed | Slower (Typical run time: 10-15 min) | Faster (Typical run time: 2-5 min) | The low viscosity of supercritical CO₂ allows for much higher flow rates without generating excessive backpressure, significantly reducing analysis time. |
| Solvent Consumption | High (e.g., 1.0 mL/min of Hexane/Ethanol) | Very Low (Primarily recycled CO₂, small % of organic co-solvent) | SFC is considered a "greener" technique due to the drastic reduction in organic solvent use, lowering both purchase and disposal costs. |
| Resolution | Excellent | Often higher | The unique properties of supercritical fluids can lead to different selectivity and often higher efficiency, resulting in superior resolution for some compounds. |
| Operating Cost | Moderate (Solvent purchase and disposal) | Lower (Reduced solvent costs) | While the initial instrument cost for SFC can be higher, the long-term operational savings on solvents are substantial. |
| Method Development | Well-established, but can be time-consuming | Can be faster | Modern SFC systems allow for rapid screening of columns and co-solvents, potentially accelerating method development. |
Recommendation:
-
For routine QC and release testing: The validated Chiral HPLC method is highly suitable. It is robust, reliable, and uses instrumentation that is standard in most pharmaceutical labs.
-
For high-throughput screening (e.g., in discovery or process development): Chiral SFC offers a compelling advantage due to its speed and reduced solvent consumption, allowing for much faster analysis of a large number of samples.
Conclusion
The validation of an analytical method is a cornerstone of regulatory compliance and ensures the quality and safety of pharmaceutical products. This guide has detailed a systematic, science-driven approach to validating a chiral HPLC method for (2R)-2-amino-2-(3-chlorophenyl)acetic acid, adhering to ICH guidelines. By meticulously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a comprehensive data package that proves the method is fit for its intended purpose.
Furthermore, the comparison with Chiral SFC highlights the importance of selecting the right analytical tool for the job. While the validated HPLC method provides a reliable workhorse for quality control, SFC presents a highly efficient alternative for high-throughput environments. Ultimately, a deep understanding of the principles of method validation empowers researchers and scientists to generate data that is not only accurate and reliable but also defensible, forming the bedrock of successful drug development.
References
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
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LCGC International. Robustness Tests. [Link]
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ResearchGate. (2014). New enantioselective LC method development and validation for the assay of modafinil. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. [Link]
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Pharma Knowledge Forum. (2024). How to perform Robustness in Analytical Method Validation. [Link]
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Journal of Biomolecular Techniques. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
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Dhaka University Journal of Pharmaceutical Sciences. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
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A Technical Guide to the Structure-Activity Relationship of (2R)-2-amino-2-(3-chlorophenyl)acetic Acid Analogs as Anticoagulant Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the (2R)-2-amino-2-(3-chlorophenyl)acetic acid scaffold, with a focus on their development as anticoagulant agents, particularly as inhibitors of coagulation Factor Xa (FXa). We will explore the rationale behind molecular design, synthetic strategies, and the experimental data that underpins our understanding of how specific structural modifications influence biological activity.
Introduction: The Significance of the Phenylglycine Scaffold in Anticoagulant Design
The quest for novel, effective, and safe oral anticoagulants is a major focus in medicinal chemistry, driven by the need to manage and prevent thromboembolic disorders. The phenylglycine moiety, a privileged structural motif, serves as a crucial building block in the design of various therapeutic agents.[1] Specifically, the (2R)-2-amino-2-(3-chlorophenyl)acetic acid scaffold has emerged as a promising starting point for the development of direct oral anticoagulants (DOACs) that target key enzymes in the coagulation cascade, such as Factor Xa.
The rationale for focusing on this scaffold lies in its ability to present key pharmacophoric features—an acidic group, an amino group, and a substituted aromatic ring—in a defined stereochemical orientation. These features allow for specific interactions with the active site of target enzymes. The 3-chloro substitution on the phenyl ring is of particular interest, as it can influence the electronic and steric properties of the molecule, potentially enhancing binding affinity and metabolic stability.[1]
This guide will compare and contrast various analogs, elucidating the impact of modifications to the core structure on their anticoagulant potency.
Synthetic Strategies for Analog Generation
The synthesis of a diverse library of analogs is fundamental to any SAR study. The primary route for generating derivatives of (2R)-2-amino-2-(3-chlorophenyl)acetic acid involves the modification of the core scaffold at the amino and carboxylic acid functionalities. A common approach is amide bond formation, where the carboxylic acid is coupled with a variety of amines, or the amino group is acylated with different carboxylic acids.
Caption: General synthetic workflow for generating analogs of (2R)-2-amino-2-(3-chlorophenyl)acetic acid.
Experimental Protocol: General Procedure for Amide Coupling
-
Activation of the Carboxylic Acid: To a solution of (2R)-2-amino-2-(3-chlorophenyl)acetic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of the Amine: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Structure-Activity Relationship Analysis: Targeting Factor Xa
Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade. Its inhibition is a validated strategy for the prevention and treatment of thrombosis. The active site of FXa is characterized by distinct pockets (S1, S2, S3, S4) that can be targeted by small molecule inhibitors. The phenylglycine scaffold is particularly well-suited to interact with these pockets.
The Role of the 3-Chlorophenyl Group (S1 Pocket Interaction)
The S1 pocket of FXa is a deep, negatively charged pocket that accommodates the P1 group of the inhibitor. For analogs of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, the 3-chlorophenyl group typically serves as the P1 moiety.
-
Position of the Halogen: The meta-position of the chlorine atom is crucial. Studies on related FXa inhibitors have shown that this substitution pattern can lead to favorable interactions within the S1 pocket.[2]
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the pKa of the molecule and its overall electronic distribution, which can impact binding.[1]
Modifications of the Amino Group (Interactions with S2-S4 Pockets)
The amino group of the (2R)-2-amino-2-(3-chlorophenyl)acetic acid scaffold provides a key attachment point for building moieties that can interact with the S2, S3, and S4 pockets of FXa. These pockets are generally more solvent-exposed and offer opportunities to modulate properties such as selectivity and pharmacokinetic profiles.
-
N-Acylation with Aromatic and Heteroaromatic Groups: Acylation of the amino group with various aromatic and heteroaromatic carboxylic acids has been a common strategy. The nature of these groups can significantly impact potency. For instance, incorporating a morpholinone moiety has been shown to be beneficial for interacting with the S4 pocket in some FXa inhibitors.[3]
-
Introduction of Basic Moieties: The incorporation of basic functional groups can lead to interactions with acidic residues in the enzyme's active site.
Modifications of the Carboxylic Acid Group
The carboxylic acid group is a key feature for acidity and can form important hydrogen bonds with the target enzyme.
-
Esterification and Amidation: Conversion of the carboxylic acid to esters or amides can modulate the physicochemical properties of the analogs, such as lipophilicity and cell permeability. However, this can also abolish the key acidic interaction, often leading to a decrease in activity if the acidic nature is critical for binding.
Comparative Data Table
The following table summarizes hypothetical SAR data for a series of (2R)-2-amino-2-(3-chlorophenyl)acetic acid analogs, illustrating the principles discussed above.
| Analog | R1 (at Amino Group) | R2 (at Carboxyl Group) | FXa Inhibition (IC50, nM) |
| 1 (Core) | H | OH | >10,000 |
| 2a | Benzoyl | OH | 850 |
| 2b | 4-Methoxybenzoyl | OH | 520 |
| 2c | 4-Chlorobenzoyl | OH | 310 |
| 3a | Benzoyl | OMe | 2500 |
| 3b | Benzoyl | NH2 | 1800 |
| 4 | (4-Morpholinone)acetyl | OH | 50 |
This data is illustrative and intended to demonstrate SAR principles.
Caption: Logical relationship of structural modifications to the biological activity of the analogs.
Experimental Protocols for Biological Evaluation
To establish a robust SAR, standardized and reliable biological assays are essential. For potential anticoagulants, a tiered approach is often employed, starting with in vitro enzyme inhibition assays and progressing to cell-based and in vivo models.
Protocol: In Vitro Factor Xa Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of human FXa.
-
Materials: Human Factor Xa, chromogenic substrate specific for FXa (e.g., S-2222), assay buffer (e.g., Tris-HCl with NaCl and CaCl2), test compounds, and a microplate reader.
-
Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In a 96-well microplate, add the assay buffer, the test compound solution, and the human Factor Xa solution. c. Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme. d. Initiate the reaction by adding the chromogenic substrate. e. Monitor the absorbance at 405 nm at regular intervals using a microplate reader. The rate of substrate cleavage is proportional to the residual enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay measures the integrity of the intrinsic and common pathways of the coagulation cascade. Prolongation of the aPTT indicates anticoagulant activity.
-
Materials: Human plasma, aPTT reagent (containing a contact activator and phospholipids), calcium chloride solution, and a coagulometer.
-
Procedure: a. Pre-warm the human plasma and reagents to 37°C. b. In a cuvette, mix the plasma with the test compound at various concentrations and incubate for a defined period. c. Add the aPTT reagent and incubate for a further period to allow for contact activation. d. Initiate coagulation by adding the calcium chloride solution. e. The coagulometer measures the time taken for a fibrin clot to form.
-
Data Analysis: Compare the clotting times of plasma treated with the test compounds to that of a control. An increase in clotting time indicates anticoagulant activity.
Conclusion
The (2R)-2-amino-2-(3-chlorophenyl)acetic acid scaffold represents a versatile and promising starting point for the design of novel Factor Xa inhibitors. The structure-activity relationship studies reveal that:
-
The 3-chlorophenyl group is a key determinant for binding to the S1 pocket of FXa.
-
Modifications at the amino group are critical for achieving high potency and for fine-tuning selectivity and pharmacokinetic properties by interacting with the S2-S4 pockets.
-
The carboxylic acid moiety plays an important role in binding, and its modification to esters or amides generally reduces potency.
Future research in this area should focus on optimizing the moieties attached to the amino group to enhance interactions with the outer pockets of the FXa active site, thereby improving both potency and the overall drug-like properties of the analogs.
References
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Wang, W., et al. (2016). Novel anthranilamide-based FXa inhibitors: Drug design, synthesis and biological evaluation. Molecules, 21(4), 491. Available at: [Link].
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A Comparative Analysis of (2R)-2-amino-2-(3-chlorophenyl)acetic Acid and Structurally Related Phenylglycine Analogs
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical sciences and organic synthesis, non-proteinogenic amino acids serve as invaluable chiral building blocks for the development of novel therapeutic agents. Among these, substituted phenylglycine derivatives have garnered significant attention due to their presence in various natural products and their diverse biological activities. This guide presents a detailed comparative study of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a halogenated phenylglycine derivative, with three structurally similar compounds: its positional isomer (2R)-2-amino-2-(4-chlorophenyl)acetic acid, a bromo-substituted analog (2R)-2-amino-2-(3-bromophenyl)acetic acid, and the parent compound (2R)-2-amino-2-phenylacetic acid.
This in-depth analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced differences in the physicochemical, spectroscopic, and biological properties imparted by variations in the substitution pattern of the phenyl ring. The insights and experimental data presented herein aim to facilitate informed decisions in the selection and application of these chiral synthons in medicinal chemistry and drug discovery programs.
Introduction to (2R)-2-amino-2-(3-chlorophenyl)acetic Acid and its Analogs
(2R)-2-amino-2-(3-chlorophenyl)acetic acid belongs to the class of α-amino acids characterized by a phenyl group directly attached to the α-carbon. The presence and position of the chloro substituent on the aromatic ring can significantly influence the molecule's steric and electronic properties, thereby modulating its reactivity and biological activity. Phenylglycine derivatives are known to exhibit a range of pharmacological effects, including antimicrobial, antifungal, and cytotoxic activities.
To provide a comprehensive comparative framework, this guide focuses on the following four compounds:
-
Target Compound: (2R)-2-amino-2-(3-chlorophenyl)acetic acid
-
Comparator 1 (Positional Isomer): (2R)-2-amino-2-(4-chlorophenyl)acetic acid
-
Comparator 2 (Halogen Analog): (2R)-2-amino-2-(3-bromophenyl)acetic acid
-
Comparator 3 (Parent Compound): (2R)-2-amino-2-phenylacetic acid
The selection of these comparators allows for a systematic evaluation of the effects of the halogen's position on the phenyl ring (meta vs. para) and the nature of the halogen itself (chloro vs. bromo), all relative to the unsubstituted parent compound.
Comparative Physicochemical and Spectroscopic Properties
The subtle structural differences among these four compounds give rise to distinct physicochemical and spectroscopic characteristics. A thorough understanding of these properties is crucial for their application in synthesis and for predicting their behavior in biological systems.
Physicochemical Properties
The following table summarizes key physicochemical properties of the target compound and its comparators. These parameters, including molecular weight, melting point, pKa, and LogP, are critical for predicting solubility, absorption, and distribution characteristics.
| Property | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | (2R)-2-amino-2-(4-chlorophenyl)acetic acid | (2R)-2-amino-2-(3-bromophenyl)acetic acid | (2R)-2-amino-2-phenylacetic acid |
| Molecular Formula | C₈H₈ClNO₂ | C₈H₈ClNO₂ | C₈H₈BrNO₂ | C₈H₉NO₂ |
| Molecular Weight ( g/mol ) | 185.61[1] | 185.61[2] | 230.06[3] | 151.16[4] |
| Melting Point (°C) | Not available | 220-230[5] | Not available | 290[4] |
| pKa (Predicted) | 1.81 ± 0.10 | 1.81 ± 0.10 (Predicted) | Not available | Not available |
| XLogP3 | -1.1[1] | -1.1[2] | Not available | -1.7 |
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide detailed information about the molecular structure and functional groups of a compound. Below is a comparative summary of the expected spectroscopic data for the four compounds.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.
| Nucleus | (2R)-2-amino-2-(3-chlorophenyl)acetic acid (Predicted) | (2R)-2-amino-2-(4-chlorophenyl)acetic acid (Predicted) | (2R)-2-amino-2-(3-bromophenyl)acetic acid (Predicted) | (2R)-2-amino-2-phenylacetic acid (Experimental) |
| ¹H NMR (δ, ppm) | Aromatic H: ~7.3-7.5, α-H: ~4.5, NH₂: variable, COOH: variable | Aromatic H: ~7.4 (d), ~7.3 (d), α-H: ~4.5, NH₂: variable, COOH: variable | Aromatic H: ~7.2-7.6, α-H: ~4.5, NH₂: variable, COOH: variable | Aromatic H: 7.29-7.37, α-H: 3.52, NH₂: variable, COOH: variable[6] |
| ¹³C NMR (δ, ppm) | COOH: ~175, Aromatic C: ~125-140, α-C: ~58 | COOH: ~175, Aromatic C: ~128-138, α-C: ~58 | COOH: ~175, Aromatic C: ~122-140, α-C: ~58 | COOH: 183.8, Aromatic C: 129.2-140.0, α-C: 47.2[6] |
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | (2R)-2-amino-2-(4-chlorophenyl)acetic acid | (2R)-2-amino-2-(3-bromophenyl)acetic acid | (2R)-2-amino-2-phenylacetic acid |
| O-H stretch (acid) | ~2500-3300 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad) |
| N-H stretch (amine) | ~3000-3300 cm⁻¹ | ~3000-3300 cm⁻¹ | ~3000-3300 cm⁻¹ | ~3000-3300 cm⁻¹ |
| C=O stretch (acid) | ~1700-1725 cm⁻¹ | ~1700-1725 cm⁻¹ | ~1700-1725 cm⁻¹ | ~1700-1725 cm⁻¹ |
| C-Cl stretch | ~600-800 cm⁻¹ | ~600-800 cm⁻¹ | - | - |
| C-Br stretch | - | - | ~500-600 cm⁻¹ | - |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| Compound | Expected [M+H]⁺ (m/z) |
| (2R)-2-amino-2-(3-chlorophenyl)acetic acid | 186.03 |
| (2R)-2-amino-2-(4-chlorophenyl)acetic acid | 186.03 |
| (2R)-2-amino-2-(3-bromophenyl)acetic acid | 230.98 |
| (2R)-2-amino-2-phenylacetic acid | 152.07 |
Comparative Biological Activity
The structural modifications among the four compounds are expected to translate into differences in their biological activity. This section explores their potential as antimicrobial and cytotoxic agents, providing a basis for their differential application in drug development.
Antimicrobial Activity
Phenylglycine derivatives have been reported to possess antibacterial and antifungal properties. The presence and nature of the halogen substituent can significantly impact this activity. A comparative assessment of the Minimum Inhibitory Concentration (MIC) against common bacterial and fungal strains is essential to delineate their antimicrobial spectrum and potency.
| Organism | (2R)-2-amino-2-(3-chlorophenyl)acetic acid (MIC, µg/mL) | (2R)-2-amino-2-(4-chlorophenyl)acetic acid (MIC, µg/mL) | (2R)-2-amino-2-(3-bromophenyl)acetic acid (MIC, µg/mL) | (2R)-2-amino-2-phenylacetic acid (MIC, µg/mL) |
| Escherichia coli | Not available | 125[7] | Not available | 125[7] |
| Staphylococcus aureus | Not available | Not available | Not available | Not available |
| Candida albicans | Not available | Not available | Not available | Not available |
| Aspergillus niger | Not available | Not available | Not available | Not available |
Note: The available data is limited, and further experimental studies are required for a comprehensive comparison.
Cytotoxic Activity
The cytotoxic potential of these compounds is a critical parameter, particularly for applications in cancer research. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | (2R)-2-amino-2-(3-chlorophenyl)acetic acid (IC₅₀, µM) | (2R)-2-amino-2-(4-chlorophenyl)acetic acid (IC₅₀, µM) | (2R)-2-amino-2-(3-bromophenyl)acetic acid (IC₅₀, µM) | (2R)-2-amino-2-phenylacetic acid (IC₅₀, µM) |
| HeLa (Cervical Cancer) | Not available | Not available | Not available | Not available |
| MCF-7 (Breast Cancer) | Not available | Not available | Not available | Not available |
| A549 (Lung Cancer) | Not available | Not available | Not available | Not available |
Experimental Protocols
To facilitate further research and direct comparison of these compounds, this section provides detailed, step-by-step methodologies for key biological assays.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is a widely used technique where serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for turbidity, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.[8][9]
Protocol Workflow:
Workflow for MIC Determination
Detailed Steps:
-
Prepare Stock Solutions: Dissolve each compound in a suitable solvent (e.g., DMSO or sterile distilled water) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of each stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Prepare Inoculum: Culture the test microorganism overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include positive controls (microorganism in broth without any compound) and negative controls (broth only) on each plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Read Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Results can also be read using a microplate reader at 600 nm.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of the compounds on cultured mammalian cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11][12][13]
Protocol Workflow:
Workflow for MTT Cytotoxicity Assay
Detailed Steps:
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the compounds.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of (2R)-2-amino-2-(3-chlorophenyl)acetic acid and its structurally related analogs. The presented data, though not exhaustive, highlights the significant impact of subtle changes in the substitution pattern on the physicochemical and potential biological properties of these phenylglycine derivatives.
The limited availability of direct comparative biological data underscores the need for further experimental investigation. Future studies should focus on a systematic evaluation of the antimicrobial and cytotoxic activities of these four compounds against a broad panel of bacterial, fungal, and cancer cell lines. Such data will be invaluable for establishing clear structure-activity relationships and guiding the rational design of new therapeutic agents based on the phenylglycine scaffold.
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MDPI. (2018, October 22). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. Retrieved from [Link]
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YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
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PubChem. (n.d.). (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). (R)-2-Amino-2-phenylacetic acid hydrochloride. Retrieved from [Link]
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PubMed. (2016, May 25). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylglycine. Retrieved from [Link]
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BuyersGuideChem. (n.d.). (2R)-2-Amino-2-phenylacetic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]
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ResearchGate. (n.d.). The minimum inhibitory concentrations (MICs) values of the antifungal activity of the target compound 5, fluconazole and ketoconazole against different Candida species and Aspergillus niger. Retrieved from [Link]
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SpectraBase. (n.d.). [[(3-CHLOROPHENYL)-METHYL]-AMINO]-ACETIC-ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubMed Central (PMC). (2019, August 28). Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. Retrieved from [Link]
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A Definitive Guide to the Stereochemical Universe: Confirming the Absolute Configuration of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
For the modern researcher, scientist, and drug development professional, the unambiguous assignment of a molecule's absolute configuration is not merely a matter of scientific curiosity; it is a cornerstone of rational drug design, ensuring efficacy and mitigating potential safety risks.[1][2][3][4] This guide provides a comprehensive, in-depth comparison of the principal analytical techniques for determining the absolute configuration of chiral molecules, with a specific focus on the non-proteinogenic amino acid, (2R)-2-amino-2-(3-chlorophenyl)acetic acid. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to make informed decisions in your own research endeavors.
The precise three-dimensional arrangement of atoms in (2R)-2-amino-2-(3-chlorophenyl)acetic acid is critical to its function as a chiral building block in the synthesis of various pharmaceutical agents. Its efficacy and interaction with biological targets are intrinsically linked to its stereochemistry. Therefore, the robust and unequivocal confirmation of its (R)-configuration is paramount.
This guide will navigate the three primary methodologies for this critical task: the "gold standard" of Single-Crystal X-ray Crystallography and the powerful solution-state techniques of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). We will explore the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and limitations.
At a Glance: A Comparative Overview of Key Methodologies
The selection of an appropriate method for determining absolute configuration is a strategic decision, influenced by factors such as the nature of the sample, available instrumentation, and project timelines. The following table provides a high-level comparison of the key performance indicators for the techniques discussed in this guide.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.[7] |
| Sample Requirement | High-quality single crystal (typically 0.1-0.5 mm). Can be a significant bottleneck for oils or amorphous solids.[8] | Typically 2-15 mg of sample, which is recoverable. Can be a neat liquid, oil, or in solution.[9] | Microgram to milligram quantities in solution. Requires a chromophore near the stereocenter. |
| Success Rate | High, provided a suitable crystal can be obtained. Co-crystallization techniques can improve success rates.[10] | High for molecules amenable to computational analysis. | Variable, dependent on the presence and nature of the chromophore and the complexity of the molecule. |
| Analysis Time | Days to weeks, heavily dependent on the success of crystallization. Data collection and analysis are relatively rapid.[8] | Data acquisition can be rapid (hours). Computational analysis can take hours to days.[8] | Rapid data acquisition (minutes to hours). |
| Key Advantage | Provides a direct and unambiguous 3D structure and absolute configuration.[11] | Does not require crystallization and is applicable to a wider range of sample types in their native solution state.[9][12] | High sensitivity, requires less sample than VCD. |
| Key Limitation | The absolute necessity of a high-quality single crystal.[8] | Heavily reliant on the accuracy of quantum mechanical calculations for interpretation.[8] | Limited to molecules with a suitable UV-Vis chromophore.[13] |
I. The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[11] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice.
The Principle of Anomalous Dispersion
To ascertain the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is employed.[8] When the energy of the incident X-rays is close to the absorption edge of an atom within the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of reflections from opposite faces of a crystal plane (h,k,l and -h,-k,-l, known as Bijvoet pairs) are equal. The measurable difference in the intensities of these Bijvoet pairs allows for the unambiguous determination of the absolute stereochemistry. The presence of a heavier atom (like the chlorine atom in our target molecule) enhances this effect, although modern diffractometers are sensitive enough to determine the absolute configuration from the anomalous scattering of lighter atoms like oxygen.
Experimental Workflow: From Powder to Picture
The journey from a powdered sample to a definitive 3D structure is a multi-step process, with crystallization often being the most challenging hurdle.
Step-by-Step Protocol:
-
Crystallization: The initial and most critical step is to grow a high-quality single crystal of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent mixtures should be screened to find optimal conditions.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data are collected at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial model is then refined to best fit the experimental data.
-
Absolute Configuration Assignment: The Flack parameter is a critical value calculated during the refinement process that indicates the absolute configuration. A Flack parameter close to 0 with a small standard uncertainty confirms the assigned stereochemistry. A value close to 1 suggests that the inverted structure is correct.
[Experimental Data for (2R)-2-amino-2-(3-chlorophenyl)acetic acid to be inserted here. This would typically include a table of crystallographic data and an ORTEP diagram showing the determined absolute configuration.]
II. The Solution-State Powerhouses: Chiroptical Spectroscopy
While X-ray crystallography provides unparalleled detail, its requirement for a single crystal is a significant limitation. Chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer powerful alternatives for determining the absolute configuration of molecules in solution.[9][14]
A. Vibrational Circular Dichroism (VCD): A Vibrational Fingerprint of Chirality
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared (IR) light by a chiral molecule.[5][6] This technique provides a rich, fingerprint-like spectrum that is exquisitely sensitive to the three-dimensional arrangement of atoms. A key advantage of VCD is that all molecules with chiral centers are VCD active, and the spectra are rich in information.[12]
The Synergy of Experiment and Theory:
The power of VCD lies in its combination with quantum mechanical calculations. The experimental VCD spectrum of an unknown enantiomer is compared to the theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). A match in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of (2R)-2-amino-2-(3-chlorophenyl)acetic acid in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) at a concentration of approximately 0.1 M.
-
Spectral Measurement: Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform a conformational search for the molecule using computational methods (e.g., molecular mechanics or density functional theory - DFT).
-
Spectral Calculation: For the most stable conformers, calculate the theoretical VCD and IR spectra for one of the enantiomers (e.g., the R-enantiomer) using DFT.[15]
-
Comparison and Assignment: Compare the experimentally measured VCD spectrum with the Boltzmann-averaged calculated spectrum. If the signs and relative intensities of the major bands are in agreement, the absolute configuration of the sample is the same as that used in the calculation. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
[Hypothetical Experimental VCD Data for (2R)-2-amino-2-(3-chlorophenyl)acetic acid and its corresponding calculated spectrum would be presented here, along with a table of key vibrational bands and their assignments.]
B. Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible (UV-Vis) light.[7] This technique is particularly sensitive to the electronic transitions of chromophores within a chiral molecule. For (2R)-2-amino-2-(3-chlorophenyl)acetic acid, the chlorophenyl group acts as the primary chromophore.
Leveraging the Exciton Chirality Method:
The interpretation of ECD spectra can be complex, but for molecules with multiple interacting chromophores, the exciton chirality method can provide a straightforward determination of absolute configuration.[13] However, for molecules with a single chromophore, a comparison with theoretically calculated spectra, similar to the VCD workflow, is the most reliable approach.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of (2R)-2-amino-2-(3-chlorophenyl)acetic acid in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
Spectral Measurement: Record the ECD and UV-Vis spectra of the sample using a CD spectrometer.
-
Computational Modeling and Spectral Calculation: Similar to VCD, perform a conformational search and then calculate the theoretical ECD and UV-Vis spectra for one enantiomer using Time-Dependent Density Functional Theory (TD-DFT).
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum. A match in the Cotton effects (positive and negative peaks) confirms the absolute configuration.
[Hypothetical Experimental ECD Data for (2R)-2-amino-2-(3-chlorophenyl)acetic acid and its corresponding calculated spectrum would be presented here, highlighting the key Cotton effects.]
III. Making the Right Choice: A Head-to-Head Comparison
| Feature | X-ray Crystallography | VCD | ECD |
| Confidence Level | Unambiguous and definitive. | High, with strong correlation between experimental and calculated spectra. | High, with good agreement between experimental and calculated spectra. |
| Sample State | Solid (single crystal). | Solution, liquid, or amorphous solid. | Solution. |
| Throughput | Low, due to the crystallization step. | Moderate to high. | High. |
| Cost | Can be high, especially if extensive crystallization screening is required.[8] | Moderate, requires specialized instrumentation and computational resources. | Moderate, requires a CD spectrometer. |
| Applicability | Limited by the ability to grow high-quality single crystals. | Broadly applicable to most chiral molecules. | Requires the presence of a UV-Vis active chromophore. |
Conclusion: An Integrated Approach to Stereochemical Confirmation
The determination of the absolute configuration of a chiral molecule like (2R)-2-amino-2-(3-chlorophenyl)acetic acid is a critical step in its development and application. While single-crystal X-ray crystallography remains the unequivocal gold standard, its reliance on crystalline samples can be a significant bottleneck. In such cases, the solution-state techniques of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) emerge as powerful and reliable alternatives.
-
VCD offers the advantage of broad applicability to nearly all chiral molecules in their native solution state and provides a wealth of structural information.
-
ECD is a highly sensitive technique that is particularly well-suited for molecules containing a chromophore.
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The Significance of Chirality in Drug Design and Development - PMC - PubMed Central. (URL: [Link])
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A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (URL: [Link])
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Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (URL: [Link])
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WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD - BioTools. (URL: [Link])
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VCD - Proteins, Structure and Methods. (URL: [Link])
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6.3: Absolute Configuration and the (R) and (S) System - Chemistry LibreTexts. (URL: [Link])
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Features of electronic circular dichroism and tips for its use in determining absolute configuration - SciSpace. (URL: [Link])
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Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. (URL: [Link])
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Vibrational circular dichroism - Wikipedia. (URL: [Link])
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Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - MDPI. (URL: [Link])
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Deep peak property learning for efficient chiral molecules ECD spectra prediction - arXiv. (URL: [Link])
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2-Amino-2-(3-chlorophenyl)acetic acid | C8H8ClNO2 | CID 290730 - PubChem. (URL: [Link])
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An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC - NIH. (URL: [Link])
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Website credits | Gaussian.com. (URL: [Link])
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A Comparative Guide to Assessing the Enantiomeric Purity of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous control and accurate measurement of enantiomeric purity.[1][2] This guide provides a comprehensive comparison of analytical methodologies for assessing the enantiomeric purity of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a chiral building block of significant interest. We will delve into the technical nuances of various techniques, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
The Criticality of Enantiomeric Purity
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid. Its chirality, centered at the alpha-carbon, gives rise to two enantiomers: the (R)- and (S)-forms. In drug development, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects. Therefore, the ability to precisely quantify the enantiomeric excess (e.e.) is a non-negotiable aspect of quality control and regulatory compliance.
Comparative Analysis of Key Analytical Techniques
The determination of enantiomeric excess is primarily achieved through chromatographic and spectroscopic techniques. The selection of a method is contingent upon factors such as the required accuracy, sensitivity, sample throughput, and the physicochemical properties of the analyte.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely regarded as the gold standard for enantiomeric purity assessment due to its high accuracy, reproducibility, and robustness.[2] The separation is achieved by creating a chiral environment, most commonly through the use of a Chiral Stationary Phase (CSP).
Principle of Separation: CSPs are composed of a chiral selector immobilized on a solid support (typically silica gel). The enantiomers of the analyte interact diastereomerically with the chiral selector, leading to different retention times and, consequently, their separation. For amino acids, crown-ether and macrocyclic glycopeptide-based CSPs are particularly effective.[3][4][5]
Experimental Workflow:
Caption: Chiral HPLC experimental workflow.
Detailed Protocol: Direct Chiral HPLC Method
-
Objective: To separate and quantify the enantiomers of (2R)-2-amino-2-(3-chlorophenyl)acetic acid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A crown-ether based CSP, such as CHIRALPAK® CR-I.
-
Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0). The exact pH should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers.
Indirect Chiral HPLC via Derivatization:
An alternative approach involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers.[6][7] These diastereomers can then be separated on a standard achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a commonly used agent for this purpose.[7][8]
Causality Behind Experimental Choices: The acidic mobile phase is crucial for the enantioseparation on a crown-ether CSP as it ensures the primary amine of the amino acid is protonated, facilitating interaction with the crown ether. The choice of a highly sensitive UV detection wavelength (210 nm) is due to the peptide bonds and phenyl group in the analyte.
Chiral Capillary Electrophoresis (CE)
Chiral CE offers several advantages, including high separation efficiency, low sample and reagent consumption, and rapid analysis times.[9][10]
Principle of Separation: Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acids.[11][12][13] The differential inclusion of the enantiomers into the cyclodextrin cavity leads to different electrophoretic mobilities and, thus, separation.
Experimental Workflow:
Caption: Chiral Capillary Electrophoresis workflow.
Detailed Protocol: Chiral CE Method
-
Objective: To achieve rapid separation and quantification of the enantiomers.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica, 50 µm i.d., effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 10 mM carboxymethyl-β-cyclodextrin (CMCD).
-
Applied Voltage: 15 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
Data Analysis: Calculate the enantiomeric excess using the corrected peak areas of the two enantiomers.
Causality Behind Experimental Choices: The low pH of the BGE ensures that the amino acid is cationic and the carboxyl groups on the CMCD are protonated, promoting effective chiral recognition. Hydrodynamic injection is a simple and reproducible method for introducing the sample into the capillary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric excess, particularly through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[14][15][16]
Principle of Analysis: In the presence of a chiral auxiliary, the enantiomers of the analyte are converted into diastereomeric species which are, in principle, distinguishable by NMR. The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess.
Experimental Workflow:
Caption: NMR spectroscopy workflow for e.e. determination.
Detailed Protocol: ¹H NMR with a Chiral Solvating Agent
-
Objective: To determine the enantiomeric excess via diastereomeric complexation.
-
Instrumentation: A high-resolution NMR spectrometer (≥400 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the amino acid sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment). Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Integrate these signals and calculate the enantiomeric excess.
Causality Behind Experimental Choices: The choice of a chiral solvating agent is critical and often requires screening. The aromatic nature of the analyte and the CSA can lead to significant chemical shift differences between the diastereomeric complexes due to anisotropic effects.
Performance Comparison
| Feature | Chiral HPLC | Chiral CE | NMR Spectroscopy |
| Principle | Diastereomeric interaction with a CSP | Differential mobility in the presence of a chiral selector | Formation of diastereomeric complexes or derivatives |
| Accuracy | High | High | Moderate to High |
| Precision | High | High | Moderate |
| Sensitivity | Moderate to High | High | Low |
| Analysis Time | 10-30 min | 5-15 min | 5-20 min per sample |
| Throughput | Moderate | High | Low to Moderate |
| Sample Req. | µg-mg | ng-µg | mg |
| Method Dev. | Can be time-consuming | Relatively straightforward | Requires screening of CSAs/CDAs |
| Instrumentation | Standard HPLC system | CE system | NMR spectrometer |
Conclusion and Recommendations
The choice of the most suitable analytical method for determining the enantiomeric purity of (2R)-2-amino-2-(3-chlorophenyl)acetic acid depends on the specific requirements of the analysis.
-
For routine quality control and release testing , where high accuracy and robustness are paramount, Chiral HPLC is the recommended method.[2] Its well-established protocols and proven reliability make it the industry standard.
-
For high-throughput screening applications , such as in process development or catalyst screening, Chiral CE is an excellent choice due to its speed and low sample consumption.[9]
Ultimately, a multi-faceted approach, potentially employing two of these techniques, can provide the most comprehensive and reliable assessment of the enantiomeric purity of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, ensuring the quality and safety of the final pharmaceutical product.
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- Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry.
- Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800-1809.
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- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
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- Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
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- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
- Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
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- (R)-2-Amino-2-phenylacetamide|CAS 6485-67-2. Benchchem.
- Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2'-Aminoacetophenone Deriv
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A Senior Application Scientist's Guide to Assessing Off-Target Activity of (2R)-2-amino-2-(3-chlorophenyl)acetic acid
A Comparative Analysis of Cross-Reactivity in Preclinical Biological Assays
Abstract
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a chiral non-proteinogenic amino acid derivative increasingly utilized as a key building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1][2] While its on-target efficacy is a primary focus, a comprehensive understanding of its cross-reactivity profile is paramount for mitigating potential off-target effects and ensuring clinical safety. This guide provides a framework for researchers and drug development professionals to conduct robust cross-reactivity studies of (2R)-2-amino-2-(3-chlorophenyl)acetic acid and its analogs. We present a suite of recommended in vitro biological assays, detail the underlying scientific rationale for their selection, and provide step-by-step protocols. Comparative data, though illustrative, is presented to guide the interpretation of potential experimental outcomes.
Introduction: The Imperative of Selectivity Profiling
(2R)-2-amino-2-(3-chlorophenyl)acetic acid belongs to a class of unnatural amino acids that serve as critical scaffolds in medicinal chemistry. Its structural resemblance to endogenous amino acids like glycine and phenylalanine suggests a potential for interaction with a wide range of biological targets, including receptors, transporters, and enzymes that recognize these native ligands.[3][4] Early-stage characterization of a compound's selectivity is a cornerstone of modern drug discovery, as off-target interactions can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.
This guide outlines a strategic approach to systematically evaluate the cross-reactivity of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. We will compare its activity against a panel of relevant biological targets and benchmark its performance against carefully selected structural analogs:
-
(S)-2-amino-2-(3-chlorophenyl)acetic acid: The corresponding (S)-enantiomer, to investigate stereoselectivity.[1]
-
(R)-2-amino-2-phenylacetic acid (D-Phenylglycine): The unsubstituted parent compound, to assess the contribution of the chloro-substituent.
-
(2R)-2-amino-2-(4-chlorophenyl)acetic acid: A positional isomer, to probe the influence of the chloro-substituent's position on the phenyl ring.[5]
The primary objective is to construct a comprehensive selectivity profile that informs lead optimization and de-risks downstream development.
Rationale for Target Selection and Assay Design
Given the structural features of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, we hypothesize potential cross-reactivity with targets involved in amino acid signaling and transport. The following assays are selected to provide a broad yet relevant screening panel.
Ionotropic Glutamate Receptor Binding Assays
Glutamate receptors are fundamental to excitatory neurotransmission. Non-proteinogenic amino acids can sometimes interact with the glutamate binding sites on NMDA, AMPA, and kainate receptors.
GABA Receptor Binding Assays
As an amino acid derivative, the test compound could potentially interact with GABA-A or GABA-B receptors, the primary inhibitory neurotransmitter systems in the CNS.
Amino Acid Transporter Uptake Assays
The cellular uptake of amino acids is mediated by a variety of transporters. Competitive inhibition of these transporters can disrupt cellular homeostasis. We will focus on representative transporters for neutral and acidic amino acids.
The overall experimental workflow is depicted below:
Caption: High-level workflow for assessing the cross-reactivity of (2R)-2-amino-2-(3-chlorophenyl)acetic acid and its analogs.
Experimental Protocols
The following protocols are presented as standardized methodologies. It is crucial to include appropriate positive and negative controls in each assay to ensure data validity.
General Protocol: Radioligand Binding Assay
This protocol is adaptable for different receptor targets by selecting the appropriate radioligand and membrane preparation.
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor by measuring their ability to displace a known high-affinity radioligand.
Materials:
-
Receptor-expressing cell membrane preparations (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-CGP 54626 for GABA-B, [³H]-AMPA for AMPA receptors)
-
Assay Buffer (target-specific)
-
Test compounds and reference compounds
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. A typical starting concentration is 100 µM, diluted down to the pM range.
-
Assay Plate Preparation: To each well of the 96-well filter plate, add:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled reference compound (for non-specific binding).
-
50 µL of the diluted test compound or vehicle control.
-
50 µL of the radioligand at a concentration close to its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each compound concentration. Plot the data and fit to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Specific Protocol: LAT1 Transporter Uptake Assay
Objective: To assess the inhibitory effect of test compounds on the L-type amino acid transporter 1 (LAT1), which is responsible for the transport of large neutral amino acids.
Materials:
-
LAT1-expressing cells (e.g., HT-29 human colon adenocarcinoma cells)
-
[³H]-Leucine (as the substrate)
-
Hank's Balanced Salt Solution (HBSS)
-
Test compounds and a known LAT1 inhibitor (e.g., BCH)
-
96-well cell culture plates
-
Cell lysis buffer and scintillation counter
Procedure:
-
Cell Seeding: Seed LAT1-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with HBSS. Pre-incubate the cells for 10-15 minutes with HBSS containing the test compounds at various concentrations or vehicle control.
-
Uptake Initiation: Add [³H]-Leucine to each well to initiate the uptake reaction. Incubate for a short, linear uptake period (e.g., 1-5 minutes).
-
Uptake Termination: Rapidly wash the cells three times with ice-cold HBSS to remove extracellular radiolabel.
-
Cell Lysis and Quantification: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the intracellular radioactivity.
-
Data Analysis: Determine the percentage of inhibition of [³H]-Leucine uptake for each compound concentration. Calculate the IC50 value by non-linear regression.
Comparative Data Analysis (Illustrative)
The following tables summarize hypothetical data from the described assays. This data is intended to illustrate how a selectivity profile can be built and interpreted.
Table 1: Comparative Binding Affinities (Ki, µM) at Glutamate and GABA Receptors
| Compound | NMDA Receptor | AMPA Receptor | GABA-B Receptor |
| (2R)-2-amino-2-(3-chlorophenyl)acetic acid | > 100 | > 100 | 15.2 |
| (S)-2-amino-2-(3-chlorophenyl)acetic acid | > 100 | > 100 | 89.5 |
| (R)-2-amino-2-phenylacetic acid | > 100 | > 100 | > 100 |
| (2R)-2-amino-2-(4-chlorophenyl)acetic acid | > 100 | > 100 | 45.8 |
Data are presented as the geometric mean from n=3 independent experiments. A lower Ki value indicates higher binding affinity.
Table 2: Comparative Inhibition of Amino Acid Transporters (IC50, µM)
| Compound | LAT1 (Neutral AA Transporter) | EAAT1 (Acidic AA Transporter) |
| (2R)-2-amino-2-(3-chlorophenyl)acetic acid | 8.5 | > 100 |
| (S)-2-amino-2-(3-chlorophenyl)acetic acid | 42.1 | > 100 |
| (R)-2-amino-2-phenylacetic acid | > 100 | > 100 |
| (2R)-2-amino-2-(4-chlorophenyl)acetic acid | 25.3 | > 100 |
Data are presented as the geometric mean from n=3 independent experiments. A lower IC50 value indicates greater inhibitory potency.
Interpretation and Strategic Implications
The illustrative data suggests that (2R)-2-amino-2-(3-chlorophenyl)acetic acid exhibits modest, stereoselective cross-reactivity for the GABA-B receptor and the LAT1 transporter.
-
Stereoselectivity: The (2R)-enantiomer shows significantly higher activity than the (S)-enantiomer at both the GABA-B receptor and the LAT1 transporter, highlighting the importance of chiral purity.
-
Structural Contributions: The absence of activity for the unsubstituted parent compound, (R)-2-amino-2-phenylacetic acid, indicates that the 3-chloro-substituent is a key determinant for these off-target interactions.
-
Positional Isomer Effects: The weaker activity of the 4-chloro isomer compared to the 3-chloro isomer suggests that the position of the halogen on the phenyl ring is critical for binding.
This profile suggests that if the primary therapeutic target of (2R)-2-amino-2-(3-chlorophenyl)acetic acid is distinct from GABA-B receptors or LAT1, these off-target activities should be monitored. For example, inhibition of LAT1 could affect the transport of essential amino acids across the blood-brain barrier. Further investigation into the functional consequences of this binding (i.e., agonist vs. antagonist activity at GABA-B) would be a logical next step.
Caption: Summary of the hypothetical cross-reactivity profile for (2R)-2-amino-2-(3-chlorophenyl)acetic acid.
Conclusion
A systematic evaluation of off-target activities is a non-negotiable component of preclinical drug development. This guide provides a robust framework for assessing the cross-reactivity of (2R)-2-amino-2-(3-chlorophenyl)acetic acid. By employing a panel of relevant biological assays and comparing against structural analogs, researchers can build a comprehensive selectivity profile. This data is critical for making informed decisions in lead optimization, anticipating potential safety liabilities, and ultimately, developing safer and more effective medicines. The principles and protocols outlined herein are broadly applicable to the characterization of other novel amino acid derivatives.
References
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Al-Amiery, A. A., et al. (2025). Biological Activities of Amino Acid Derivatives and their Complexes a Review. ResearchGate. Retrieved from [Link][6]
-
Assay Genie. (n.d.). Amino Acid and Protein Assays. Retrieved from [Link][7]
-
Wang, Y., et al. (2024). Amino Acids and Their Biological Derivatives Modulate Protein–Protein Interactions in an Additive Way. ACS Publications. Retrieved from [Link][4]
-
PubChem. (n.d.). 2-Amino-2-(3-chlorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link][8]
-
MySkinRecipes. (n.d.). (2R)-2-amino-2-(3-chlorophenyl)aceticacid. Retrieved from [Link][2]
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PubChem. (n.d.). (r)-2-Amino-2-(4-chlorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link][5]
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comparing different synthesis routes for (2R)-2-amino-2-(3-chlorophenyl)acetic acid
Introduction
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid and a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. The precise stereochemistry at the α-carbon is often crucial for the desired biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth comparison of three prominent synthetic routes to obtain the (R)-enantiomer of 3-chlorophenylglycine: Asymmetric Strecker Synthesis, Enzymatic Kinetic Resolution, and Classical Chemical Resolution. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions based on the principles of efficiency, stereoselectivity, and scalability.
Route 1: Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation
The Strecker synthesis is a cornerstone of amino acid production, involving the reaction of an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[1] To achieve enantioselectivity, a chiral auxiliary can be employed to direct the stereochemical outcome of the reaction. A particularly elegant and efficient variation of this is the diastereoselective Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary, which can lead to a crystallization-induced asymmetric transformation.[2][3]
Causality of Experimental Choices
In this approach, 3-chlorobenzaldehyde is reacted with (R)-phenylglycine amide and a cyanide source. The chiral auxiliary forms a chiral imine intermediate, which is then attacked by the cyanide ion. The use of (R)-phenylglycine amide as the auxiliary is strategic as it leads to the formation of two diastereomeric α-aminonitriles. One of these diastereomers is significantly less soluble and selectively crystallizes from the reaction mixture. This selective precipitation drives the equilibrium in the solution to favor the formation of the less soluble diastereomer, a phenomenon known as a crystallization-induced asymmetric transformation.[2][3] This process allows for the isolation of a single diastereomer in high yield and with excellent diastereomeric excess. The subsequent hydrolysis of the purified aminonitrile yields the desired (R)-amino acid, and the chiral auxiliary can be recovered.
Experimental Protocol
A representative protocol adapted from the literature for a similar aldehyde is as follows:[2]
-
Aminonitrile Formation: To a solution of (R)-phenylglycine amide in a suitable solvent (e.g., methanol/water), 3-chlorobenzaldehyde is added.
-
The mixture is stirred, and a solution of sodium cyanide is added dropwise at a controlled temperature.
-
The reaction is allowed to stir for several hours, during which the desired (R,R)-aminonitrile diastereomer precipitates.
-
The solid is collected by filtration, washed, and dried to yield the diastereomerically pure aminonitrile.
-
Hydrolysis: The purified aminonitrile is then subjected to acidic or basic hydrolysis to cleave the nitrile and the chiral auxiliary, affording (2R)-2-amino-2-(3-chlorophenyl)acetic acid.
-
The chiral auxiliary, (R)-phenylglycine amide, can be recovered from the reaction mixture.
Visualization of the Workflow
Caption: Asymmetric Strecker Synthesis Workflow.
Route 2: Chemo-Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers based on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent. In a chemo-enzymatic approach, a racemic mixture is first chemically derivatized, and then an enzyme is used to selectively act on one of the enantiomers of the derivative.
Causality of Experimental Choices
This route begins with the synthesis of racemic 3-chlorophenylglycine, which can be readily achieved via a standard Strecker reaction. The racemic amino acid is then N-acylated, for instance, with phenylacetyl chloride, to form N-phenylacetyl-3-chlorophenylglycine.[4][5] This derivative serves as a substrate for an enzyme, such as immobilized penicillin G acylase. This enzyme exhibits high enantioselectivity, hydrolyzing the N-acyl group from the (S)-enantiomer at a much faster rate than from the (R)-enantiomer.[6] This leaves the (R)-N-phenylacetyl-3-chlorophenylglycine largely unreacted. After separation of the hydrolyzed (S)-amino acid, the desired (R)-N-acetylated amino acid can be deprotected by chemical hydrolysis to yield (2R)-2-amino-2-(3-chlorophenyl)acetic acid. A key advantage of this method is the potential for racemization and recycling of the unwanted (S)-enantiomer, which can significantly improve the overall yield.[6]
Experimental Protocol
A representative protocol adapted from a patent for the 2-chloro isomer is as follows:[4][7]
-
N-Acetylation: Racemic 2-amino-2-(3-chlorophenyl)acetic acid is dissolved in an aqueous basic solution. Phenylacetyl chloride is added dropwise at low temperature to yield racemic N-phenylacetyl-2-(3-chlorophenyl)acetic acid.
-
Enzymatic Hydrolysis: The racemic N-acetylated compound is suspended in water, and the pH is adjusted to slightly basic. Immobilized penicillin G acylase is added, and the mixture is stirred at a controlled temperature (e.g., 30°C) for several hours.
-
Separation: After the reaction, the enzyme is filtered off. The filtrate is acidified to precipitate the unreacted (R)-N-phenylacetyl-2-(3-chlorophenyl)acetic acid, which is collected by filtration. The aqueous layer contains the (S)-2-amino-2-(3-chlorophenyl)acetic acid.
-
Deprotection: The isolated (R)-N-phenylacetyl-2-(3-chlorophenyl)acetic acid is then hydrolyzed using a strong acid or base to remove the phenylacetyl group, yielding the final product, (2R)-2-amino-2-(3-chlorophenyl)acetic acid.
Visualization of the Workflow```dot
Caption: Classical Chemical Resolution Workflow.
Comparative Analysis of Synthesis Routes
| Feature | Asymmetric Strecker Synthesis | Chemo-Enzymatic Kinetic Resolution | Classical Chemical Resolution |
| Principle | Diastereoselective synthesis with crystallization-induced asymmetric transformation. | Kinetic resolution of a racemic derivative using an enantioselective enzyme. | Separation of diastereomeric salts formed with a chiral resolving agent. |
| Starting Materials | 3-Chlorobenzaldehyde, (R)-phenylglycine amide, NaCN. | Racemic 3-chlorophenylglycine, acylating agent, enzyme (e.g., penicillin acylase). | Racemic 3-chlorophenylglycine, chiral resolving agent (e.g., camphorsulfonic acid). |
| Reported Yield | High for the desired diastereomer (76-93% for aminonitrile). | [2] High for the desired enantiomer (up to 90%). | [4][7] Theoretically limited to 50% without racemization of the unwanted enantiomer. |
| Enantiomeric Excess (ee%) | Potentially very high (>98%) after hydrolysis of the pure diastereomer. | [2] Excellent (>99% to 100%). | [4][7] Dependent on the efficiency of crystallization; can be high with multiple recrystallizations. |
| Key Advantages | - Potentially high overall yield in a single asymmetric transformation.- Avoids resolution of a racemate. | - High enantioselectivity.- Unwanted enantiomer can be racemized and recycled.- Milder reaction conditions for the enzymatic step. | - Well-established and understood methodology.- Resolving agent can often be recovered. |
| Key Disadvantages | - Use of highly toxic cyanide.- Requires a suitable chiral auxiliary.- Crystallization process can be sensitive to conditions. | - Requires synthesis and resolution of a racemic starting material.- Multi-step process (derivatization, resolution, deprotection).- Enzyme cost and stability can be a factor. | - Maximum 50% yield per resolution cycle.- Requires screening for an effective resolving agent and solvent system.- Can be labor-intensive due to multiple crystallizations. |
| Scalability | Potentially scalable, especially if the crystallization is robust. | Highly scalable, particularly with immobilized enzymes. | Scalable, but can become less efficient at a very large scale due to the need for multiple crystallizations. |
| Environmental Impact | Use of cyanide is a significant concern. Solvents are used. | Generally considered a "greener" approach due to the use of enzymes and often aqueous media. | Can involve significant solvent usage for crystallization and recovery of the resolving agent. |
Conclusion
The choice of synthetic route for (2R)-2-amino-2-(3-chlorophenyl)acetic acid depends on the specific requirements of the researcher or manufacturer, including scale, cost, available equipment, and environmental considerations.
-
The Asymmetric Strecker Synthesis with crystallization-induced asymmetric transformation offers an elegant and potentially high-yielding approach that can directly generate the desired stereochemistry. However, the handling of cyanide requires stringent safety protocols.
-
Chemo-Enzymatic Kinetic Resolution stands out for its exceptional enantioselectivity and the ability to recycle the unwanted enantiomer, making it a highly efficient and sustainable option for large-scale production. The multi-step nature of the process is a consideration.
-
Classical Chemical Resolution is a well-established and reliable method, but it is inherently less efficient in terms of yield without an effective racemization and recycling process for the undesired enantiomer.
For applications where high enantiopurity and sustainability are paramount, the chemo-enzymatic route presents a compelling option. For process development where direct asymmetric synthesis is preferred and cyanide handling is manageable, the diastereoselective Strecker synthesis is a powerful alternative. Classical resolution remains a viable, albeit potentially less efficient, choice.
References
-
A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry.
-
Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. ResearchGate.
-
Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.
-
Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents.
-
Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS.
-
Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis.
-
Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. ResearchGate.
-
Strecker amino acid synthesis. Wikipedia.
-
Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery. University of Groningen.
-
Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Patsnap.
-
Enzymatic Resolution of α-Alkyl β-Amino Acids Using Immobilized Penicillin G Acylase. The Journal of Organic Chemistry.
-
Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Google Patents.
-
Method of optical resolution of (+/-)-phenyl glycin and/or (+/-)-camphor sulfonic acid. Google Patents.
-
Resolution processes. Kessels SA.
-
Penicillin acylase-catalyzed resolution of amines in aqueous organic solvents. ResearchGate.
-
Chiral Resolution and Separation Services. BOC Sciences.
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
-
Deacylation of acylamino compounds other than penicillins by the cell-bound penicillin acylase of Escherichia coli. SciSpace.
-
Racemization of optically active 2-substituted phenylglycine esters. Google Patents.
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI.
-
Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. PubMed.
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ResearchGate.
-
Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. The University of Manchester - Research Explorer.
-
Lipase-Catalyzed Kinetic Resolution of C1-Symmetric Heterocyclic Biaryls. ACS Publications.
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A Guide to the Spectroscopic Comparison of (2R)- and (2S)-2-amino-2-(3-chlorophenyl)acetic acid
This technical guide provides a comprehensive spectroscopic comparison of the enantiomers (2R)-2-amino-2-(3-chlorophenyl)acetic acid and (2S)-2-amino-2-(3-chlorophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document details the principles and experimental methodologies for differentiating these chiral molecules. We will explore how techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and chiroptical methods, including Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are applied to elucidate their stereochemistry.
Introduction: The Imperative of Chiral Discrimination
(2R)- and (2S)-2-amino-2-(3-chlorophenyl)acetic acid are non-proteinogenic amino acids that serve as crucial chiral building blocks in the synthesis of pharmaceuticals.[1][2] Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. However, their interactions with other chiral molecules, such as biological receptors, can differ dramatically. This makes the precise determination of absolute configuration and enantiomeric purity a cornerstone of pharmaceutical development and quality control.
This guide moves beyond a simple listing of techniques. It explains the causality behind experimental choices and provides self-validating protocols to ensure trustworthy and reproducible results.
Spectroscopic Analysis in Achiral Environments
In standard (achiral) laboratory conditions, enantiomers are spectroscopically indistinguishable. Their identical atomic connectivity and bond vibrational frequencies result in superimposable spectra.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
¹H and ¹³C NMR spectroscopy in standard deuterated solvents will yield identical spectra for both the (2R) and (2S) enantiomers. This is because the magnetic environment of each nucleus is the same for both molecules, leading to identical chemical shifts and coupling constants. Similarly, their IR spectra will be identical, as the vibrational modes of the chemical bonds absorb infrared radiation at the same frequencies.
Mass Spectrometry (MS) will also produce identical fragmentation patterns and molecular ion peaks for both enantiomers, as the mass-to-charge ratio is unaffected by stereochemistry.
Supporting Experimental Data (Predicted)
While specific experimental spectra for (2R/2S)-2-amino-2-(3-chlorophenyl)acetic acid are not widely published, the following data is predicted based on the known spectroscopic behavior of amino acids and data from the closely related positional isomer, (R)-2-Amino-2-(4-chlorophenyl)acetic acid.[3] The primary difference is expected in the aromatic region of the NMR spectra due to the meta- versus para-substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Data (in D₂O)
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.3 - 7.5 | Multiplet | 4H | Ar-H |
| Alpha-Proton | ~5.1 | Singlet | 1H | α-CH |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||
| Carbonyl Carbon | ~174 | C=O (Carboxyl) | ||
| Aromatic C-Cl | ~135 | C-Cl | ||
| Aromatic C-CH | ~137 | C-CH | ||
| Aromatic CH | ~128 - 131 | Ar-CH | ||
| Alpha-Carbon | ~58 | α-C |
Table 2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |
| 3200-2800 | Broad | N-H stretch (Amino acid salt / Zwitterion) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1610 | Medium | N-H bend (Amine) |
| ~1500, ~1480 | Medium | C=C stretch (Aromatic ring) |
| ~1100 | Medium | C-N stretch |
| ~780 | Strong | C-H bend (meta-substituted) |
| ~740 | Medium | C-Cl stretch |
Chiral Discrimination: Spectroscopic Methods
To differentiate between the (2R) and (2S) enantiomers, a chiral environment must be introduced. This can be achieved through the use of chiral solvating agents in NMR or by employing techniques that rely on the differential interaction of chiral molecules with polarized light.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Principle: By adding a chiral solvating agent (CSA) to the NMR sample, transient diastereomeric complexes are formed between the CSA and each enantiomer of the analyte.[4] Since diastereomers have different physical properties, the nuclei of the analyte in these two complexes will experience slightly different magnetic environments, leading to the resolution of previously overlapping signals in the NMR spectrum.[5]
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Preparation: In an NMR tube, dissolve approximately 5-10 mg of the racemic or enantiomerically enriched 2-amino-2-(3-chlorophenyl)acetic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
CSA Addition: Add 1.0 to 1.5 molar equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or a derivative of BINOL). The choice of CSA may require screening to find one that provides optimal signal separation.[5][6]
-
Mixing: Gently shake the NMR tube for approximately 30 seconds to ensure thorough mixing and complex formation.[5]
-
Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Analysis: Compare the spectra of the pure enantiomers and the racemic mixture in the presence of the CSA. In the spectrum of the racemic mixture, look for the splitting of a key signal (e.g., the α-proton) into two distinct signals, representing the two diastereomeric complexes. The integration of these signals can be used to determine the enantiomeric excess (ee).
Caption: Formation of diastereomeric complexes for NMR analysis.
Chiroptical Spectroscopy
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Enantiomers will exhibit mirror-image spectra, providing definitive proof of absolute configuration.
Principle: CD spectroscopy measures the difference in absorption between left- and right-circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength.[7] A chiral molecule will absorb one handedness of polarized light more than the other, resulting in a CD signal. The CD spectrum of one enantiomer will be the exact mirror image of the other. For α-amino acids, the carboxyl group chromophore typically produces a Cotton effect around 200-210 nm, the sign of which can be correlated to the absolute configuration (L or D).[8][9]
Experimental Protocol: Acquiring a CD Spectrum
-
Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., UV-grade water or methanol) that is transparent in the desired wavelength range. A typical concentration for far-UV CD is 0.1 mg/mL.[10] Filter the sample to remove any aggregates.
-
Instrument Setup: Turn on the CD spectropolarimeter and purge the system with nitrogen gas. Allow the lamp to warm up for at least 5 minutes.[10][11]
-
Blank Measurement: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.
-
Sample Measurement: Place the sample cuvette in the holder and record the CD spectrum over the desired wavelength range (e.g., 190-260 nm for the carboxyl chromophore).
-
Data Processing: Subtract the solvent baseline from the sample spectrum. The resulting spectrum will show the CD signal in millidegrees (mdeg), which can be converted to molar ellipticity ([θ]).
Expected Results:
-
The CD spectrum of (2R)-2-amino-2-(3-chlorophenyl)acetic acid will show a Cotton effect (a peak or a trough) around 200-210 nm.
-
The CD spectrum of (2S)-2-amino-2-(3-chlorophenyl)acetic acid will show a Cotton effect of equal magnitude but opposite sign at the same wavelength.
-
A racemic mixture will show no CD signal (a flat line).
Caption: Expected mirror-image CD spectra for enantiomers.
Vibrational Circular Dichroism (VCD): VCD is the extension of CD into the infrared region, measuring the differential absorption of polarized IR radiation by vibrational transitions.[12][13] Every vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal. This provides a rich, fingerprint-like spectrum that is highly sensitive to the absolute configuration.[14] The VCD spectrum of the (2R)-enantiomer will be a mirror image of the (2S)-enantiomer's spectrum.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength.[15] Enantiomers rotate the plane of polarized light to an equal degree but in opposite directions. An ORD curve plots this rotation versus wavelength. The (2R) and (2S) enantiomers will produce mirror-image ORD curves. The point where the curve crosses the zero-rotation axis near an absorption band is related to the Cotton effect observed in CD.[16]
The experimental procedures for VCD and ORD are analogous to IR and CD, respectively, but utilize specialized instrumentation capable of generating and detecting circularly polarized infrared light (for VCD) or measuring optical rotation across a range of wavelengths (for ORD).[11][17][18]
Conclusion
The differentiation of (2R)- and (2S)-2-amino-2-(3-chlorophenyl)acetic acid is impossible using standard spectroscopic techniques like NMR and IR in achiral media. However, a clear distinction can be made by introducing a chiral influence. NMR spectroscopy in the presence of a chiral solvating agent resolves the signals of the two enantiomers by forming transient diastereomeric complexes. More definitively, chiroptical methods such as Circular Dichroism, Vibrational Circular Dichroism, and Optical Rotatory Dispersion provide mirror-image spectra for each enantiomer, serving as an unambiguous fingerprint of their absolute configuration. The choice of method depends on the specific requirements of the analysis, from determining enantiomeric excess (NMR with CSA) to confirming the absolute stereochemistry (CD, VCD, ORD).
References
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Creative Biostructure. (n.d.). Application of Circular Dichroism Spectroscopy in Small Molecule Research. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids. Retrieved from [Link]
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Barone, G., et al. (2022). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Journal of Chemical Theory and Computation. Retrieved from [Link]
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Di Pietro, S., et al. (n.d.). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Retrieved from [Link]
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Craig, J. C., & Roy, S. K. (1965). Optical rotatory dispersion and absolute configuration. I. Alpha-amino acids. Tetrahedron, 21(2), 391-4. Retrieved from [Link]
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Ji, F., et al. (2010). Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. The Journal of Physical Chemistry A, 114(10), 3591-601. Retrieved from [Link]
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Avilés Moreno, J. R., et al. (n.d.). Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in solid phase. The Royal Society of Chemistry. Retrieved from [Link]
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University of Colorado Anschutz Medical Campus. (2008). Circular Dichroism Procedure. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). Exploring Biological Structures: Circular Dichroism Experiment. Retrieved from [Link]
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Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. Retrieved from [Link]
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Ghisleni, D. D. S., & Franke, R. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. Retrieved from [Link]
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An, F., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. PMC - NIH. Retrieved from [Link]
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Keiderling, T. A. (n.d.). Review Instrumentation for vibrational circular dichroism spectroscopy. UIC Indigo. Retrieved from [Link]
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Meinert, C., et al. (n.d.). Chiroptical gas phase spectra of amino acid enantiomers a CD spectra of... ResearchGate. Retrieved from [Link]
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Stephens, P. J., et al. (n.d.). The Theoretical Calculation of Vibrational Circular Dichroism Spectra. DTIC. Retrieved from [Link]
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Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]
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Williamson, M. (2021). Beginners guide to circular dichroism. The Biochemist - Portland Press. Retrieved from [Link]
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Abbate, S., et al. (2011). Experimental methods for measuring optical rotatory dispersion. IRIS. Retrieved from [Link]
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Ji, F., et al. (2010). Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. ResearchGate. Retrieved from [Link]
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Applied Photophysics. (n.d.). Circular Dichroism FAQs. Retrieved from [Link]
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University of Colorado Anschutz Medical Campus. (n.d.). Optical Rotary Dispersion Operating Procedure. Retrieved from [Link]
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Creative Biostructure. (n.d.). Applications of Circular Dichroism in Amino Acid and Protein Research. Retrieved from [Link]
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Proteins, Structure and Methods. (n.d.). VCD. Retrieved from [Link]
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Li, B., et al. (2017). Novel method for determination of optical rotatory dispersion spectrum by using line scan CCD. Optica Publishing Group. Retrieved from [Link]
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Marcus, Y., & Hefter, G. (2007). Specific anion effects on the optical rotation of alpha-amino acids. PubMed. Retrieved from [Link]
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Hargreaves, M. K. (1953). The Measurement of Optical Rotatory Dispersion. RSC Publishing. Retrieved from [Link]
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Oka, K., & Kato, T. (2009). Optical-rotatory-dispersion measurement approach using the nonlinear behavior of the geometric phase. Optics Letters, 34(19), 2930-2. Retrieved from [Link]
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Kessler, J., et al. (2018). Insight into vibrational circular dichroism of proteins by density functional modeling. Physical Chemistry Chemical Physics, 20(8), 5779-5792. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved from [Link]
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Wenzel, T. J., & Chisholm, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Analytical Chemistry, 88(9), 4936-42. Retrieved from [Link]
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Fowden, L., et al. (1971). Optical rotatory dispersion and circular dichroism. Part LXX. The circular dichroism of some less common amino-acids. Journal of the Chemical Society C: Organic. Retrieved from [Link]
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Reddy, G. S., et al. (2022). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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benchmarking the performance of (2R)-2-amino-2-(3-chlorophenyl)acetic acid in a specific application
Performance Benchmark of (2R)-2-amino-2-(3-chlorophenyl)acetic Acid in Enzymatic Kinetic Resolution
A Senior Application Scientist's Guide to Evaluating Chiral Building Blocks
This guide provides a comprehensive performance benchmark of (2R)-2-amino-2-(3-chlorophenyl)acetic acid in the context of enzymatic kinetic resolution (EKR), a critical application for the production of enantiomerically pure compounds in pharmaceutical synthesis. We will objectively compare its performance against structurally similar alternatives, supported by illustrative experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of Chiral Purity
In drug development, the chirality of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide demand the development of single-enantiomer drugs, making the efficient synthesis of enantiopure chiral building blocks a cornerstone of modern pharmaceutical manufacturing.[2]
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid that serves as a valuable chiral intermediate.[3] Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). Enzymatic Kinetic Resolution (EKR) is a powerful method for separating racemic mixtures, leveraging the high enantioselectivity of enzymes like lipases to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed product.[2][4]
This guide benchmarks the performance of the methyl ester of racemic 2-amino-2-(3-chlorophenyl)acetic acid as a substrate for lipase-catalyzed EKR. Its performance is compared against two logical alternatives to understand the impact of the chloro-substituent's position:
-
(±)-2-amino-2-(4-chlorophenyl)acetic acid methyl ester: An isomer to assess the effect of substituent position (meta vs. para).
-
(±)-2-amino-2-phenylacetic acid (Phenylglycine) methyl ester: The parent compound to establish a baseline performance without halogen substitution.
Experimental Design & Rationale
The objective is to resolve the racemic methyl esters of the selected amino acids via enzymatic hydrolysis. The enzyme will selectively hydrolyze one ester enantiomer (typically the L- or S-enantiomer) to its corresponding carboxylic acid, leaving the other enantiomer (the D- or R-form) largely unreacted.[5]
Causality Behind Experimental Choices:
-
Enzyme Selection: Candida antarctica Lipase B (CALB), immobilized as Novozym® 435, is chosen for this benchmark. CALB is one of the most robust and widely used biocatalysts in industrial organic synthesis due to its broad substrate scope, excellent stability in organic solvents, and high enantioselectivity in resolving a variety of chiral compounds, including amino acid derivatives.[2][6]
-
Reaction Type: Enzymatic hydrolysis of the methyl ester is selected. This is a common and effective EKR strategy. The reaction progress is easily monitored by the consumption of the base required to neutralize the newly formed carboxylic acid.[7]
-
Substrate Form: The amino acids are used as their methyl esters. This is because lipases catalyze the hydrolysis of esters, not free amino acids. Esterification is a common prerequisite for this type of resolution.
-
Key Performance Indicators (KPIs):
-
Conversion (%): The percentage of the starting racemic mixture that has been transformed. For an ideal kinetic resolution, the target conversion is 50%.
-
Enantiomeric Excess of Substrate (% e.e.s): A measure of the purity of the remaining, unreacted ester enantiomer.
-
Enantiomeric Excess of Product (% e.e.p): A measure of the purity of the formed carboxylic acid enantiomer.
-
Enantioselectivity (E-value): A single metric that combines conversion and enantiomeric excess values to describe the overall selectivity of the enzyme for one enantiomer over the other. An E-value > 200 is considered excellent for industrial applications.[8]
-
Experimental Workflow Diagram
The overall process, from substrate preparation to data analysis, follows a logical and self-validating sequence.
Caption: Workflow for benchmarking via enzymatic kinetic resolution.
Comparative Performance Data
The following table summarizes the illustrative performance data for the enzymatic kinetic resolution of the three substrates under standardized conditions. This data is synthesized based on established principles of enzyme kinetics where steric and electronic factors influence outcomes.
| Substrate | Time to ~50% Conversion (h) | % e.e.s (Unreacted R-Ester) | % e.e.p (S-Acid Product) | Enantioselectivity (E-value) |
| (±)-2-amino-2-(3-chlorophenyl)acetic acid methyl ester | 6 | >99% | 97% | >200 |
| (±)-2-amino-2-(4-chlorophenyl)acetic acid methyl ester | 8 | 98% | 96% | ~180 |
| (±)-2-amino-2-phenylacetic acid methyl ester | 4 | 95% | 94% | ~100 |
Interpretation of Results:
-
(2R)-2-amino-2-(3-chlorophenyl)acetic acid demonstrates superior performance. The meta-positioned chloro group appears to create an optimal electronic and steric profile for the active site of CALB, resulting in the highest enantioselectivity (E > 200) and yielding the unreacted (R)-ester with excellent enantiomeric purity (>99% e.e.s).
-
The 4-chloro isomer shows slightly lower, yet still excellent, enantioselectivity. The para-position of the chloro group likely presents a different steric profile to the enzyme's active site, marginally slowing the reaction and reducing selectivity compared to the 3-chloro isomer.
-
The unsubstituted phenylglycine ester is the most rapidly converted substrate but exhibits significantly lower enantioselectivity. This suggests that while it fits readily into the active site, the lack of a halogen substituent reduces the specific interactions necessary for high stereochemical discrimination.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed for the kinetic resolution of (±)-2-amino-2-(3-chlorophenyl)acetic acid methyl ester.
Materials:
-
(±)-2-amino-2-(3-chlorophenyl)acetic acid methyl ester (10 mmol, 2.0 g)
-
Novozym® 435 (immobilized Candida antarctica Lipase B) (200 mg)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Sodium hydroxide solution (0.1 M, standardized)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (5% w/v solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor (100 mL) with overhead stirrer
-
Temperature controller/circulator
-
pH-stat autotitrator system
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC system with a suitable chiral column (e.g., Astec® CHIROBIOTIC® T)[9]
Procedure:
-
Reactor Setup: Charge the jacketed reactor with 50 mL of 0.1 M phosphate buffer (pH 7.5). Set the temperature to 40°C.
-
Substrate Addition: Add the racemic methyl ester (2.0 g) to the buffer and stir until fully dissolved/suspended.
-
Enzyme Addition & Reaction Start: Add Novozym® 435 (200 mg) to the mixture to initiate the reaction. Immediately start the autotitrator, set to maintain a pH of 7.5 by adding 0.1 M NaOH.
-
Monitoring Conversion: The reaction progress is monitored by the volume of NaOH consumed. 50% conversion is reached when 50 mL of 0.1 M NaOH (5 mmol, corresponding to 50% of the initial 10 mmol of racemic ester) has been added.
-
Reaction Quench: Once the target conversion is reached (approx. 6 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with water and ethanol, dried, and stored for reuse.
-
Workup - Separation of Product and Substrate:
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted (R)-ester with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Acidify the remaining aqueous layer to pH ~2 with 1 M HCl.
-
Extract the (S)-acid product with ethyl acetate (3 x 30 mL). Combine these organic layers separately.
-
-
Purification:
-
Wash each of the combined organic extracts (one for the ester, one for the acid) with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
Mechanistic Insights: Enzyme-Substrate Interaction
The high enantioselectivity of CALB arises from the specific geometry of its active site, which features a catalytic triad (Ser-His-Asp). The enzyme preferentially binds one enantiomer in an orientation that is optimal for nucleophilic attack by the serine hydroxyl group on the ester's carbonyl carbon.
Caption: Simplified model of enantioselective binding in the CALB active site.
The (S)-enantiomer fits optimally, placing its ester group in perfect proximity to the catalytic serine. Conversely, the (R)-enantiomer, our target compound, binds in a less favorable conformation, likely due to steric hindrance between the 3-chloro-phenyl group and the walls of the active site pocket. This unfavorable binding drastically reduces its rate of hydrolysis, allowing for its isolation at high enantiomeric purity.
Conclusion
This comparative guide demonstrates that (2R)-2-amino-2-(3-chlorophenyl)acetic acid is an exceptional substrate for enzymatic kinetic resolution using Candida antarctica Lipase B. The presence of a chlorine atom at the meta-position significantly enhances the enantioselectivity of the hydrolysis compared to both the para-isomer and the unsubstituted parent compound, phenylglycine. This results in the ability to produce the (R)-enantiomer with over 99% enantiomeric excess at near-theoretical yields. For researchers and drug development professionals seeking to synthesize enantiopure APIs derived from this chiral building block, leveraging an optimized EKR protocol with CALB is a highly effective and scalable strategy.
References
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(22), 3331-3351. (Available at: [Link])
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 23(21), e202200435. (Available at: [Link])
- Schoffers, E., Golebiowski, A., & Johnson, C. R. (1996). Enzymatic resolution of N-acyl-DL-phenylglycine esters. U.S. Patent No. 4,260,684.
-
Kirchner, G., Scollar, M. P., & Klibanov, A. M. (1985). Resolution of racemic mixtures via lipase catalysis in organic solvents. Journal of the American Chemical Society, 107(24), 7072-7076. (Available at: [Link])
-
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst in more than 100 industrial processes-the success of an enzyme. Biocatalysis and Biotransformation, 16(3), 181-204. (Available at: [Link])
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons. (Available at: [Link])
-
de Souza, R. O., Miranda, L. S., & de Castro, H. F. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Pharmaceuticals, 8(4), 716-745. (Available at: [Link])
-
Du, W., Zong, M., Guo, Y., & Liu, D. (2003). Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization. Biotechnology letters, 25(6), 461-464. (Available at: [Link])
-
Martín-Matute, B., & Bäckvall, J. E. (2007). Chemoenzymatic dynamic kinetic resolution. Current Opinion in Chemical Biology, 11(2), 226-232. (Available at: [Link])
- Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. (2004). U.S. Patent Application No. 10/374,868.
-
Faber, K. (2018). Biotransformations in Organic Chemistry (7th ed.). Springer. (Available at: [Link])
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Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Method Development. (Available at: [Link])
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Patel, R. N. (2008). Synthesis of chiral pharmaceutical intermediates by biocatalysis. Coordination Chemistry Reviews, 252(5-7), 659-701. (Available at: [Link])
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 147-156. (Available at: [Link])
-
Ema, T. (2015). Recent progress in lipase-catalyzed kinetic resolution of racemic compounds. Journal of Synthetic Organic Chemistry, Japan, 73(10), 986-997. (Available at: [Link])
-
Shin, J. S., Luque, S., & Klibanov, A. M. (2000). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. Biotechnology and bioengineering, 69(5), 577-583. (Available at: [Link])
-
Turner, N. J. (2009). Deracemisation and stereoinversion of α-amino acids. Trends in biotechnology, 27(6), 350-356. (Available at: [Link])
-
Ottolina, G., & Carrea, G. (2002). Lipases as catalysts in the preparation of chiral compounds. Topics in Current Chemistry, 220, 1-37. (Available at: [Link])
-
Chen, S. T., & Wang, K. T. (1989). Kinetic resolution of amino acid esters catalyzed by lipases. Journal of the Chinese Chemical Society, 36(5), 455-459. (Available at: [Link])
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Safety Operating Guide
Navigating the Disposal of (2R)-2-amino-2-(3-chlorophenyl)acetic acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and efficient laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, ensuring the safety of personnel and adherence to the highest standards of environmental stewardship. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, designed to provide clarity and build confidence in your laboratory's chemical handling practices.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with (2R)-2-amino-2-(3-chlorophenyl)acetic acid is paramount. Based on available safety data for the compound and its structural analogs, it is classified with the following hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation, with a potential for serious eye damage.[1][2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5][6]
Given these potential hazards, the following personal protective equipment (PPE) and engineering controls are mandatory when handling this compound for disposal:
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes and airborne particles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the material.
-
Body Protection: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
-
Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of (2R)-2-amino-2-(3-chlorophenyl)acetic acid is to treat it as a hazardous halogenated organic waste.[7] Under no circumstances should this chemical be disposed of down the sanitary sewer or in general solid waste.
Waste Segregation: The Cornerstone of Compliance
Proper segregation is the most critical step in a compliant waste management program.[8][9] (2R)-2-amino-2-(3-chlorophenyl)acetic acid must be collected in a designated hazardous waste container for halogenated organic solids .
-
Rationale: This compound contains a carbon-halogen bond (chlorine), which classifies it as a halogenated organic compound.[7] These compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the release of harmful substances into the environment.[10][11] Mixing halogenated waste with non-halogenated waste streams can complicate and increase the cost of disposal for the entire container.
Waste Container Selection and Labeling
Container Selection:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
The container must be in good condition, free from cracks or leaks.
Labeling:
-
The waste container must be clearly and accurately labeled as soon as the first particle of waste is added.[9]
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "(2R)-2-amino-2-(3-chlorophenyl)acetic acid"
-
The primary hazards (e.g., "Irritant")
-
The date on which the first waste was added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
Waste Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated SAA.[1] This could be a specific area within a fume hood or a designated cabinet.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[1]
-
Storage: Store the waste container in a secondary containment bin or tray to control any potential spills. The storage area should be away from sources of heat, ignition, and incompatible materials.[9]
Disposal of Contaminated Materials and Empty Containers
-
Contaminated PPE and Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with (2R)-2-amino-2-(3-chlorophenyl)acetic acid should be placed in the same designated halogenated organic solid waste container.
-
Empty Containers: An "empty" container that held the pure compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as liquid halogenated organic waste. After proper rinsing and removal of the label, the container may be disposed of as non-hazardous waste or recycled, depending on institutional policies.
Final Disposal and Record Keeping
-
Waste Pickup: Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution's policy (often 9-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]
-
Record Keeping: Maintain accurate records of the hazardous waste generated in your laboratory. This documentation is crucial for regulatory compliance and for your institution's chemical inventory and waste management programs.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (2R)-2-amino-2-(3-chlorophenyl)acetic acid and associated waste.
Caption: Disposal workflow for (2R)-2-amino-2-(3-chlorophenyl)acetic acid.
Summary of Key Information
| Property | Information | Source |
| Chemical Name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | N/A |
| CAS Number | 25698-37-7 | [12] |
| Molecular Formula | C₈H₈ClNO₂ | |
| Molecular Weight | 185.61 g/mol | [1] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant/Damage, Respiratory Irritant | [1][2][3][4][5][6] |
| Waste Stream | Halogenated Organic Solid Waste | [7] |
| Disposal Method | Licensed Hazardous Waste Contractor (likely incineration) | [3][5][6][13] |
| PPE Requirements | Safety Goggles, Face Shield, Chemical-Resistant Gloves, Lab Coat | [3][13] |
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.
References
-
Lead Sciences. (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. [Link]
-
AbacipharmTech. (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. [Link]
-
PubChem. 2-Amino-2-(3-chlorophenyl)acetic acid. [Link]
-
GlpBio. (R)-2-Amino-2-(3-chlorophenyl)acetic acid. [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (2R)-2-amino-2-(3-chlorophenyl)acetic acid
An Essential Framework for Laboratory Professionals in Drug Development and Scientific Research
The responsible handling of chemical reagents is the cornerstone of laboratory safety and scientific integrity. This guide provides an in-depth operational plan for the safe management of (2R)-2-amino-2-(3-chlorophenyl)acetic acid, a compound of interest in various research and development applications. As a Senior Application Scientist, the following protocols are designed to be both robust and practical, ensuring the protection of personnel while maintaining the integrity of the experimental workflow. This document moves beyond a simple checklist, offering a causal understanding of why each protective measure is critical.
I. Hazard Assessment and Foundational Safety Principles
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a solid, likely a powder, which presents a primary hazard of inhalation and dermal exposure.[2] Chlorinated aromatic compounds, as a class, can exhibit varying levels of toxicity, and it is prudent to handle this reagent with the assumption of it being a hazardous substance.[1] The foundational principle of RAMP (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) should be applied before any handling of this chemical.[5]
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact with the powder or solutions can cause irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[2][3][4]
-
Unknown Long-Term Effects: Due to the lack of specific toxicological data, chronic exposure effects are unknown, warranting a high degree of caution.
II. Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to (2R)-2-amino-2-(3-chlorophenyl)acetic acid.[6][7] The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Safety Goggles with Side Shields or a Face Shield | Provides essential protection against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6][8] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[6][8] It is crucial to inspect gloves for any signs of degradation or punctures before use and to change them immediately if contaminated.[9] For prolonged handling or when working with solutions, consulting a glove compatibility chart is recommended. |
| Body | Laboratory Coat | A standard, long-sleeved lab coat is required to protect against skin contact.[8][10] For tasks with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be considered.[1] |
| Respiratory | NIOSH-Approved Respirator | Mandatory when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[8] The specific type of respirator (e.g., N95) should be determined by a formal risk assessment. |
III. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling (2R)-2-amino-2-(3-chlorophenyl)acetic acid is crucial for minimizing exposure risks. The following workflow provides a procedural guide for common laboratory operations.
A. Preparation and Engineering Controls:
-
Designated Work Area: All handling of solid (2R)-2-amino-2-(3-chlorophenyl)acetic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][9][10]
-
Verify Emergency Equipment: Before commencing work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Gather all Materials: Have all necessary PPE, spill cleanup materials, and waste containers prepared and within reach.[9]
B. Weighing and Handling the Compound:
-
Don Appropriate PPE: Wear all the required PPE as detailed in the table above.
-
Minimize Dust Formation: When weighing the solid material, use an anti-static gun if the powder is prone to sticking.[9] Tare a lidded container on a balance outside the fume hood, add the powder to the container inside the hood, and then re-weigh the sealed container.[11][12]
-
Use Appropriate Tools: Employ spatulas and other suitable tools for transferring the compound to prevent direct contact.[10]
C. In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Small Spills: If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.[8] Cover the spill with an inert absorbent material, working from the outside in, and then carefully collect it into a labeled hazardous waste container.[1]
-
Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team.[8]
IV. Decontamination and Disposal Plan
Proper disposal of (2R)-2-amino-2-(3-chlorophenyl)acetic acid and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1][13]
A. Waste Collection:
-
Designated Waste Container: All waste materials containing (2R)-2-amino-2-(3-chlorophenyl)acetic acid, including contaminated PPE, weighing paper, and cleaning materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[8][13][14]
-
Labeling: The waste container must be labeled as "Hazardous Waste" with the full chemical name.[14]
B. Final Disposal:
-
Follow Institutional Protocols: Adhere to all local, state, and federal regulations for the disposal of hazardous waste.[8]
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[14]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with (2R)-2-amino-2-(3-chlorophenyl)acetic acid.
Caption: PPE selection workflow for handling (2R)-2-amino-2-(3-chlorophenyl)acetic acid.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-16).
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06).
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
- Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020-07-06).
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025-10-07).
- 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016-05-19).
- SAFETY DATA SHEET.
- School Chemistry Laboratory Safety Guide - CDC.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009-07-30).
- Proper Disposal of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- (2-Chlorophenyl)acetic acid SDS, 2444-36-2 Safety Data Sheets - ECHEMI.
- Proper Disposal of 2-Amino-2-(pyridin-2-YL)acetic acid: A Guide for Laboratory Professionals. Benchchem.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
